molecular formula C6H10O7 B1162225 Pectin CAS No. 9000-69-5

Pectin

Número de catálogo: B1162225
Número CAS: 9000-69-5
Peso molecular: 194.14 g/mol
Clave InChI: AEMOLEFTQBMNLQ-DTEWXJGMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pectin is a complex acidic heteropolysaccharide, primarily composed of α-(1→4)-linked D-galacturonic acid residues, which is commercially derived from the cell walls of higher plants such as citrus peel and apple pomace . Its significant research value stems from its exceptional biocompatibility, biodegradability, and non-toxicity, making it an outstanding natural biomaterial for a wide range of scientific applications . In the field of drug delivery, this compound is extensively investigated for the development of colon-targeted systems, as it resists digestion in the upper gastrointestinal tract but is readily degraded by pectinase enzymes present in the colonic microbiota . Furthermore, its ability to form gels under various conditions (via interaction with calcium ions for LM-pectins or under acidic conditions with high sugar content for HM-pectins) allows for the fabrication of nanoparticles, microspheres, and hydrogels as versatile vehicles for controlled drug release . In tissue engineering and regenerative medicine, this compound and its composites serve as interactive scaffolds or matrices that stimulate cell adhesion and proliferation, thereby enhancing tissue remodeling . This compound-based scaffolds demonstrate tunable mechanical properties and are used in engineering tissues ranging from bone to skin . The biological activity of this compound is a key area of interest. It exhibits immunomodulatory effects by stimulating anti-inflammatory cytokines and suppressing the function of dendritic cells, which is beneficial for managing inflammatory and allergic responses . Research also points to its potential anti-tumor properties, where modified citrus this compound is thought to inhibit cancer cell growth and metastasis by interfering with galectin-3 interactions . Its role as a prebiotic dietary fiber is another critical research avenue; this compound is fermented by beneficial gut bacteria (e.g., Bacteroides species), leading to the production of short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate . These SCFAs promote the generation of regulatory T-cells (Tregs) through epigenetic mechanisms and contribute to maintaining gut barrier integrity, with systemic implications for metabolic and immune health .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S,3R,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2+,3+,4-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMOLEFTQBMNLQ-DTEWXJGMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(OC(C1O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]1([C@H]([C@H](O[C@H]([C@@H]1O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pectin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003402
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

18968-14-4, 9000-69-5
Record name beta-D-Galactopyranuronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018968144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-D-Galactopyranuronic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03652
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name .BETA.-D-GALACTOPYRANURONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55NG3O9NDD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pectin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003402
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

142-144 °C
Record name beta-D-Galactopyranuronic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03652
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

Pectin's Architectural and Signaling Roles in Plant Cell Walls: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Abstract

Pectin, a family of complex heteropolysaccharides, is a primary structural component of the plant cell wall and middle lamella, accounting for up to 35% of the primary wall in dicots.[1] Far from being a passive scaffold, this compound is a dynamic polymer whose intricate structure and chemical modifications govern critical cellular processes. It dictates cell wall porosity and hydration, facilitates cell-to-cell adhesion, and interacts with other wall polymers to create a resilient, flexible matrix.[1][2] Furthermore, enzymatic remodeling of this compound generates oligosaccharide fragments that act as potent signaling molecules, orchestrating plant growth, development, and immunity.[3][4] This technical guide provides a comprehensive overview of this compound's structure, function, and biosynthesis, presents quantitative data on its composition, and details key experimental protocols for its study, offering a critical resource for professionals in plant science and drug development.

The Complex Architecture of this compound

This compound is not a single molecule but a collection of covalently linked galacturonic acid-rich polysaccharides synthesized in the Golgi apparatus.[2][5] Its structure is often described in terms of "smooth" and "hairy" regions.[1] These regions are composed of distinct structural domains:

  • Homogalacturonan (HG): The most abundant domain, comprising approximately 65% of total this compound.[1] HG is a linear homopolymer of α-(1,4)-linked D-galacturonic acid (GalA) and constitutes the "smooth" regions.[1][6] The carboxyl groups of GalA can be methyl-esterified, a key modification that profoundly impacts this compound's properties.[6]

  • Rhamnogalacturonan I (RG-I): Forms the backbone of the "hairy" regions. It consists of a repeating disaccharide backbone of [→4)-α-D-GalA-(1→2)-α-L-Rha-(1→].[1] Attached to the rhamnose residues are neutral sugar side chains, primarily composed of arabinans, galactans, and arabinogalactans.[3]

  • Rhamnogalacturonan II (RG-II): The most structurally complex pectic polysaccharide. It possesses a short HG backbone decorated with four highly conserved, complex oligosaccharide side chains containing 12 different types of sugars.[7] A unique feature of RG-II is its ability to form dimers cross-linked by a borate-diol ester, which is critical for the tensile strength of the primary cell wall.[7]

  • Substituted Galacturonans: Other, less common domains include Xylogalacturonan (XGA), where the HG backbone is substituted with xylose, and Apiogalacturonan.

The precise arrangement and interconnection of these domains give rise to a supramolecular network with diverse functional capabilities.

Fig 1. The major structural domains of the this compound macromolecule.

Core Functions of this compound in the Plant Cell Wall

This compound's functions are multifaceted, spanning from providing structural integrity to actively participating in cellular signaling.

Structural and Mechanical Roles
  • Cell Adhesion: As the primary component of the middle lamella, this compound acts as a glue, cementing adjacent plant cells together.[8] This adhesion is largely mediated by calcium bridges formed between the free carboxyl groups of de-methyl-esterified HG chains, a concept famously described by the "egg-box model".[2]

  • Control of Wall Porosity and Hydration: The pectic matrix forms a hydrated gel that controls the porosity of the cell wall.[9] This regulation is crucial for controlling the transport of water, ions, and small proteins to the plasma membrane. The degree of cross-linking and esterification directly influences pore size.[10][11]

  • Interaction with Other Polymers: this compound forms a complex, interpenetrating network with cellulose (B213188) and hemicellulose.[7] While direct covalent linkages are debated, non-covalent interactions, particularly through RG-I side chains associating with cellulose microfibrils, are thought to be critical for the overall architecture and mechanical properties of the cell wall.

Gel Formation and Cross-Linking

The ability of this compound to form gels is central to its function. This process is highly dependent on the Degree of Methylesterification (DM) , which is the percentage of carboxyl groups that are esterified.

  • High-Methoxyl (HM) Pectins (DM > 50%): Form gels under acidic conditions (pH 2.8-3.6) and in the presence of high sugar concentrations, stabilized by hydrogen bonds and hydrophobic interactions.[1]

  • Low-Methoxyl (LM) Pectins (DM < 50%): Form gels through ionic cross-linking with divalent cations, most notably Ca²⁺.[12] This interaction is described by the "Egg-Box Model," where calcium ions fit into the cavities between two parallel, negatively charged HG chains, forming strong junction zones.

Egg_Box_Model a1 GalA-COO⁻ a2 GalA-COO⁻ ca1 Ca²⁺ a1->ca1 a3 GalA-COO⁻ ca2 Ca²⁺ a2->ca2 b1 GalA-COO⁻ b2 GalA-COO⁻ b1->ca1 b3 GalA-COO⁻ b2->ca2 caption Ionic bridge formation between de-esterified Homogalacturonan (HG) chains and Calcium ions.

Fig 2. The "Egg-Box Model" of calcium-mediated this compound cross-linking.
This compound as a Signaling Molecule

The plant cell wall is not static; it is constantly monitored for damage. This process, known as Cell Wall Integrity (CWI) signaling , relies heavily on this compound.[2][13]

During pathogen attack or mechanical wounding, plant and microbial enzymes (like polygalacturonases) degrade pectic polysaccharides.[14][15] This releases small this compound fragments called Oligogalacturonides (OGs) .[4] These OGs function as Damage-Associated Molecular Patterns (DAMPs), acting as potent signaling molecules that trigger plant defense responses.[14][15]

The perception of OGs, likely by cell-surface receptors like Wall-Associated Kinases (WAKs), initiates a downstream signaling cascade.[16] This cascade can involve the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) pathways, and changes in phytohormone levels (e.g., salicylic (B10762653) acid, jasmonic acid), ultimately leading to the expression of defense-related genes and enhanced immunity.[3][4]

Pectin_Signaling cluster_input Trigger cluster_cell Plant Cell Response Pathogen Pathogen Attack (e.g., Fungi, Bacteria) Enzymes Secretion of this compound-Degrading Enzymes (e.g., Polygalacturonases) Pathogen->Enzymes Wounding Mechanical Wounding Wounding->Enzymes This compound This compound in Cell Wall Enzymes->this compound OGs Release of Oligogalacturonides (OGs) (DAMPs) This compound->OGs Degradation Receptor OGs bind to Surface Receptors (e.g., WAKs) OGs->Receptor Cascade Downstream Signaling Cascade (MAPK activation, ROS, Ca²⁺ influx) Receptor->Cascade Genes Activation of Defense Genes Cascade->Genes Response Immune Response (Phytoalexins, PR-proteins, etc.) Genes->Response

Fig 3. Simplified signaling pathway initiated by this compound-derived oligogalacturonides.

Quantitative Data Presentation

The composition and properties of this compound vary significantly depending on the plant source, tissue type, and extraction method used.

Table 1: this compound Content and Properties in Various Plant Sources

Plant SourceTissueThis compound Yield (% dry weight)Degree of Methylesterification (DM) (%)Predominant this compound TypeReference(s)
CitrusPeel30 - 35%55 - 79%High-Methoxyl (HM)[1][7]
ApplePomace15 - 20%> 50%High-Methoxyl (HM)[5][7]
Sugar BeetPulp10 - 20%< 50% (often acetylated)Low-Methoxyl (LM)[1][5]
SunflowerHead15 - 25%HighHigh-Methoxyl (HM)[5]
CarrotsRoot~1.4% (fresh weight)Variable-[1]
ArabidopsisLeaf-5 - 40% (purified HG)Low-Methoxyl (LM)[6]

Table 2: Typical Molecular Weight of this compound Fractions

This compound FractionTypical Molecular Weight (kDa)NotesReference(s)
Total this compound50 - 300Highly variable based on source and degradation during extraction.[17]
Homogalacturonan (HG)10 - 50Corresponds to a DP of ~30-100 GalA residues.[6]
Rhamnogalacturonan I (RG-I)20 - 80Backbone length of 100-300 repeating units.[1]
Rhamnogalacturonan II (RG-II) Dimer~10Highly conserved size.[7]

Key Experimental Protocols

Protocol: Sequential Extraction of this compound from Plant Material

This protocol allows for the fractionation of pectins based on their association with the cell wall.

Objective: To isolate water-soluble, chelator-soluble (ionically bound), and alkali-soluble (covalently bound) this compound fractions.

Methodology:

  • Preparation: Start with Alcohol Insoluble Residue (AIR) of the plant material to remove soluble sugars and metabolites.

  • Step 1: Water-Soluble this compound (WSP):

    • Suspend AIR in deionized water (e.g., 1:25 w/v).

    • Stir at a controlled temperature (e.g., 85-95°C) for 1-3 hours.[18]

    • Centrifuge and collect the supernatant. This contains loosely bound this compound.

  • Step 2: Chelator-Soluble this compound (CSP):

    • Resuspend the pellet from Step 1 in a solution of a chelating agent, such as 50 mM Cyclohexane-trans-1,2-diamine-N,N,N',N'-tetraacetic acid (CDTA) or EDTA, at pH 6.5.

    • Stir at room temperature for 6-8 hours.

    • Centrifuge and collect the supernatant. This fraction contains pectins cross-linked by Ca²⁺.

  • Step 3: Alkali-Soluble this compound (ASP):

    • Wash the remaining pellet with water to remove the chelator.

    • Resuspend the pellet in a dilute alkali solution, such as 50 mM Na₂CO₃ with 20 mM NaBH₄ (to prevent alkaline degradation).

    • Stir at 4°C for 12-16 hours.

    • Centrifuge, collect the supernatant, and immediately neutralize with acetic acid. This fraction contains more tightly bound pectins.

  • Precipitation and Purification: For each fraction, precipitate the this compound by adding 3-4 volumes of cold ethanol (B145695) and allowing it to stand at 4°C overnight. Collect the this compound precipitate by centrifugation, wash with 70% ethanol, and lyophilize.

Protocol: Determination of Degree of Methylesterification (DM)

This protocol outlines two common methods for quantifying the DM of an isolated this compound sample.

Objective: To calculate the percentage of galacturonic acid residues that are methyl-esterified.

Method 1: Titration Method [19][20]

  • Dissolve a known weight of this compound (e.g., 50 mg) in CO₂-free deionized water.

  • Titrate with standardized NaOH (e.g., 0.1 M) to a pH endpoint of 8.5, using phenolphthalein (B1677637) as an indicator. Record the volume of NaOH used (V1). This neutralizes the free carboxyl groups.

  • Add a known excess of 0.5 M NaOH (e.g., 10 mL) to the solution and let it stand for 30 minutes to saponify the methyl esters.

  • Back-titrate the excess NaOH with standardized HCl (e.g., 0.5 M) to the same pH endpoint. Record the volume of HCl used.

  • Calculate the amount of NaOH used for saponification (V2).

  • Calculate DM: DM (%) = [V2 / (V1 + V2)] * 100

Method 2: Fourier-Transform Infrared (FTIR) Spectroscopy [6][21]

  • Prepare KBr pellets containing a small amount of the dried this compound sample.

  • Record the FTIR spectrum (e.g., 400-4000 cm⁻¹).

  • Identify the absorbance peaks corresponding to esterified carboxyl groups (~1740 cm⁻¹) and free carboxyl groups (~1630 cm⁻¹).[6]

  • Calculate the area of both peaks.

  • Calculate DM: DM (%) = [Area(1740) / (Area(1740) + Area(1630))] * 100 . This method is often calibrated using this compound standards of known DM.[6]

Protocol: Monosaccharide Composition Analysis via HPAEC-PAD

This protocol is the gold standard for determining the sugar composition of a polysaccharide without derivatization.[22]

Objective: To hydrolyze a this compound sample into its constituent monosaccharides and quantify them.

Methodology:

  • Hydrolysis:

    • Place a small amount of dried this compound (e.g., 1-5 mg) in a hydrolysis tube.

    • Add 2 M trifluoroacetic acid (TFA).

    • Heat at 121°C for 1-2 hours to cleave glycosidic bonds.

    • Cool the sample and evaporate the TFA under a stream of nitrogen or by lyophilization.

    • Redissolve the hydrolyzed monosaccharides in ultrapure water.

  • Chromatography:

    • System: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

    • Column: A carbohydrate-specific column (e.g., Dionex CarboPac™ series).[23]

    • Elution: Use an isocratic or gradient elution program with NaOH and sodium acetate (B1210297) to separate the neutral and acidic sugars.[24]

    • Detection: The PAD provides sensitive and direct detection of carbohydrates.

  • Quantification:

    • Run a mixed standard containing known concentrations of relevant monosaccharides (e.g., Rha, Ara, Gal, Xyl, Fuc, Man, Glc, GalA, GlcA).[24]

    • Identify peaks in the sample chromatogram by comparing retention times with the standards.

    • Quantify each monosaccharide by integrating the peak area and comparing it to the standard curve. The results provide the molar ratio of the constituent sugars.

References

Unveiling the Backbone of Plant-Based Pharmaceuticals: A Technical Guide to the Chemical Composition and Molecular Weight of Pectin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide on the chemical composition and molecular weight of pectin has been released today, offering a critical resource for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth analysis of this compound's molecular structure, its varied chemical makeup depending on the source, and the methodologies for its characterization, positioning it as a cornerstone for innovation in pharmaceutical and biomedical applications.

This compound, a complex heteropolysaccharide found in the primary cell walls of terrestrial plants, is a key ingredient in the food industry and is increasingly recognized for its potential in drug delivery and as a bioactive compound.[1][2] Its utility is intrinsically linked to its chemical composition and molecular weight, which dictates its physicochemical and functional properties.

Delving into the Molecular Architecture of this compound

This compound is primarily composed of a backbone of α-(1→4)-linked D-galacturonic acid units.[3][4] This linear polymer is interspersed with L-rhamnose residues, creating kinks in the chain. The structure of this compound is not uniform and is characterized by "smooth" regions of homogalacturonan (a linear polymer of galacturonic acid) and "hairy" regions of rhamnogalacturonan I and rhamnogalacturonan II, which have side chains of neutral sugars such as arabinose, galactose, and xylose.[2]

The galacturonic acid residues can be esterified with methanol, and the degree of esterification (DE) is a critical parameter that classifies this compound into two main types: high-methoxyl (HM) this compound (DE > 50%) and low-methoxyl (LM) this compound (DE < 50%).[2] This seemingly subtle chemical difference has profound implications for the gelling properties of this compound, a key feature in many of its applications.

Quantitative Compositional Analysis of this compound from Various Sources

The precise chemical composition of this compound varies significantly depending on its botanical source. These differences in the relative abundance of its constituent monosaccharides influence its biological activity and potential therapeutic applications. The following table summarizes the chemical composition of this compound from several common sources.

SourceGalacturonic Acid (%)Rhamnose (%)Arabinose (%)Galactose (%)Other Sugars (%)Reference
Chickpea Husk67.010.47.712.3Xylose (0.4), Mannose (0.6), Glucose (1.6)[5]
Citrus Peel24.1 - 29.81.1 - 1.5 (orange) to 16.6 - 20.5 (lime)VariedVariedGlucose[6]
Black Currant Press Cake37.1-5.7VariedXylose, Mannose, Glucose[6]
Red Currant Press Cake49.7-2.3VariedXylose, Mannose, Glucose[6]
Cranberry>70.7 (Uronic Acids)VariedVariedVaried-[7]
Apple Pomace-----[2]
Sugar Beet Pulp-----[8]
Sunflower Heads-----[8]

Molecular Weight: A Key Determinant of Functionality

The molecular weight of this compound is another crucial parameter that influences its properties, such as viscosity and gel-forming ability. It typically ranges from 50,000 to 150,000 Daltons (Da), although values as high as 200,000 Da have been reported.[3] The molecular weight is not a single value but rather a distribution, which can be characterized by various averages such as the number-average molecular weight (Mn) and the weight-average molecular weight (Mw).

SourceMolecular Weight (Da)Reference
Chickpea Husk110,000[5]
Commercial Pectins100,000 - 200,000[3]
Modified Citrus this compound (MCP)Mn: 21,000, Mw: 43,000[9]

Experimental Protocols for this compound Characterization

Accurate characterization of this compound's chemical composition and molecular weight is paramount for its effective utilization. The following are detailed methodologies for key experiments.

Determination of the Degree of Esterification (DE) by Titration

This method involves the quantification of free and esterified carboxyl groups in the this compound sample.[10][11]

Materials:

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.5 g of the this compound sample and dissolve it in 100 mL of deionized water with gentle stirring.

  • Titration of Free Carboxyl Groups: Add 5 drops of phenolphthalein indicator to the this compound solution. Titrate the solution with standardized 0.1 M NaOH until a faint pink color persists for at least 30 seconds. Record the volume of NaOH used (V1).

  • Saponification of Esterified Carboxyl Groups: To the neutralized solution from the previous step, add a known excess of 0.1 M NaOH (e.g., 20 mL). Stopper the flask and allow the mixture to stand for 2 hours at room temperature to ensure complete saponification of the methyl ester groups.

  • Titration of Excess NaOH: Add a known excess of 0.1 M HCl (e.g., 20 mL) to the saponified solution to neutralize the excess NaOH. Titrate the remaining HCl with standardized 0.1 M NaOH until the faint pink endpoint is reached. Record the volume of NaOH used (V2).

  • Calculation:

    • The amount of free carboxyl groups is proportional to V1.

    • The amount of esterified carboxyl groups is proportional to V2.

    • The degree of esterification (DE) is calculated using the formula: DE (%) = [V2 / (V1 + V2)] * 100

Determination of Molecular Weight by Size-Exclusion Chromatography (SEC)

Size-exclusion chromatography separates molecules based on their hydrodynamic volume in solution, allowing for the determination of molecular weight distribution.[12][13][14]

Materials and Equipment:

  • This compound sample

  • Mobile phase (e.g., 0.2 M NaNO₃ + 0.01 M NaH₂PO₄ at pH 7)

  • Pullulan standards of known molecular weights for calibration

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • A size-exclusion column (e.g., Agilent PL aquagel-OH MIXED-H)

    • A refractive index (RI) or evaporative light scattering (ELS) detector

  • 0.45 µm membrane filters

Procedure:

  • Sample and Standard Preparation: Prepare this compound solutions at a concentration of approximately 2 mg/mL in the mobile phase. Allow the samples to dissolve completely overnight. Prepare a series of pullulan standard solutions of known concentrations and molecular weights in the mobile phase.

  • System Equilibration: Equilibrate the SEC system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Calibration: Inject the pullulan standards into the SEC system and record their retention times. Create a calibration curve by plotting the logarithm of the molecular weight (log M) against the retention time.

  • Sample Analysis: Filter the this compound sample solution through a 0.45 µm membrane filter. Inject the filtered sample into the SEC system under the same conditions used for the standards.

  • Data Analysis: Record the chromatogram of the this compound sample. Using the calibration curve, determine the molecular weight distribution and calculate the weight-average (Mw) and number-average (Mn) molecular weights of the this compound sample.

This compound's Role in Plant Signaling

Beyond its structural role, this compound and its degradation products, oligogalacturonides (OGs), are active participants in plant signaling networks, influencing growth, development, and defense responses.[1][15][16][17][18] The following diagram illustrates a simplified workflow of this compound biosynthesis and its involvement in signaling.

Pectin_Signaling_Workflow This compound Biosynthesis and Signaling Workflow cluster_golgi Golgi Apparatus cluster_cell_wall Cell Wall cluster_signaling Cellular Signaling Pectin_Precursors This compound Precursors HG_Synthesis Homogalacturonan (HG) Synthesis Pectin_Precursors->HG_Synthesis RG_Synthesis Rhamnogalacturonan (RG-I, RG-II) Synthesis Pectin_Precursors->RG_Synthesis Methylation Methylation HG_Synthesis->Methylation RG_Synthesis->Methylation Secreted_this compound Secreted this compound (High DE) Methylation->Secreted_this compound Vesicular Transport Demethylation Demethylation by This compound Methylesterases (PMEs) Secreted_this compound->Demethylation Low_DE_this compound Low DE this compound Demethylation->Low_DE_this compound Degradation Degradation by Polygalacturonases (PGs) Low_DE_this compound->Degradation OGs Oligogalacturonides (OGs) Degradation->OGs Receptor_Binding OGs bind to Cell Surface Receptors OGs->Receptor_Binding Signal_Transduction Signal Transduction Cascade Receptor_Binding->Signal_Transduction Cellular_Response Cellular Responses (e.g., Defense, Growth) Signal_Transduction->Cellular_Response

This compound Biosynthesis and Signaling Workflow

This technical guide serves as a foundational document for professionals in the pharmaceutical and related industries, providing the necessary knowledge to harness the full potential of this compound. A thorough understanding of its chemical composition and molecular weight is the first step towards developing innovative products that can benefit human health.

References

The Genesis of a Gelling Giant: A Technical History of Pectin Isolation and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – From the kitchens of the 18th century to the advanced laboratories of today, pectin, a complex plant-derived polysaccharide, has undergone a remarkable journey of discovery, extraction, and characterization. This whitepaper delves into the technical history of this compound, providing researchers, scientists, and drug development professionals with an in-depth guide to its isolation and the evolution of methods used to understand its intricate structure and functionality.

This compound was first isolated in 1825 by the French chemist Henri Braconnot, who is also credited with the discovery of chitin.[1][2] This discovery built upon earlier observations, such as those by Louis Nicolas Vauquelin in 1790, who noted the gelling properties of apple juice.[3][4] Throughout the 19th and early 20th centuries, scientists like Frémy (1848) and Tschirch (1907) contributed to the understanding of "protothis compound," the insoluble precursor of this compound in plant cell walls.[5] Key structural insights were made by von Fellenberg in 1913, who identified this compound as a methylester, and Ehrlich in 1917, who determined it was composed of D-galacturonic acid.[5] The polymeric nature of this compound as a linear chain of galacturonic acid was established by Smolenski in 1924 and further refined by Schneider and Bock in 1937.[3][4]

The commercial production of this compound began to take shape in the early 20th century. Recognizing the value of apple pomace, a byproduct of juice production, German entrepreneurs began drying and selling it to jam makers.[6][7] The first commercial liquid this compound extract was produced in Germany in 1908, with the process quickly spreading to the United States, leading to a patent by the Douglas this compound Corporation in 1913.[6] By the 1920s and 1930s, industrial-scale extraction from dried apple pomace and later citrus peels was established in both Europe and the US.[1]

This guide provides a comprehensive overview of the methodologies that have defined our understanding of this compound, from early acid-based extraction techniques to modern chromatographic and spectroscopic analyses.

I. The Evolution of this compound Isolation: From Kitchen to Laboratory

The foundational method for this compound extraction has historically been acid hydrolysis, a process that mimics the conditions used in jam making to solubilize protothis compound from the plant cell wall.

Experimental Protocol: Traditional Acid Extraction of this compound from Citrus Peel

This protocol is a generalized representation of the conventional method used for this compound isolation.

1. Raw Material Preparation:

  • Fresh citrus peels (e.g., from lemons, limes, or oranges) are thoroughly washed to remove dirt and residues.[7]
  • To inactivate endogenous enzymes that could degrade this compound, the peels are blanched in hot water.
  • The blanched peels are then dried to a constant weight, typically in an oven at a low temperature (e.g., 50°C for 48 hours), to prevent microbial growth and prepare them for extraction.[7]
  • The dried peels are ground into a fine powder to increase the surface area for efficient extraction.[7][8]

2. Acidic Hydrolysis:

  • The powdered peel is suspended in heated, acidified water (e.g., 80-95°C).[4][7] The solid-to-liquid ratio is typically high, for instance, 1:25 to 1:50 (w/v).[7][9]
  • A mineral acid, such as hydrochloric acid, nitric acid, or sulfuric acid, is used to adjust the pH of the solution to between 1.5 and 3.0.[4][10] Organic acids like citric acid can also be used and are considered less degrading to the this compound polymer.[8][10]
  • The mixture is stirred continuously for a defined period, ranging from 30 minutes to several hours, to facilitate the hydrolysis of protothis compound into soluble this compound.[4][8][10]

3. Separation and Filtration:

  • Following extraction, the hot acidic mixture is filtered to separate the solid plant residue from the liquid extract containing the solubilized this compound. Muslin cloth or a Buchner funnel with a pre-coat of diatomaceous earth can be used for this purpose.[8][11]

4. This compound Precipitation:

  • The this compound-rich filtrate is cooled to room temperature.
  • A precipitating agent, typically a water-miscible organic solvent like ethanol (B145695) or isopropanol, is added to the filtrate.[1][5] The volume of alcohol added is usually equal to or double the volume of the filtrate.[8][11]
  • The mixture is stirred gently to induce the precipitation of this compound, which is insoluble in the alcohol-water mixture.[5] The this compound coagulates and can be allowed to settle.[11]

5. Purification and Drying:

  • The precipitated this compound is separated from the liquid by filtration or decantation.
  • The this compound is then washed multiple times with the alcohol solution to remove impurities such as monosaccharides, organic acids, and salts.[5]
  • The purified this compound is dried in a hot air oven at a controlled temperature (e.g., 40°C) to obtain a fine powder.[8]

Diagram: Experimental Workflow for Traditional this compound Acid Extraction

PectinExtraction cluster_prep 1. Raw Material Preparation cluster_extraction 2. Acidic Hydrolysis cluster_separation 3. Separation cluster_precipitation 4. Precipitation cluster_purification 5. Purification & Drying A Fresh Citrus Peels B Washing & Blancing A->B C Drying (e.g., 50°C) B->C D Grinding to Powder C->D E Suspend in Acidified Water (pH 1.5-3.0, 80-95°C) D->E F Stir for 30-180 min E->F G Filtration F->G H Solid Residue (Waste) G->H I This compound-Rich Filtrate G->I J Add Ethanol or Isopropanol I->J K This compound Precipitate J->K L Wash with Alcohol K->L M Drying (e.g., 40°C) L->M N Dried this compound Powder M->N

A generalized workflow for the traditional acid extraction of this compound.

II. Characterizing the Polysaccharide: From Titration to Spectroscopy

The functional properties of this compound are intrinsically linked to its chemical structure, particularly its galacturonic acid content and the degree of esterification (DE) of the carboxyl groups.

Galacturonic Acid Content

The galacturonic acid content is a primary indicator of this compound purity and is required to be at least 65% for commercial food-grade this compound.

This method, based on the work of Blumenkrantz and Asboe-Hansen, remains a widely used technique.

1. Sample Hydrolysis:

  • A known amount of the this compound sample is hydrolyzed in concentrated sulfuric acid at an elevated temperature (e.g., 80°C) to break down the polysaccharide into its constituent monosaccharides.[1][6]

2. Colorimetric Reaction:

  • A coloring reagent, such as 3,5-dimethylphenol (B42653) (DMP) or m-hydroxydiphenyl, is added to the hydrolyzed sample.[1][6][10]
  • This reagent reacts specifically with the furfural (B47365) derivatives of uronic acids (formed during acid hydrolysis) to produce a colored complex.[6]

3. Spectrophotometric Measurement:

  • The absorbance of the colored solution is measured at a specific wavelength (e.g., 520 nm for the m-hydroxydiphenyl method) using a spectrophotometer.[6]

4. Quantification:

  • The galacturonic acid content is determined by comparing the absorbance of the sample to a standard curve prepared using known concentrations of D-galacturonic acid.

Degree of Esterification (DE)

The DE, which is the percentage of carboxyl groups esterified with methanol (B129727), dictates the gelling properties of this compound. Pectins are classified as high-methoxyl (HM) if the DE is above 50% and low-methoxyl (LM) if it is below 50%.

This classic method involves two titration steps to quantify the free and esterified carboxyl groups.

1. Sample Preparation:

  • A precise weight of the this compound sample (e.g., 500 mg) is moistened with ethanol and then dissolved in deionized water with continuous stirring.[12]

2. Titration of Free Carboxyl Groups (V1):

  • The this compound solution is titrated with a standardized solution of sodium hydroxide (B78521) (NaOH, e.g., 0.1 M) to a phenolphthalein (B1677637) endpoint (a faint pink color).[12]
  • The volume of NaOH consumed (V1) corresponds to the amount of free carboxyl groups in the this compound sample.[12]

3. Saponification of Esterified Carboxyl Groups:

  • A known excess volume of a more concentrated NaOH solution (e.g., 20 mL of 0.5 M) is added to the neutralized this compound solution to saponify (hydrolyze) the methyl ester groups.[12] The reaction is allowed to proceed for a set time (e.g., 15-30 minutes).

4. Titration of Excess NaOH (V2):

  • After saponification, an equivalent amount of hydrochloric acid (HCl, e.g., 20 mL of 0.5 M) is added to neutralize the excess NaOH.[12]
  • The solution is then back-titrated with the standardized 0.1 M NaOH solution to the phenolphthalein endpoint. The volume of NaOH consumed in this step is recorded as V2.[12]

5. Calculation of Degree of Esterification:

  • The Degree of Esterification (%) is calculated using the following formula: DE (%) = [V2 / (V1 + V2)] * 100

Diagram: Logical Workflow for DE Determination by Titration

DETitration A This compound Sample in Solution B Titrate with NaOH (to determine free carboxyl groups) A->B C Record Volume V1 B->C D Add excess NaOH (Saponification) B->D H Calculate DE (%) DE = [V2 / (V1 + V2)] * 100 C->H E Add equivalent HCl (Neutralize excess NaOH) D->E F Back-titrate with NaOH (to determine esterified groups) E->F G Record Volume V2 F->G G->H

A schematic of the titrimetric method for determining the degree of esterification.

III. Modern Analytical Techniques in this compound Characterization

While traditional methods are still valuable, modern analytical techniques have provided unprecedented detail into the structure and properties of this compound.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a rapid and non-destructive technique used to identify functional groups in this compound. The characteristic absorption bands for esterified carboxyl groups (around 1730-1760 cm⁻¹) and free carboxyl groups (around 1600-1630 cm⁻¹) can be used to estimate the degree of esterification by comparing the areas of these peaks.[13][14][15][16][17]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly High-Performance Size-Exclusion Chromatography (HPSEC) or Gel Permeation Chromatography (GPC), is employed to determine the molecular weight distribution of this compound polymers.[13][18] HPLC can also be used to quantify the methanol and acetic acid released after saponification, providing a precise measurement of the degree of methylesterification and acetylation.[12]

  • Rheological Analysis: The gelling and thickening properties of this compound are quantified using rheometers. These instruments measure the viscoelastic properties of this compound solutions and gels, such as the storage modulus (G') and loss modulus (G''), providing critical information for its application in various products.[19][20][21][22]

IV. Quantitative Data Summary

The yield and characteristics of this compound are highly dependent on the source material and the extraction method employed. The following tables summarize representative quantitative data from various studies.

Table 1: this compound Yield from Various Sources and Extraction Methods

This compound SourceExtraction MethodAcid/SolventTemperature (°C)Time (min)Yield (%)Reference(s)
Citrus PeelConventional Acid ExtractionSulphuric Acid809028-30[7]
Citrus PeelConventional Acid ExtractionHydrochloric Acid809018-22[7]
Citrus PeelConventional Acid ExtractionCitric Acid80906-9[7]
Apple PomaceConventional Acid ExtractionCitric Acid (5%)1008016.8[23]
Orange PeelsConventional Acid ExtractionCitric Acid (pH 1.5)6530Up to 52.9[8]
Lemon, Mandarin, Kiwi PeelsMicrowave-Assisted Extraction (MAE)Hydrochloric Acid-317.97[23]
Lemon, Mandarin, Kiwi PeelsUltrasound-Assisted Extraction (UAE)Hydrochloric Acid754517.30[23]
Apple WasteCitric Acid ExtractionCitric Acid--22[24]

Table 2: Characterization of this compound from Different Sources and Methods

This compound SourceExtraction MethodDegree of Esterification (%)Galacturonic Acid (%)Methoxyl Content (%)Reference(s)
Orange PeelAcid Extraction (pH 1.5)71.0--[8]
Bombax ceiba FruitAcid Extraction (pH 2.0)72.4565.256.62[25]
Sugar Beet PulpConventional Extraction>50--[19]
TamarindCitric Acid Extraction70.4764.38.03[26]
Passiflora tripartita->50>65>6.7[27]

Conclusion

The history of this compound isolation and characterization is a story of scientific advancement, driven by the need to understand and harness the properties of this versatile natural polymer. From simple observations of fruit gelling to sophisticated spectroscopic and chromatographic techniques, our ability to isolate, analyze, and tailor this compound for specific applications has grown immensely. This technical guide provides a historical and methodological foundation for professionals in research and development, highlighting the critical experimental protocols and analytical frameworks that continue to shape the future of this compound science and its applications in the food, pharmaceutical, and biomedical fields.

References

The Cornerstone of Pectin: A Technical Guide to Galacturonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Pectin, a complex heteropolysaccharide found in the primary cell walls of terrestrial plants, holds significant promise in the pharmaceutical and drug development sectors due to its biocompatibility, biodegradability, and unique physicochemical properties.[1] At the heart of this compound's functionality lies its primary monosaccharide component: D-galacturonic acid. This technical guide provides a comprehensive overview of galacturonic acid's central role in this compound chemistry, its biosynthesis, and its impact on the functional attributes that make this compound a valuable polymer for scientific research and pharmaceutical applications.

The Molecular Architecture of this compound: The Primacy of Galacturonic Acid

This compound is not a singular molecular entity but rather a family of polysaccharides rich in galacturonic acid.[2][3] The backbone of the most abundant pectic polysaccharide, homogalacturonan (HG), is a linear chain of α-(1→4)-linked D-galacturonic acid residues.[4][5][6] This "smooth" region constitutes approximately 65% of the total this compound molecule.[3][4] The structural integrity and functional diversity of this compound are further enhanced by other domains, such as rhamnogalacturonan I (RG-I) and rhamnogalacturonan II (RG-II), which are covalently linked to the galacturonic acid backbone and feature various neutral sugar side chains, creating "hairy" regions.[4][5]

The carboxyl group of the galacturonic acid units is a key determinant of this compound's properties. In nature, a significant portion of these carboxyl groups are esterified with methanol, a modification known as the degree of methylesterification (DM).[4] The DM profoundly influences this compound's solubility, gelation mechanism, and interaction with other molecules.[7] Pectins are broadly classified into high-methoxy (HM) pectins (DM > 50%) and low-methoxy (LM) pectins (DM < 50%).

Data Presentation: Galacturonic Acid Content and this compound Properties

The galacturonic acid content and the degree of methylesterification are critical quality parameters for this compound, varying with the source and extraction method. The Food and Agriculture Organization (FAO) specifies that a galacturonic acid content of over 65% is indicative of high-quality this compound.[8]

Table 1: Galacturonic Acid Content in this compound from Various Fruit Sources
Fruit Source L-Galacturonic Acid Content (%)
Orange (Citrus sinensis)54.86 - 90%[8]
Lemon (Citrus limon)~65%[8]
Lime (Citrus aurantiifolia)Up to 90%[8]
Apple (Malus domestica)65 - 87.58%[8]
Citrus Peels30%[4]
Table 2: Physicochemical Properties of this compound Influenced by Galacturonic Acid
Property Role of Galacturonic Acid
Gelation The carboxyl groups of galacturonic acid in LM-pectins form ionic bridges with divalent cations (e.g., Ca²⁺) to create gels, often described by the "egg box" model.[4] HM-pectins form gels under acidic conditions in the presence of high sugar concentrations through hydrogen bonding and hydrophobic interactions.[4]
Solubility The presence of charged carboxyl groups on the galacturonic acid backbone makes this compound a soluble dietary fiber.[4]
Bioactivity Oligogalacturonides, fragments of the this compound backbone, can act as signaling molecules in plants, triggering defense responses. This compound and its derivatives also exhibit prebiotic effects by modulating the gut microbiota.[9]
Drug Delivery The mucoadhesive properties of this compound, attributed to the carboxyl groups of galacturonic acid, make it a suitable candidate for controlled-release and targeted drug delivery systems.[4]

Biosynthesis of this compound: A Focus on Galacturonic Acid Incorporation

The biosynthesis of this compound is a complex process occurring in the Golgi apparatus of plant cells, requiring a large number of enzymes, including glycosyl-, methyl-, and acetyltransferases.[2][3] The precursor for galacturonic acid in this compound is UDP-D-galacturonic acid, which is formed from UDP-D-glucuronic acid by the action of UDP-D-glucuronate 4-epimerase.[10] A key enzyme in the formation of the homogalacturonan backbone is a galacturonosyltransferase (GAUT), which transfers galacturonic acid residues from UDP-D-galacturonic acid to the growing polysaccharide chain.[11]

Pectin_Biosynthesis UDP_Glc UDP-Glucose UDP_GlcUA UDP-Glucuronic Acid UDP_Glc->UDP_GlcUA UDP_GalUA UDP-Galacturonic Acid UDP_GlcUA->UDP_GalUA Pectin_Backbone Growing this compound Backbone UDP_GalUA->Pectin_Backbone Galacturonosyl- transferase (GAUT) Methylesterified_this compound Methylesterified This compound Pectin_Backbone->Methylesterified_this compound Secretory_Vesicles Secretory Vesicles Methylesterified_this compound->Secretory_Vesicles Cell_Wall Cell Wall Secretory_Vesicles->Cell_Wall

This compound Biosynthesis Pathway

Experimental Protocols for this compound and Galacturonic Acid Analysis

Accurate characterization of this compound is crucial for its application. The following section details key experimental protocols for the extraction, purification, and analysis of galacturonic acid content and the degree of methylesterification.

This compound Extraction and Purification

The conventional method for this compound extraction involves the use of hot acidified water to solubilize the this compound from plant materials.[4]

Protocol: Acid Extraction of this compound

  • Pretreatment: Wash the raw plant material (e.g., citrus peels, apple pomace) thoroughly with water to remove impurities. Dry and mill the material to increase the surface area for extraction.

  • Acid Extraction: Suspend the pretreated material in hot acidified water (pH 1.5-3.0, adjusted with a mineral acid like hydrochloric or sulfuric acid) at a temperature between 75-100°C for 1-3 hours with continuous stirring.[12]

  • Separation: After extraction, separate the solid residue from the liquid extract containing the solubilized this compound by filtration or centrifugation.[4]

  • Precipitation: Add ethanol (B145695) or isopropanol (B130326) to the liquid extract to precipitate the this compound.[4]

  • Washing and Drying: Wash the precipitated this compound with alcohol to remove any remaining impurities and then dry it to obtain a powder.

Quantification of Galacturonic Acid

The galacturonic acid content is a primary indicator of this compound purity and quality. The m-hydroxydiphenyl method is a widely used colorimetric assay.[8]

Protocol: m-Hydroxydiphenyl Sulfuric Acid Method

  • Hydrolysis: Accurately weigh a sample of extracted this compound and hydrolyze it with concentrated sulfuric acid. This depolymerizes the this compound into its constituent monosaccharides.[8]

  • Colorimetric Reaction: Add a solution of m-hydroxydiphenyl to the hydrolyzed sample. This reagent reacts specifically with uronic acids to produce a colored product.

  • Spectrophotometric Measurement: Measure the absorbance of the resulting solution at a specific wavelength using a spectrophotometer.

  • Quantification: Determine the galacturonic acid content by comparing the absorbance of the sample to a standard curve prepared using known concentrations of D-galacturonic acid.[8]

High-Performance Liquid Chromatography (HPLC) offers a more precise method for quantification.[8]

Determination of the Degree of Methylesterification (DM)

The DM is a critical parameter that dictates the functional properties of this compound. Titration, Fourier-Transform Infrared Spectroscopy (FT-IR), and HPLC are common methods for its determination.[13][14]

Protocol: Titration Method for DM Determination

  • Sample Preparation: Suspend a known amount of this compound in water.

  • First Titration: Titrate the sample with a standardized sodium hydroxide (B78521) (NaOH) solution to neutralize the free carboxyl groups. Record the volume of NaOH used.

  • Saponification: Add a known excess of NaOH to the neutralized solution and allow it to react to de-esterify the methyl-esterified galacturonic acid units.

  • Second Titration: Back-titrate the excess NaOH with a standardized acid solution (e.g., hydrochloric acid).

  • Calculation: The DM is calculated based on the amounts of NaOH consumed in the two titration steps.

Pectin_Analysis_Workflow Plant_Material Plant Material (e.g., Citrus Peels) Extraction Acid Extraction Plant_Material->Extraction Purification Alcohol Precipitation & Washing Extraction->Purification Pectin_Powder Purified this compound Powder Purification->Pectin_Powder GalA_Analysis Galacturonic Acid Quantification (m-hydroxydiphenyl or HPLC) Pectin_Powder->GalA_Analysis DM_Analysis Degree of Methylesterification Determination (Titration, FT-IR, or HPLC) Pectin_Powder->DM_Analysis Characterization Structural & Functional Characterization GalA_Analysis->Characterization DM_Analysis->Characterization

Experimental Workflow for this compound Analysis

Galacturonic Acid in Plant Signaling and Human Health

Beyond its structural role, galacturonic acid-containing oligosaccharides, known as oligogalacturonides (OGs), are recognized as important signaling molecules in plants.[15] Released during the partial degradation of the cell wall, OGs can trigger plant defense responses against pathogens.[15]

In human health, this compound is considered a soluble dietary fiber.[4] In the large intestine, gut microorganisms degrade this compound, liberating short-chain fatty acids that have a positive prebiotic effect.[4] The structure of this compound, particularly the distribution of galacturonic acid and its modifications, influences which gut bacteria are stimulated.[16]

Conclusion

Galacturonic acid is unequivocally the cornerstone of this compound's structure and function. Its linear arrangement forms the backbone of this complex polysaccharide, while the state of its carboxyl groups dictates the physicochemical properties that are harnessed in a myriad of applications. For researchers, scientists, and drug development professionals, a thorough understanding of galacturonic acid's role is paramount for the effective utilization of this compound as a versatile and valuable biopolymer. The methodologies and data presented in this guide provide a solid foundation for the continued exploration and application of this compound in innovative scientific and therapeutic endeavors.

References

The Classification of Pectins: A Technical Guide to High Methoxyl vs. Low Methoxyl Pectins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pectin, a naturally occurring heteropolysaccharide found in the primary cell walls of terrestrial plants, is a versatile biopolymer with significant applications in the food, pharmaceutical, and biomedical fields.[1] Its functional properties are largely dictated by the degree of esterification (DE) of its galacturonic acid backbone, which leads to its primary classification into high methoxyl (HM) and low methoxyl (LM) pectins.[2][3] This technical guide provides an in-depth exploration of the fundamental differences between HM and LM pectins, including their chemical structures, gelling mechanisms, and key quantitative parameters. Detailed experimental protocols for the determination of the degree of esterification and the characterization of gel properties are provided to facilitate reproducible research. Furthermore, this guide elucidates the signaling pathways of gel formation and experimental workflows through detailed diagrams, offering a comprehensive resource for researchers and professionals in drug development and material science.

Introduction to this compound Classification

This compound is a complex polysaccharide primarily composed of α-(1,4)-linked D-galacturonic acid residues.[4][5] The carboxyl groups of these galacturonic acid units can be esterified with methanol. The degree of esterification (DE), defined as the percentage of carboxyl groups that are esterified, is the principal parameter for classifying pectins.[2]

  • High Methoxyl (HM) this compound: Characterized by a DE of 50% or greater.[4][3][6]

  • Low Methoxyl (LM) this compound: Characterized by a DE of less than 50%.[4][3][6]

This fundamental difference in chemical structure dictates the physicochemical properties of the this compound, most notably its gelling mechanism and the conditions required for gel formation.[7][3] LM pectins can be further categorized into:

  • Conventional LM Pectins (LMC): De-esterified using acid, alkali, or enzymatic treatments.

  • Amidated LM Pectins (LMA): A portion of the galacturonic acid is converted to a carboxylic acid amide.[4][8] This amidation enhances its gelling properties, particularly its tolerance to varying calcium concentrations.[9][10]

Chemical Structure and Gelling Mechanisms

The distinct gelling mechanisms of HM and LM pectins are a direct consequence of their differing degrees of esterification.

High Methoxyl (HM) this compound

HM pectins form gels under conditions of low pH and high soluble solids content (typically sucrose).[5][11][12] The gelling mechanism is primarily driven by:

  • Hydrogen Bonding: At low pH (typically 2.5-3.5), the dissociation of free carboxyl groups is suppressed, reducing electrostatic repulsion between this compound chains and allowing for the formation of extensive hydrogen bonds.[11][12][13]

  • Hydrophobic Interactions: The high concentration of soluble solids, such as sugar (>55%), dehydrates the this compound molecules, promoting chain-chain interactions through hydrophobic forces between the methoxyl groups.[11][12]

The resulting gel is a three-dimensional network that entraps water and solutes.[4] These gels are typically thermoreversible.[6]

Low Methoxyl (LM) this compound

In contrast to HM pectins, LM pectins form gels in the presence of divalent cations, most commonly calcium ions (Ca²⁺).[11][12] This gelation can occur over a wider pH range (typically 2.6-7.0) and does not require high sugar concentrations.[4][3] The gelling mechanism is described by the renowned "egg-box" model :

  • The free carboxyl groups on the this compound backbone act as binding sites for divalent cations.

  • Calcium ions form ionic bridges between two carboxyl groups on adjacent this compound chains.[9][12]

  • This cross-linking creates a stable, three-dimensional network resembling an egg box, with the calcium ions nestled between the polymer chains.[12][14][15]

Amidated LM pectins also gel via the egg-box model but require less calcium and are more tolerant to higher calcium concentrations.[9][16] Gels formed from non-amidated LM pectins are often thermostable, while those from amidated LM pectins can be thermoreversible.[3]

Quantitative Comparison of HM and LM Pectins

The functional properties of HM and LM pectins can be quantified and compared across several key parameters.

PropertyHigh Methoxyl (HM) this compoundLow Methoxyl (LM) this compoundAmidated Low Methoxyl (LMA) this compound
Degree of Esterification (DE) ≥ 50%[4][6]< 50%[4][6]< 50%
Gelling Conditions
pH 2.5 - 3.8[2][17]2.6 - 7.0[4][3]3.2 - 3.6[9][16]
Soluble Solids (e.g., Sugar) > 55%[11][12]Not required[11]Not required
Divalent Cations (e.g., Ca²⁺) Not required[11]Required[11][12]Required (less than LMC)[9]
Calcium Requirement N/AVaries with DE10-30 mg Ca²⁺ / g this compound[9][16]
Gel Properties
Setting Temperature Higher than LM this compound[3]Varies with DE and Ca²⁺ concentration40 - 70°C[9]
Texture Delicate, smooth[6]More robust, brittle to elastic[17]Smooth, soft[18]
Thermoreversibility Yes[6]Non-amidated: often no; Amidated: yes[3]Yes[8]

Experimental Protocols

Accurate characterization of pectins is crucial for their effective application. The following sections detail key experimental methodologies.

Determination of Degree of Esterification (DE)

4.1.1. Titration Method

This classic method involves two titration steps to quantify both free and esterified carboxyl groups.[19][20][21]

Methodology:

  • Sample Preparation: Accurately weigh approximately 500 mg of this compound and moisten with 2 mL of ethanol. Dissolve in 100 mL of deionized water with stirring.

  • Titration of Free Carboxyl Groups (V1): Titrate the this compound solution with standardized 0.1 M sodium hydroxide (B78521) (NaOH) to a pH of 8.5, using phenolphthalein (B1677637) as an indicator or a pH meter. Record the volume of NaOH used as V1.[20][21]

  • Saponification of Esterified Groups: To the neutralized solution from the previous step, add 20 mL of 0.5 M NaOH. Stir and allow the reaction to proceed for 30 minutes to ensure complete saponification of the methyl esters.

  • Titration of Excess Alkali: Add 20 mL of 0.5 M hydrochloric acid (HCl) to neutralize the excess NaOH.

  • Titration of Saponified Carboxyl Groups (V2): Titrate the solution with 0.1 M NaOH to a pH of 8.5. Record the volume of NaOH used as V2.[22]

  • Calculation of DE: DE (%) = [V2 / (V1 + V2)] x 100

4.1.2. Fourier Transform Infrared (FTIR) Spectroscopy Method

FTIR spectroscopy offers a rapid and non-destructive method for determining the DE.[11][23][24]

Methodology:

  • Sample Preparation: Prepare thin, transparent films of this compound or press the dried this compound powder into a KBr pellet.

  • Spectral Acquisition: Record the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the absorbance peaks corresponding to the esterified carboxyl groups (C=O stretching) at approximately 1745 cm⁻¹ and the free carboxylate groups (COO⁻ asymmetric stretching) at around 1608-1630 cm⁻¹.[24][25]

  • Calculation of DE: The DE can be calculated from the ratio of the areas of these two peaks. A calibration curve should be prepared using this compound standards with known DE values determined by a primary method like titration.[23][26] The degree of esterification is proportional to the ratio of the area of the ester carbonyl peak to the sum of the areas of the ester and acid carboxyl peaks.[25][26]

Characterization of Gel Properties

4.2.1. Gel Strength Measurement (USA-SAG Method)

The USA-SAG (Strain-induced Alignment in a Gel) method is a traditional and widely recognized technique for determining the gelling strength of high-methoxyl pectins.[27]

Methodology:

  • Gel Preparation: Prepare a standardized this compound-sugar-acid gel according to a precise formulation. Typically, this involves dissolving the this compound in water, adding sugar, and then adding an acid (e.g., tartaric acid) to induce gelation.[27]

  • Setting: Pour the hot solution into standardized "Ridgelimeter" glasses and allow them to set under controlled conditions (e.g., 24 hours at 25°C).[28]

  • Measurement: Carefully remove the set gel from the glass. The gel is placed on a flat surface, and its deformation (sag) under its own weight is measured after a specific time (e.g., 2 minutes) using a Ridgelimeter.[27]

  • Calculation: The gelling strength is expressed in USA-SAG degrees, which are calculated based on the extent of the sag (B610663). A lower sag value indicates a higher gel strength.[27]

4.2.2. Texture Profile Analysis (TPA)

TPA provides a more comprehensive characterization of the mechanical properties of a gel, including hardness, cohesiveness, springiness, and adhesiveness.[4][8][13]

Methodology:

  • Gel Preparation: Prepare this compound gels in standardized containers (e.g., beakers).[4]

  • Instrumentation: Use a texture analyzer equipped with a cylindrical probe.

  • Measurement: The probe compresses the gel twice in a reciprocating motion to simulate mastication. The force required for compression is recorded over time.[4][8]

  • Data Analysis: From the resulting force-time curve, several textural parameters can be calculated:

    • Hardness: The peak force during the first compression.[8]

    • Cohesiveness: The ratio of the positive force area during the second compression to that of the first compression.[8]

    • Springiness: The height that the sample recovers between the end of the first compression and the start of the second compression.[8]

    • Adhesiveness: The negative force area after the first compression, representing the work required to pull the probe away from the sample.[8]

Visualization of Pathways and Workflows

Gelling Mechanisms

Caption: Comparative gelling mechanisms of HM and LM pectins.

Experimental Workflow for this compound Classification and Characterization

Pectin_Workflow start This compound Sample de_determination Determine Degree of Esterification (DE) start->de_determination titration Titration Method de_determination->titration Primary Method ftir FTIR Spectroscopy de_determination->ftir Rapid Method classification Classification titration->classification ftir->classification hm_this compound High Methoxyl (HM) this compound (DE >= 50%) classification->hm_this compound DE >= 50% lm_this compound Low Methoxyl (LM) this compound (DE < 50%) classification->lm_this compound DE < 50% gel_char Gel Characterization hm_this compound->gel_char lm_this compound->gel_char tpa Texture Profile Analysis (TPA) gel_char->tpa gel_strength Gel Strength Measurement gel_char->gel_strength end Characterized this compound tpa->end gel_strength->end

Caption: Workflow for this compound classification and gel characterization.

Applications in Drug Development

The distinct properties of HM and LM pectins make them valuable excipients in pharmaceutical formulations and drug delivery systems.[29][30][31]

  • HM this compound: Its ability to form gels in acidic environments makes it suitable for gastro-retentive drug delivery systems, which can prolong the residence time of a drug in the stomach and improve its bioavailability.

  • LM this compound: The calcium-induced gelation of LM this compound is particularly useful for controlled-release applications.[32][33] this compound-based microparticles and hydrogels can be designed to release drugs in a sustained manner.[10][34] Furthermore, the susceptibility of this compound to degradation by colonic microflora makes it an excellent candidate for colon-targeted drug delivery.[29][35] The high gelling ability of LM this compound is advantageous for encapsulating both hydrophilic and hydrophobic drugs.[33][34]

Conclusion

The classification of pectins into high methoxyl and low methoxyl categories is fundamental to understanding and harnessing their diverse functional properties. The degree of esterification dictates not only the gelling mechanism but also the optimal conditions for gel formation and the resulting textural properties of the gel. For researchers and professionals in drug development, a thorough understanding of these differences, coupled with robust experimental methodologies for their characterization, is essential for the rational design of innovative drug delivery systems and other advanced materials. This guide provides a comprehensive technical overview to support these endeavors.

References

A Technical Guide to the Natural Sources and Abundance of Pectin in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the natural sources of pectin, its abundance in various plant materials, and the methodologies for its extraction and quantification. This compound, a complex heteropolysaccharide found in the primary cell walls of terrestrial plants, plays a crucial role in plant growth and development.[1][2] Its unique gelling, thickening, and stabilizing properties have led to its widespread use in the food, pharmaceutical, and cosmetic industries.[3][4]

Natural Abundance of this compound

This compound is ubiquitous in the plant kingdom, although its concentration varies significantly among different plant species, the specific part of the plant, and the plant's stage of maturity.[1][2] Generally, this compound is most abundant in the peels of citrus fruits and apple pomace, which are the primary commercial sources.[3][5] Fruits such as apples, pears, oranges, and lemons are known to have high this compound content, while soft fruits like cherries and strawberries contain smaller amounts.[1][6][7] The ripeness of the fruit also affects this compound levels; slightly under-ripe fruits tend to have the highest this compound content, which decreases as the fruit ripens.[8]

Quantitative Data on this compound Content

The following table summarizes the this compound content in various plant sources, expressed as a percentage of either fresh or dry weight. This data is essential for identifying promising sources for this compound extraction and for understanding the variability of this compound content in nature.

Plant SourcePart of PlantThis compound Content (% Fresh Weight)This compound Content (% Dry Weight)
Citrus PeelsPeel-20 - 35[2][3]
Apple PomacePomace-10 - 20[2][3]
Sugar BeetPulp-10 - 20[3]
Sunflower HeadsResidues-10 - 20[3]
Rose Hips-15%[1]-
OrangesFruit0.5 - 3.5%[1][2]-
ApplesFruit1 - 1.5%[1]-
CarrotsRoot1.4%[1][2]-
ApricotsFruit1%[1][2]-
CherriesFruit0.4%[1][2]-

Methodologies for this compound Extraction and Quantification

The extraction and quantification of this compound are critical steps in its study and utilization. The choice of method can significantly impact the yield and quality of the extracted this compound.

Experimental Workflow for this compound Extraction and Analysis

The general process for extracting and analyzing this compound from plant materials involves several key stages, from sample preparation to the final quantification of this compound content. The following diagram illustrates a typical workflow.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Isolation & Purification cluster_quantification Quantification & Characterization A Plant Material Collection B Washing & Drying A->B C Grinding to Powder B->C D Acidified Hot Water Extraction (pH 1.5-3.0, 75-100°C) C->D E Filtration to remove solids D->E F Precipitation with Alcohol (Ethanol or Isopropanol) E->F G Washing & Drying of this compound F->G H Gravimetric Method (Calcium Pectate Precipitation) G->H I Colorimetric Method (m-hydroxydiphenyl) G->I J Chromatographic Methods (e.g., HPAEC-PAD) G->J G cluster_cell_wall Plant Cell Wall Structure cluster_middle_lamella Middle Lamella cluster_primary_wall Primary Cell Wall cluster_synthesis This compound Synthesis & Deposition ML This compound (High Concentration) - Cell Adhesion PW_this compound This compound Network - Porosity & Flexibility PW_Cellulose Cellulose Microfibrils - Structural Support PW_this compound->PW_Cellulose interacts with PW_Hemicellulose Hemicellulose - Tethers Cellulose PW_Hemicellulose->PW_Cellulose cross-links Golgi Golgi Apparatus (this compound Synthesis) Vesicles Transport Vesicles Golgi->Vesicles Exocytosis Vesicles->ML Deposition Vesicles->PW_this compound Deposition

References

Pectic Polysaccharides: A Deep Dive into Homogalacturonan and Rhamnogalacturonan

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Pectic polysaccharides, integral components of the plant cell wall, are increasingly recognized for their diverse biological activities and potential therapeutic applications. This technical guide provides a comprehensive overview of two key pectic domains: homogalacturonan (HG) and rhamnogalacturonan (RG), with a focus on their structure, biosynthesis, biological functions, and the experimental methodologies used for their study.

Core Structures and Biosynthesis

Pectin is a complex heteropolysaccharide primarily composed of D-galacturonic acid (GalA).[1] Its structure is generally divided into "smooth" and "hairy" regions.[2] The principal smooth region is homogalacturonan, while the hairy regions are predominantly rhamnogalacturonan-I (RG-I) and the more complex rhamnogalacturonan-II (RG-II).[2]

Homogalacturonan (HG) is a linear homopolymer of α-(1→4)-linked D-galacturonic acid residues.[3][4] This backbone can be modified by methyl-esterification at the C-6 carboxyl group and acetylation at the O-2 and/or O-3 positions.[4][5] The degree of methylesterification (DM) is a critical factor influencing the physicochemical properties and biological activity of HG.[6] Pectins are classified as high-methoxyl (HM) with a DM > 50% or low-methoxyl (LM) with a DM < 50%.[7]

Rhamnogalacturonan-I (RG-I) possesses a backbone of repeating disaccharide units of [→4)-α-D-GalA-(1→2)-α-L-Rha-(1→].[8][9] Approximately 20-80% of the rhamnose residues are substituted at the O-4 position with side chains of neutral sugars, predominantly arabinose and galactose, forming arabinans, galactans, and arabinogalactans.[10]

Rhamnogalacturonan-II (RG-II) is the most structurally complex pectic polysaccharide.[11][12] It has a short α-(1→4)-linked D-galacturonic acid backbone that is substituted with four complex oligosaccharide side chains.[13] A remarkable feature of RG-II is its ability to form dimers cross-linked by a borate (B1201080) diester bond, which is crucial for the structural integrity of the plant cell wall.[11][12]

This compound biosynthesis is a complex process that occurs in the Golgi apparatus.[14][15] It is estimated to involve at least 67 different glycosyltransferases, methyltransferases, and acetyltransferases.[14][16]

Quantitative Data Summary

The following tables summarize key quantitative data for homogalacturonan and rhamnogalacturonan, providing a comparative overview of their properties.

Table 1: Molecular Weight of Pectic Polysaccharides

Polysaccharide FractionSourceMolecular Weight (kDa)Reference
This compoundApple122 - 280[3]
This compound OligosaccharidesApple Pomace< 10[3]
Rhamnogalacturonan-ISugar Beet188[17]
HomogalacturonanSugar Beet20[17]
Pectic PolysaccharidesRose By-products23 - 26[18]

Table 2: Degree of Methylesterification (DM) of Homogalacturonan

This compound SourceDegree of Methylesterification (%)Reference
Various Plants5 - 40[11][13][19]
Rose By-products (RD_F)26.68 ± 1.14[18]
Rose By-products (RD_X)31.39 ± 1.39[18]

Table 3: Bioactivity of Pectic Polysaccharides

This compound ExtractBioactivity AssayIC50 / EC50 ValueReference
Fireweed (EA-4.0)DPPH radical scavenging0.050 mg/mL[15]
Fireweed (EA-0.8)DPPH radical scavenging0.109 mg/mL[15]
Commercial Apple this compoundDPPH radical scavenging1.961 mg/mL[15]
Fireweed (EA-4.0)Superoxide radical scavenging0.27 mg/mL[15]
Fireweed (EA-0.8)Superoxide radical scavenging0.97 mg/mL[15]
Polysaccharide from C. hederacea (CHIP3)HepG2 cell cytotoxicity242.6 µg/mL[16]

Experimental Protocols

Extraction and Purification of Pectic Polysaccharides

A common method for this compound extraction involves the following steps:

  • Pre-treatment: The plant material is first treated to remove lipids and low molecular weight compounds. This is typically achieved by refluxing with 80% ethanol (B145695).

  • Acid Extraction: The pre-treated material is then subjected to hot acid extraction (e.g., with 0.1 M HCl or citric acid) to solubilize the this compound.[12][18] This process hydrolyzes the protothis compound, releasing soluble this compound into the extraction medium.[12]

  • Precipitation: The this compound is precipitated from the aqueous extract by the addition of ethanol (typically to a final concentration of 70-80%).[12][18]

  • Purification: The crude this compound extract is then purified to remove impurities such as proteins, pigments, and other polysaccharides. This is often achieved through dialysis and further chromatographic techniques like ion-exchange and size-exclusion chromatography.[18]

Characterization of Pectic Polysaccharides

1. Monosaccharide Composition Analysis: The monosaccharide composition is determined by hydrolyzing the polysaccharide into its constituent monosaccharides, followed by derivatization and analysis using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).[18]

2. Molecular Weight Determination: Size-exclusion chromatography coupled with multi-angle light scattering (SEC-MALLS) is a standard technique for determining the molecular weight distribution of polysaccharides.[8]

3. Degree of Methylesterification (DM) Determination: The DM can be determined using Fourier-transform infrared spectroscopy (FT-IR) by comparing the peak areas corresponding to esterified and non-esterified carboxyl groups.[11][13][19] It can also be quantified by saponification with NaOH followed by titration or by enzymatic methods.

4. Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR) is a powerful tool for determining the anomeric configurations and linkage patterns of glycosidic bonds within the polysaccharide structure.[8]

Signaling Pathways

Pectic polysaccharides, particularly fragments derived from them, can act as signaling molecules in both plants and animals.

Homogalacturonan in Plant Defense Signaling

Fragments of homogalacturonan, known as oligogalacturonides (OGs), are recognized as Damage-Associated Molecular Patterns (DAMPs) in plants.[20][21] They are released upon pathogen attack through the action of microbial polygalacturonases. These OGs can trigger a range of defense responses, including the production of reactive oxygen species (ROS), reinforcement of the cell wall, and the synthesis of antimicrobial compounds.[14][21] OGs have also been shown to antagonize auxin signaling, thereby affecting plant growth and development.[20]

Plant_Defense_Signaling Pathogen Pathogen Attack PG Polygalacturonase Pathogen->PG secretes CellWall Plant Cell Wall (Homogalacturonan) OGs Oligogalacturonides (DAMPs) CellWall->OGs releases PG->CellWall degrades Receptor Cell Surface Receptor OGs->Receptor binds to Auxin Auxin Signaling OGs->Auxin antagonizes Signaling Intracellular Signaling Cascade (ROS, MAPK) Receptor->Signaling activates Defense Defense Gene Expression (Phytoalexins, PR Proteins) Signaling->Defense induces Growth Plant Growth Inhibition Auxin->Growth

Plant Defense Signaling Pathway
Pectic Polysaccharide-Mediated Immune Modulation in Mammals

Pectic polysaccharides have been shown to possess immunomodulatory activities, including the ability to activate macrophages.[22] This activation is thought to be mediated, at least in part, through pattern recognition receptors such as Toll-like receptors (TLRs). Upon binding to TLRs on the macrophage surface, pectic polysaccharides can initiate intracellular signaling cascades, such as the NF-κB and MAPK pathways, leading to the production of cytokines and other immune mediators.

Macrophage_Activation cluster_macrophage This compound Pectic Polysaccharide TLR Toll-like Receptor (TLR) This compound->TLR binds to Signaling Intracellular Signaling (MyD88, IRAKs, TRAF6) TLR->Signaling activates Phagocytosis Enhanced Phagocytosis TLR->Phagocytosis Macrophage Macrophage MAPK MAPK Pathway Signaling->MAPK NFkB NF-κB Pathway Signaling->NFkB Cytokines Cytokine Production (TNF-α, IL-6, IL-1β) MAPK->Cytokines NFkB->Cytokines

Macrophage Activation by this compound

Applications in Drug Development

The unique structural and biological properties of homogalacturonan and rhamnogalacturonan make them attractive candidates for various applications in drug development.

  • Drug Delivery: Pectins can form gels, which can be used to create controlled-release drug delivery systems.[7][23] Their mucoadhesive properties are also beneficial for targeted drug delivery to mucosal surfaces.[7]

  • Immunomodulators: The ability of pectic polysaccharides to modulate the immune system suggests their potential use as adjuvants in vaccines or as therapeutic agents for immune-related disorders.[22]

  • Prebiotics: Pectic oligosaccharides can act as prebiotics, promoting the growth of beneficial gut bacteria.[3]

  • Anticancer Agents: Some studies have shown that pectic polysaccharides can inhibit the growth of cancer cells and have anti-metastatic effects.[24]

Conclusion

Homogalacturonan and rhamnogalacturonan are structurally diverse polysaccharides with a wide range of biological functions. Their potential applications in drug development are vast and continue to be an active area of research. A thorough understanding of their structure-function relationships, aided by detailed experimental characterization, is crucial for harnessing their full therapeutic potential. This guide provides a foundational understanding for researchers and professionals seeking to explore the promising field of pectic polysaccharides.

References

A Technical Guide to the Preliminary Investigation of Pectin's Prebiotic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pectin, a complex heteropolysaccharide found in plant cell walls, is increasingly recognized for its prebiotic potential, positioning it as a valuable ingredient for functional foods and a target for therapeutic development. As a soluble dietary fiber, this compound resists digestion in the upper gastrointestinal tract and is fermented by the colonic microbiota, leading to the production of beneficial metabolites, primarily short-chain fatty acids (SCFAs).[1][2][3] This technical guide provides a comprehensive overview of the methodologies used to investigate the prebiotic properties of this compound. It details experimental protocols for in vitro fermentation, gut microbiota analysis, and SCFA quantification. Furthermore, it presents quantitative data on the impact of this compound's structural characteristics—such as its source, degree of methyl esterification (DM), and molecular weight (MW)—on microbial composition and metabolic output. Finally, this guide elucidates the signaling pathways through which this compound may exert its immunomodulatory effects on the host.

Introduction to this compound as a Prebiotic

This compound is primarily composed of α-1,4-linked D-galacturonic acid residues.[4] Its complex structure, which includes homogalacturonan ("smooth") regions and rhamnogalacturonan-I ("hairy") regions with neutral sugar side chains, influences its fermentability and subsequent prebiotic effects.[5] The prebiotic potential of this compound is attributed to its selective utilization by gut microorganisms, conferring health benefits to the host.[1] In vitro and in vivo studies have demonstrated that this compound fermentation can modulate the gut microbiota by promoting the growth of beneficial bacteria and increasing the production of SCFAs, which play a crucial role in maintaining gut homeostasis and influencing host immunity.[2][3][6]

The structural characteristics of this compound are critical determinants of its prebiotic activity. The degree of methyl esterification (DM), which classifies pectins as high-methoxyl (HM) or low-methoxyl (LM), and the molecular weight (MW) significantly impact which microbial species can utilize the this compound and the resulting fermentation products.[5][7]

Experimental Protocols for Assessing Prebiotic Potential

A thorough investigation of this compound's prebiotic potential involves a series of well-defined in vitro and in vivo experiments. This section details the core experimental protocols.

In Vitro Fermentation of this compound

In vitro fermentation models are essential for screening the prebiotic potential of different pectins in a controlled environment. These models typically use human or animal fecal samples as an inoculum to simulate the colonic microbiota.

Objective: To assess the fermentability of this compound and its impact on microbial composition and SCFA production.

Materials:

  • This compound samples with varying structural characteristics (e.g., citrus this compound, apple this compound, different DMs and MWs).

  • Fecal samples from healthy donors (freshly collected and processed anaerobically).

  • Basal fermentation medium (e.g., containing peptone, yeast extract, salts, and a reducing agent like cysteine-HCl).

  • Anaerobic chamber or system.

  • Incubator.

  • pH meter.

  • Centrifuge.

Procedure:

  • Fecal Slurry Preparation: Within an anaerobic chamber, homogenize fresh fecal samples in a pre-reduced anaerobic buffer (e.g., phosphate-buffered saline) to create a fecal slurry (e.g., 10-20% w/v).

  • Medium Preparation: Prepare and sterilize the basal fermentation medium. Add the this compound sample as the primary carbohydrate source at a defined concentration (e.g., 1% w/v). A control with no added carbohydrate or a known prebiotic (e.g., inulin) should be included.

  • Inoculation: Inoculate the this compound-containing medium with the fecal slurry.

  • Incubation: Incubate the cultures anaerobically at 37°C for a specified period (e.g., 24-48 hours).

  • Sampling: Collect samples at various time points (e.g., 0, 12, 24, 48 hours) for pH measurement, microbiota analysis, and SCFA quantification.

  • Sample Processing: Centrifuge the collected samples to separate the bacterial pellet from the supernatant. Store the pellet at -80°C for DNA extraction and the supernatant at -20°C for SCFA analysis.

Gut Microbiota Analysis via 16S rRNA Gene Sequencing

This technique is used to determine the composition of the bacterial community in the fermentation samples.

Objective: To identify and quantify the changes in bacterial populations in response to this compound fermentation.

Procedure:

  • DNA Extraction: Extract total bacterial DNA from the collected fecal pellets using a commercially available DNA extraction kit, often involving a combination of enzymatic lysis and mechanical disruption (bead beating).

  • PCR Amplification: Amplify a specific variable region (e.g., V3-V4) of the 16S rRNA gene using universal primers.

  • Library Preparation: Prepare the amplicon library for sequencing, which includes cleaning the PCR products and adding sequencing adapters and barcodes.

  • Sequencing: Sequence the prepared library on a high-throughput sequencing platform (e.g., Illumina MiSeq).

  • Bioinformatic Analysis: Process the raw sequencing data to remove low-quality reads, classify sequences into operational taxonomic units (OTUs) or amplicon sequence variants (ASVs), and assign taxonomy using a reference database (e.g., Greengenes, SILVA). Analyze the data for alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) and identify differentially abundant taxa.

Quantification of Short-Chain Fatty Acids (SCFAs)

Gas chromatography (GC) is the standard method for quantifying SCFAs in fermentation supernatants.

Objective: To measure the concentrations of major SCFAs (acetate, propionate, and butyrate) produced during this compound fermentation.

Procedure:

  • Sample Preparation: Thaw the fermentation supernatants. Acidify the samples (e.g., with hydrochloric acid) and extract the SCFAs using an organic solvent (e.g., diethyl ether). An internal standard (e.g., 2-ethylbutyric acid) should be added for accurate quantification.

  • GC Analysis: Inject the extracted samples into a gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS).

  • Quantification: Identify and quantify the SCFAs by comparing their retention times and peak areas to those of a standard curve prepared with known concentrations of acetate, propionate, and butyrate.

Quantitative Data on this compound's Prebiotic Effects

The following tables summarize quantitative data from various in vitro studies on the effects of different pectins on gut microbiota composition and SCFA production.

Table 1: Effect of this compound Type on the Relative Abundance of Key Gut Microbial Genera

This compound Source & TypeBacteroidesBifidobacteriumFaecalibacteriumLachnospiraReference
Citrus this compound (High Methoxy)[2],[5]
Citrus this compound (Low Methoxy)[5]
Apple this compound[8]
Sugar Beet this compound[4]
Soybean this compound[4]

↑: Increase, ↓: Decrease, ↔: No significant change

Table 2: Impact of this compound Structure on Short-Chain Fatty Acid (SCFA) Production (mM)

This compound TypeAcetatePropionateButyrateTotal SCFAsReference
High Methoxy Citrus this compound50-7010-2010-2070-110[4],[6]
Low Methoxy Citrus this compound40-6015-2515-2570-110[6]
Sugar Beet this compound40-6020-3010-2070-110[6]
Inulin (for comparison)30-5020-3015-2565-105[9]

Values are approximate ranges compiled from multiple studies and can vary based on experimental conditions.

Signaling Pathways and Immunomodulatory Effects

This compound and its fermentation products can influence the host's immune system through various signaling pathways.

This compound's Interaction with Toll-Like Receptors (TLRs)

Pectins can directly interact with Toll-like receptors (TLRs) on the surface of immune and intestinal epithelial cells. This interaction can modulate inflammatory responses. For instance, certain pectins have been shown to activate TLR2 and TLR4, leading to the downstream activation of transcription factors like NF-κB, which regulates the expression of inflammatory cytokines. The specific outcome of this interaction (pro- or anti-inflammatory) appears to depend on the structural characteristics of the this compound.[10]

SCFA-Mediated Immunomodulation

The SCFAs produced from this compound fermentation, particularly butyrate, have well-documented immunomodulatory effects. Butyrate serves as a primary energy source for colonocytes and can inhibit histone deacetylases (HDACs), leading to changes in gene expression that can suppress inflammation. SCFAs can also activate G-protein coupled receptors (GPCRs), such as GPR41, GPR43, and GPR109A, on various immune cells, which can modulate immune cell function and cytokine production.

Visualizations: Workflows and Signaling Pathways

Diagrams

Experimental_Workflow_for_Pectin_Prebiotic_Potential cluster_preparation Sample Preparation cluster_fermentation In Vitro Fermentation cluster_analysis Analysis This compound This compound Sample Fermentation Anaerobic Fermentation (37°C, 24-48h) This compound->Fermentation Fecal Fecal Inoculum Fecal->Fermentation SCFA SCFA Analysis (GC-MS) Fermentation->SCFA Supernatant Microbiota Microbiota Analysis (16S rRNA Sequencing) Fermentation->Microbiota Pellet

Caption: Experimental workflow for assessing the prebiotic potential of this compound.

Pectin_TLR_Signaling_Pathway This compound This compound TLR Toll-like Receptor (e.g., TLR2/4) This compound->TLR binds MyD88 MyD88 TLR->MyD88 activates IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Cytokines Cytokine Production (e.g., TNF-α, IL-6) NFkB->Cytokines induces transcription

Caption: Simplified this compound-mediated Toll-like Receptor (TLR) signaling pathway.

Conclusion

The preliminary investigation of this compound's prebiotic potential requires a multi-faceted approach, combining in vitro fermentation with advanced analytical techniques. The structural characteristics of this compound, particularly its source, degree of methyl esterification, and molecular weight, are key determinants of its effects on the gut microbiota and the production of health-promoting metabolites like SCFAs. Further research elucidating the intricate signaling pathways involved in this compound's immunomodulatory effects will be crucial for the development of targeted nutritional and therapeutic strategies. The methodologies and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to explore the promising prebiotic applications of this compound.

References

Methodological & Application

Laboratory Methods for Pectin Extraction from Citrus Peels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Application Notes

Pectin, a complex structural heteropolysaccharide, is a major component of the primary cell walls in terrestrial plants.[1] Commercially, it is primarily extracted from citrus peels and apple pomace, which are abundant byproducts of the juice industry.[1] The versatile gelling, thickening, and stabilizing properties of this compound make it a valuable ingredient in the food, pharmaceutical, and cosmetic industries.[2] In the pharmaceutical and biomedical fields, this compound is utilized for its biocompatibility, biodegradability, and unique physicochemical properties, which are leveraged in drug delivery systems, wound healing applications, and as a prebiotic.[1]

The extraction method significantly influences the yield, purity, and structural integrity of the obtained this compound, thereby affecting its functional properties.[1] Conventional methods typically involve hot acid extraction, which can be time-consuming and may lead to thermal degradation of the this compound molecule.[3] To overcome these limitations, novel extraction techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) have been developed. These methods offer several advantages, including reduced extraction time, lower energy consumption, and often higher yields of high-quality this compound.[2][4]

This document provides detailed protocols for conventional acid extraction, MAE, and UAE of this compound from citrus peels, along with comparative data on the yield and physicochemical properties of the extracted this compound.

II. Experimental Protocols

A. Raw Material Preparation
  • Washing and Drying: Thoroughly wash fresh citrus peels (e.g., orange, lemon, grapefruit) with distilled water to remove any dirt and residual sugars.[1]

  • Drying: The peels can be air-dried or oven-dried at a temperature of 50°C for 24-48 hours until a constant weight is achieved.[1]

  • Grinding: Grind the dried peels into a fine powder using a laboratory blender.

  • Sieving: Pass the powder through a sieve to obtain a uniform particle size.[1]

  • Storage: Store the powdered peel in an airtight container in a dry place until further use.[2]

B. Conventional Acid Extraction Protocol

This method involves the use of acidified hot water to solubilize the this compound from the citrus peel powder.

  • Acidic Solution Preparation: Prepare an acidic solution by adjusting the pH of distilled water to a range of 1.5 to 3.0 using an acid such as citric acid, hydrochloric acid, or nitric acid.[3][5]

  • Extraction:

    • Add the dried citrus peel powder to the acidic solution at a specific solid-to-liquid ratio (e.g., 1:20 to 1:50 w/v).[1][6]

    • Heat the mixture in a water bath to a temperature between 60°C and 100°C.[5]

    • Maintain the temperature and continuously stir the mixture for a duration of 30 to 180 minutes.[7]

  • Filtration: After extraction, cool the mixture and filter it through a muslin cloth or by centrifugation to separate the liquid extract from the solid peel residue.[8]

  • This compound Precipitation:

    • Add ethanol (B145695) (96%) to the liquid extract in a 1:1 or 2:1 (ethanol:extract) volume ratio to precipitate the this compound.[1][8]

    • Allow the mixture to stand for at least 1 hour (or overnight) to ensure complete precipitation.[3]

  • Washing: Separate the precipitated this compound and wash it with ethanol to remove impurities.

  • Drying: Dry the purified this compound in a hot air oven at a temperature of around 40-50°C until a constant weight is achieved.[1][8]

C. Microwave-Assisted Extraction (MAE) Protocol

MAE utilizes microwave energy to heat the solvent and plant material, leading to a more efficient extraction process.

  • Acidic Solution Preparation: Prepare an acidic solution (e.g., citric acid or hydrochloric acid) with a pH typically between 1.5 and 2.5.[9]

  • Extraction:

    • Mix the dried citrus peel powder with the acidic solution at a specified liquid-to-solid ratio (e.g., 10:1 to 20:1 ml/g).[9]

    • Place the mixture in a microwave extractor.

    • Apply microwave power (e.g., 200-800 W) for a short duration, typically ranging from 1 to 10 minutes.[4][9]

  • Filtration: After microwave irradiation, allow the mixture to cool and then separate the liquid extract from the solid residue by filtration or centrifugation.[10]

  • This compound Precipitation: Precipitate the this compound from the extract by adding an equal volume of 96% ethanol.[10]

  • Washing and Drying: Wash the precipitated this compound with ethanol and dry it in an oven at a suitable temperature.

D. Ultrasound-Assisted Extraction (UAE) Protocol

UAE employs acoustic cavitation to disrupt the plant cell walls, facilitating the release of this compound into the solvent.

  • Acidic Solution Preparation: Prepare an acidic solution, commonly citric acid, with a pH in the range of 1.0 to 2.0.[11]

  • Extraction:

    • Disperse the dried citrus peel powder in the acidic solution.

    • Submerge the mixture in an ultrasonic bath or use an ultrasonic probe.

    • Apply ultrasound at a specific power (e.g., 60-100% amplitude) and temperature (e.g., 60-75°C) for a duration of 10 to 60 minutes.[4][11][12]

  • Filtration: Following sonication, separate the liquid extract containing the this compound from the solid residues.[11]

  • This compound Precipitation, Washing, and Drying: Follow the same steps as described in the conventional acid extraction protocol to precipitate, wash, and dry the this compound.[11]

III. Data Presentation

The following tables summarize quantitative data from various studies, comparing the yield and key physicochemical properties of this compound extracted using different methods.

Table 1: Comparison of this compound Yield from Citrus Peels using Different Extraction Methods.

Citrus SourceExtraction MethodAcid UsedpHTemp (°C)Time (min)Yield (%)Reference
Orange PeelAcid ExtractionSulfuric Acid~1.5809028-30[1]
Orange PeelAcid ExtractionHydrochloric Acid~1.5809018-22[1]
Orange PeelAcid ExtractionCitric Acid~2.080906-9[1]
Orange PeelAcid ExtractionAcetic Acid~2.080902-4[1]
Orange PeelMAEHydrochloric Acid1.5-6-[9]
Orange PeelUAECitric Acid1.5-3020.92[11][12]
Lemon PeelUAE-1.2-3038.92[5]
Pomelo PeelMAECitric Acid---24.19[2]
Grapefruit PeelAcid ExtractionSulfuric Acid---33.63[13]
Grapefruit PeelMAECitric Acid--6018.58[14]

Table 2: Physicochemical Properties of this compound Extracted from Citrus Peels.

Citrus SourceExtraction MethodDegree of Esterification (DE) (%)Methoxyl Content (%)Anhydrouronic Acid (AUA) Content (%)Reference
Orange PeelAcid (Sulfuric)<10--[1]
Orange PeelAcid (Hydrochloric)<10--[1]
Orange PeelAcid (Citric)>30--[1]
Orange PeelAcid (Acetic)>30--[1]
Citrus limettaMAE63.208.0667.93[10]
Citrus reticulataMAE--88.93[2]
Citrus maximaMAE--70.51[2]
Citron PeelAcid Extraction51.33--[6]
Pomelo Peel-64.922.2920.06[15]
Lemon PeelAcid Extraction29.97-30.233.44-4.365.31-80.76[16]

Note: The purity of extracted this compound is considered high when the AUA content is not less than 65%.[2]

IV. Visualization

The following diagram illustrates the general workflow for this compound extraction from citrus peels.

PectinExtractionWorkflow raw_material Fresh Citrus Peels washing Washing & Drying raw_material->washing grinding Grinding & Sieving washing->grinding powder Dried Peel Powder grinding->powder extraction Extraction (Acidic Solution + Heat/Microwave/Ultrasound) powder->extraction filtration Filtration / Centrifugation extraction->filtration extract Liquid Extract filtration->extract residue Solid Residue (Waste) filtration->residue precipitation This compound Precipitation (Addition of Ethanol) extract->precipitation washing_this compound Washing precipitation->washing_this compound drying Drying washing_this compound->drying final_product Dried this compound drying->final_product

Caption: General workflow for this compound extraction from citrus peels.

References

Application Notes and Protocols for Ethanol Precipitation of Pectin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, detailed protocol for the ethanol (B145695) precipitation of pectin, a critical step for its purification and concentration from aqueous solutions. The methodology is essential for researchers in various fields, including drug development, where this compound is utilized for its gelling, stabilizing, and biocompatible properties.

Introduction

Ethanol precipitation is a widely used technique for the isolation and purification of polysaccharides like this compound from plant extracts.[1] The principle of this method lies in the reduction of the solvent's polarity by the addition of ethanol, an anti-solvent. This disrupts the hydration shell around the this compound molecules, allowing for the neutralization of the negative charges on the this compound chains by cations and subsequent aggregation and precipitation.[1][2] The efficiency and selectivity of this process are influenced by several factors, including ethanol concentration, temperature, incubation time, and the presence of salts.[1][3] This protocol outlines a standardized procedure for ethanol precipitation of this compound and provides key quantitative parameters for reproducibility.

Experimental Protocol

This protocol details the steps for precipitating this compound from a filtered aqueous extract.

Materials:

  • This compound extract (aqueous solution)

  • 95-100% Ethanol, cooled (4°C)

  • Centrifuge

  • Centrifuge tubes

  • Beakers

  • Stirring rod or magnetic stirrer

  • Filtration apparatus (e.g., Whatman No. 113 filter paper or muslin cloth)[4][5]

  • Drying oven or freeze-dryer

Procedure:

  • Preparation of the this compound Extract: Begin with a clarified this compound extract, filtered to remove any solid plant residues or other insoluble materials.[6] The extract should be cooled to room temperature.[4]

  • Addition of Ethanol:

    • Slowly add cooled 95-100% ethanol to the this compound extract while gently stirring.[4][7] The ratio of ethanol to extract is a critical parameter. A common starting point is a 1:1 (v/v) ratio, though this can be optimized.[6] Ratios up to 2:1 or 3:1 (ethanol:extract) are also frequently used to maximize yield.[4]

    • Continuous, gentle agitation helps to form a fibrous or gelatinous precipitate.[4]

  • Incubation (Ripening):

    • Allow the mixture to stand to permit the complete precipitation of this compound. Incubation can be performed at 4°C for a period ranging from 1 hour to overnight (at least 20 hours for thorough ripening).[4][6] While some protocols suggest low temperatures may not always improve recovery, it is generally recommended to prevent potential degradation.[1]

  • Recovery of the Precipitate:

    • Separate the precipitated this compound from the solution. This can be achieved through:

      • Centrifugation: Centrifuge the mixture at approximately 4000-5000 x g for 15 minutes.[3][6] The speed and time of centrifugation are crucial for efficient recovery, especially for smaller this compound fragments.[1]

      • Filtration: Alternatively, the precipitate can be collected by filtration using a suitable filter paper or cloth.[4]

  • Washing the this compound Precipitate:

    • Wash the collected this compound pellet or mass to remove co-precipitated impurities such as sugars and salts.[8]

    • Perform sequential washes with increasing concentrations of ethanol (e.g., 50%, 75%, and finally 100% ethanol).[4] A common procedure involves washing the pellet twice with 98% ethanol.[6]

    • Mashing the precipitate in ethanol during washing can improve the removal of impurities.[8]

    • After each wash, recollect the this compound by centrifugation or filtration.

  • Drying the this compound:

    • Dry the washed this compound to a constant weight. Common methods include:

      • Oven Drying: Dry in a hot air oven at a temperature of 40-60°C.[5][8][9]

      • Freeze-Drying (Lyophilization): This method is preferred for obtaining a fine powder and minimizing thermal degradation.[3]

  • Storage: Store the dried this compound powder in a desiccator or a tightly sealed container to prevent moisture absorption.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the ethanol precipitation of this compound, compiled from various research protocols.

ParameterRange of ValuesSource(s)Notes
Ethanol Concentration 30% - 98% (final concentration in mixture)[3][6][10]Higher concentrations generally lead to higher yields but may also precipitate other polysaccharides. Stepwise precipitation with increasing ethanol concentrations can fractionate this compound by molecular weight.[3][10]
Ethanol to Extract Ratio 1:1 to 3:1 (v/v)[4][6]The optimal ratio depends on the this compound concentration in the extract.
Incubation Temperature 4°C to Room Temperature (approx. 25°C)[1][3][4]Lower temperatures (4°C) are commonly used to enhance precipitation and minimize degradation, though room temperature can also be effective.[1][4]
Incubation Time 1 hour to 24 hours[3][4][6]Longer incubation times, often referred to as ripening, can improve the completeness of the precipitation.[6]
Centrifugation Speed 4000 - 5000 x g[3][6]Higher speeds and longer times may be necessary for smaller this compound fragments or more dilute solutions.[1]
Centrifugation Time 15 minutes[3][6]Sufficient time is needed to ensure the complete pelleting of the precipitated this compound.
Washing Solutions 50%, 75%, 98-100% Ethanol[4][6][8]Sequential washes with increasing ethanol concentrations are effective for removing impurities.
Drying Temperature 40°C - 65°C (Oven Drying)[5][8][9]Lower temperatures are preferred to prevent degradation of the this compound structure. Freeze-drying is an alternative that avoids heat.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the ethanol precipitation of this compound.

EthanolPrecipitationWorkflow start Start: Clarified this compound Extract add_ethanol Add Cooled Ethanol (e.g., 1:1 v/v) with Gentle Stirring start->add_ethanol incubate Incubate (Ripen) (e.g., 4°C for 1-24h) add_ethanol->incubate recover Recover Precipitate (Centrifugation or Filtration) incubate->recover wash Wash Precipitate (e.g., with 70% and 95% Ethanol) recover->wash dry Dry this compound (Oven or Freeze-Dryer) wash->dry end_product Final Product: Purified this compound Powder dry->end_product

Caption: Workflow for Ethanol Precipitation of this compound.

References

Application Notes and Protocols: Mechanism of High Methoxyl Pectin Gelation with Sugar and Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

High methoxyl (HM) pectin, a naturally occurring polysaccharide found in the cell walls of plants, is widely utilized in the food and pharmaceutical industries as a gelling agent, thickener, and stabilizer.[1] HM pectins are characterized by a degree of esterification (DE) greater than 50%, meaning more than half of the galacturonic acid units are esterified with methanol.[2] This high degree of esterification dictates a specific gelling mechanism that is dependent on the presence of high concentrations of sugar and an acidic environment.[3] Understanding the intricacies of this gelation process is crucial for controlling the texture and release properties of various formulations, from confectioneries to controlled-release drug delivery systems.

These application notes provide a detailed overview of the mechanism of HM this compound gelation, protocols for gel preparation and characterization, and quantitative data on the factors influencing gel properties.

Mechanism of Gelation

The formation of a three-dimensional gel network by HM this compound in the presence of sugar and acid is a complex process driven primarily by the formation of junction zones stabilized by hydrogen bonds and hydrophobic interactions.[4]

Role of Acid: A low pH environment (typically below 3.5) is essential to suppress the dissociation of the free carboxyl groups on the this compound backbone.[3][5] In their undissociated form, the electrostatic repulsion between this compound chains is minimized, allowing the polymer chains to approach each other and interact.[5]

Role of Sugar: A high concentration of soluble solids, typically sucrose (B13894) (above 55%), is required to reduce the water activity of the system.[3][4] Sugar molecules compete with this compound for water, leading to the dehydration of the this compound chains.[6] This reduction in hydration forces the this compound molecules into closer proximity, promoting chain-chain interactions over this compound-water interactions.

Molecular Interactions: The gel network is formed and stabilized by two primary types of non-covalent bonds:

  • Hydrogen Bonds: These form between the undissociated carboxyl and secondary alcohol groups of adjacent this compound chains.[4]

  • Hydrophobic Interactions: The methoxyl groups along the this compound backbone are hydrophobic. In a high sugar environment with reduced water availability, these groups tend to associate with each other to minimize their contact with the aqueous phase, further stabilizing the junction zones.[4]

The interplay of these factors results in the formation of a continuous, three-dimensional network that entraps water and solutes, leading to the characteristic gel structure.

Factors Influencing Gelation

Several factors influence the gelation process and the final properties of the HM this compound gel. A thorough understanding of these parameters is critical for tailoring gel characteristics to specific applications.

  • This compound Concentration: Higher this compound concentrations lead to the formation of more junction zones, resulting in stronger and more rigid gels.[7]

  • Degree of Esterification (DE): The DE affects the setting time and temperature of the gel. Rapid-set pectins typically have a higher DE (around 71-74%), while slow-set pectins have a lower DE (around 58-65%).[3]

  • Sugar Concentration: Increasing the sugar concentration generally leads to a firmer gel. However, excessively high concentrations can result in a tough and grainy texture.[8]

  • pH: The pH must be within the optimal range (typically 2.8-3.3 for standard sugar this compound) for gelation to occur.[9] Deviations from this range can lead to a weak gel or failure to gel.[5]

  • Molecular Weight: Higher molecular weight pectins generally form stronger gels due to the increased potential for intermolecular chain entanglement and the formation of more junction zones.

  • Temperature: HM this compound gels are formed upon cooling a hot solution. The rate of cooling can influence the final gel structure. These gels are not thermally reversible.[1]

Quantitative Data

The following tables summarize the impact of key parameters on the properties of high methoxyl this compound gels.

Table 1: Effect of this compound and Sucrose Concentration on Gel Hardness

This compound Concentration (% w/w)Sucrose Concentration (% w/w)Gel Hardness (g)
2.560Strongest Gel[8]
0.256-65Gel formation observed[6]
1.060Weak gel behavior[8]
2.040128.87[10]
3.0Not Specified20.4 (after 12h at 4°C)[11]

Table 2: Influence of pH on High Methoxyl this compound Gelation

pH RangeObservation
< 3.5Gel formation occurs[3][4]
2.8 - 3.2Ideal for many high methoxyl pectins[5]
> 3.5Gel formation is inhibited due to increased repulsion between this compound chains[5]
2.5Strongest gel obtained with 2.5% this compound and 60% sucrose[8]

Table 3: Effect of Degree of Esterification (DE) on Setting Time

This compound TypeDegree of Esterification (%)Setting Time
Rapid Set71-74Faster
Medium Rapid Set66-69Intermediate
Slow Set58-65Slower

Data synthesized from multiple sources to illustrate general trends.[2][3]

Experimental Protocols

Protocol for Preparation of High Methoxyl this compound Gels

This protocol describes the preparation of a standard HM this compound gel for textural and rheological analysis.

Materials:

  • High Methoxyl this compound powder

  • Sucrose

  • Citric acid solution (50% w/v) or other food-grade acid

  • Deionized water

  • Buffer solution (e.g., potassium citrate, 12 mM, pH 3.4)[6]

Equipment:

  • Beaker

  • Hot plate with magnetic stirrer

  • pH meter

  • Analytical balance

  • Molds for gel setting

Procedure:

  • Disperse the HM this compound powder in a small amount of sucrose (to prevent clumping) and then add to the deionized water or buffer solution while stirring vigorously.

  • Heat the this compound dispersion to boiling while stirring continuously to ensure complete dissolution.[6]

  • Add the remaining sucrose to the hot this compound solution and continue to stir until fully dissolved. Bring the mixture back to a boil.

  • Remove the solution from the heat and adjust the pH to the desired level (e.g., 3.1) by adding the citric acid solution dropwise while monitoring with a pH meter.[6]

  • Quickly pour the hot solution into molds and allow to cool at room temperature to set.

  • Once set, the gels can be stored at a controlled temperature for subsequent analysis.

Protocol for Texture Profile Analysis (TPA)

TPA is a two-cycle compression test that mimics the "two bites" of chewing and provides several textural parameters.[12]

Equipment:

  • Texture Analyzer equipped with a cylindrical probe (e.g., 6 mm diameter)[13]

  • Gel samples prepared in standardized containers

Procedure:

  • Place the gel sample centrally under the probe of the Texture Analyzer.

  • Set the test parameters. Typical settings for this compound gels might include:

    • Pre-test speed: 1.0 mm/s

    • Test speed: 1.0 mm/s

    • Post-test speed: 1.0 mm/s

    • Compression distance: 40% of the sample height

    • Trigger force: 5 g

    • Time between cycles: 5 s

  • Initiate the two-cycle compression test. The probe will compress the gel twice, and a force-time or force-distance curve will be generated.

  • From the resulting curve, the following parameters can be calculated:

    • Hardness: Peak force during the first compression.

    • Cohesiveness: Ratio of the positive force area during the second compression to that of the first compression.

    • Adhesiveness: The negative force area after the first compression, representing the work required to pull the probe away from the sample.

    • Springiness (Elasticity): The height that the sample recovers during the time that elapses between the end of the first and the start of the second compression.

    • Gumminess: Hardness x Cohesiveness.

    • Chewiness: Gumminess x Springiness.

    • Resilience: The ratio of the area during the withdrawal of the first compression to the area of the first compression.[13]

Protocol for Rheological Measurement of Gelation

Rheological measurements can be used to monitor the gelation process (sol-gel transition) and to characterize the viscoelastic properties of the final gel.

Equipment:

  • Rotational rheometer with temperature control (Peltier system) and a parallel plate or cone-plate geometry.[6]

Procedure:

  • Prepare the hot this compound solution as described in Protocol 5.1.

  • Immediately load the hot sample onto the pre-heated rheometer plate.

  • Lower the geometry to the desired gap (e.g., 1000 µm).[14]

  • To monitor gelation, perform a time sweep or temperature sweep using small amplitude oscillatory shear at a constant frequency (e.g., 1 Hz) and strain (within the linear viscoelastic region). Record the storage modulus (G') and loss modulus (G''). The gel point is often identified as the point where G' and G'' cross over (tan δ = 1).

  • To characterize the final gel, once the gel has set and equilibrated at the desired temperature, perform a frequency sweep at a constant strain to determine the viscoelastic spectrum of the gel.

Protocol for Determination of Degree of Esterification (DE)

The DE of this compound can be determined by titration.[15] This method involves two titrations: one to determine the free carboxyl groups and a second after saponification to determine the total carboxyl groups.

Materials:

Procedure:

  • Accurately weigh about 0.5 g of the this compound sample and dissolve it in 100 mL of deionized water with stirring.

  • Add 5 drops of phenolphthalein indicator and titrate with 0.1 M NaOH until a faint pink color persists. Record the volume of NaOH used (V1). This titration neutralizes the free carboxyl groups.

  • To the neutralized solution, add 20 mL of 0.5 M NaOH and stir for 30 minutes to saponify the ester groups.

  • Add 20 mL of 0.5 M HCl to neutralize the excess NaOH.

  • Titrate the solution again with 0.1 M NaOH until a faint pink color persists. Record the volume of NaOH used (V2). This titration corresponds to the esterified carboxyl groups.

  • Calculate the Degree of Esterification (DE) using the following formula: DE (%) = [V2 / (V1 + V2)] * 100

Visualizations

HM_Pectin_Gelation cluster_conditions Required Conditions cluster_mechanism Molecular Mechanism cluster_interactions Stabilizing Interactions Acid Low pH (<3.5) Repulsion Reduced Electrostatic Repulsion Acid->Repulsion suppresses carboxyl dissociation Sugar High Sugar (>55%) Dehydration This compound Chain Dehydration Sugar->Dehydration reduces water activity PectinChains This compound Chains JunctionZones Junction Zone Formation Repulsion->JunctionZones Dehydration->JunctionZones HBonds Hydrogen Bonds JunctionZones->HBonds stabilized by Hydrophobic Hydrophobic Interactions JunctionZones->Hydrophobic stabilized by GelNetwork 3D Gel Network JunctionZones->GelNetwork forms

Caption: Mechanism of High Methoxyl this compound Gelation.

TPA_Workflow Start Start: Prepare Gel Sample Setup Set TPA Parameters on Texture Analyzer Start->Setup Compression1 First Compression Cycle Setup->Compression1 Wait Wait Period Compression1->Wait Compression2 Second Compression Cycle Wait->Compression2 Data Generate Force-Time Curve Compression2->Data Analysis Calculate TPA Parameters Data->Analysis End End: Textural Profile Analysis->End

Caption: Experimental Workflow for Texture Profile Analysis (TPA).

Rheology_Workflow Start Prepare Hot this compound Solution Load Load Sample onto Rheometer Start->Load Sweep Perform Time/Temperature Sweep (Oscillatory Shear) Load->Sweep Monitor Monitor G' and G'' Sweep->Monitor GelPoint Determine Gel Point (G' = G'') Monitor->GelPoint FreqSweep Perform Frequency Sweep on Set Gel GelPoint->FreqSweep Optional End End GelPoint->End Viscoelastic Characterize Viscoelastic Properties FreqSweep->Viscoelastic Viscoelastic->End

Caption: Workflow for Rheological Analysis of this compound Gelation.

References

Application Notes and Protocols for Low Methoxyl Pectin Gel Formation via the 'Egg Box Model' with Calcium Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the formation of low methoxyl (LM) pectin gels through ionic crosslinking with calcium ions, famously described by the 'egg box model'. This gelling mechanism is of significant interest for a wide range of applications, including controlled drug delivery, tissue engineering, and the development of novel food textures.

Introduction to Low Methoxyl this compound and the 'Egg Box Model'

This compound is a complex polysaccharide found in the primary cell walls of terrestrial plants. Its structure primarily consists of α-(1-4)-linked D-galacturonic acid residues. The degree of esterification (DE), which is the percentage of carboxyl groups esterified with methanol, largely determines the gelling properties of this compound. Low methoxyl (LM) pectins have a DE of less than 50% and form gels in the presence of divalent cations, most commonly calcium ions (Ca²⁺). This is in contrast to high methoxyl (HM) pectins (DE > 50%), which require high concentrations of sugar and an acidic environment to gel.

The gelation of LM this compound with calcium ions is explained by the 'egg box model'. In this model, the negatively charged carboxyl groups on the this compound chains chelate the positively charged calcium ions. This creates junction zones where sections of different this compound chains are held together by calcium bridges, resembling an egg box structure. The formation of these junction zones leads to the development of a three-dimensional gel network. The strength and properties of the resulting gel are influenced by several factors, including the DE of the this compound, the concentration of this compound and calcium ions, pH, and the presence of other solutes.

Key Factors Influencing LM-Pectin Gel Formation

Several parameters critically affect the formation and characteristics of LM this compound-calcium gels:

  • Degree of Esterification (DE): A lower DE results in a higher number of free carboxyl groups, leading to stronger and more brittle gels due to increased crosslinking with calcium ions.

  • Calcium Ion Concentration: Gel strength generally increases with calcium ion concentration up to a certain point. Excessive calcium can lead to aggregation and the formation of a grainy, non-uniform gel.

  • This compound Concentration: Higher this compound concentrations result in stronger and more rigid gels due to a denser polymer network.

  • pH: The pH of the solution influences the ionization of the carboxyl groups. Gelation is most effective at a pH where a sufficient number of carboxyl groups are deprotonated (negatively charged) to interact with calcium ions, typically in a range of 2.6 to 7.0.[1]

  • Temperature: Gel formation is thermo-reversible. Typically, the this compound solution is heated to dissolve the this compound and then cooled to form the gel. The setting temperature is influenced by the DE and calcium concentration.

  • Presence of Other Solutes: Sugars and other co-solutes can influence gel properties by affecting water activity and polymer chain interactions.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on LM this compound-calcium gels. These values should be considered as illustrative, as the exact properties will depend on the specific this compound source, DE, and experimental conditions.

Table 1: Effect of Calcium Concentration on LM-Pectin Gel Strength

This compound Concentration (% w/v)Calcium Chloride Concentration (mM)Gel Strength (Storage Modulus, G' in Pa)Reference
1.05~50[2]
1.010~200[2]
1.020~450[2]
0.825 mg Ca²⁺/g this compound2881 - 5487[3]

Table 2: Rheological Properties of LM-Pectin Gels

This compound TypeThis compound Concentration (%)Calcium ContentElastic Modulus (Pa)Viscous Modulus (Pa)Reference
Low Methoxyl0.825 mg Ca²⁺/g this compound3937 - 1534220300 - 40100[3]
Amidated Low Methoxyl1.0VariedVariedVaried[1]
Non-amidated Low Methoxyl1.0VariedVariedVaried[1]

Experimental Protocols

This section provides detailed protocols for the preparation and characterization of LM this compound-calcium gels.

Protocol for Preparation of LM this compound-Calcium Hydrogel Beads for Controlled Release Studies

This protocol describes the preparation of LM this compound hydrogel beads using the ionotropic gelation method, suitable for the encapsulation of drugs or other bioactive molecules.

Materials and Reagents:

  • Low Methoxyl this compound (e.g., DE 25-35%)

  • Calcium Chloride (CaCl₂)

  • Deionized Water

  • Active Pharmaceutical Ingredient (API) or model drug (optional)

  • Magnetic stirrer with heating plate

  • Syringe with a needle (e.g., 22G)

  • Beakers

  • Filter paper

Procedure:

  • Preparation of this compound Solution:

    • Weigh the desired amount of LM this compound powder (e.g., to make a 2% w/v solution).

    • In a beaker, heat deionized water to approximately 60-70°C while stirring on a magnetic stirrer.

    • Slowly add the this compound powder to the heated water under continuous stirring to avoid clumping.

    • Continue stirring until the this compound is completely dissolved. This may take 30-60 minutes.

    • If encapsulating an API, dissolve or disperse it in the this compound solution at this stage.

    • Allow the this compound solution to cool to room temperature.

  • Preparation of Calcium Chloride Solution:

    • Prepare a calcium chloride solution of the desired concentration (e.g., 2% w/v or a specific molarity) in deionized water.

  • Formation of Hydrogel Beads:

    • Fill a syringe with the this compound solution.

    • Drop the this compound solution dropwise from the syringe into the calcium chloride solution from a height of approximately 10-15 cm.

    • The droplets will instantly form gel beads upon contact with the calcium chloride solution.

    • Allow the beads to cure in the calcium chloride solution for a specified time (e.g., 30 minutes) to ensure complete gelation.

  • Washing and Drying:

    • Collect the formed beads by filtration.

    • Wash the beads with deionized water to remove excess calcium chloride.

    • The beads can be used in their hydrated state or dried at room temperature or in a desiccator for further analysis.

Protocol for Rheological Characterization of LM this compound Gels

This protocol outlines the methodology for characterizing the viscoelastic properties of LM this compound gels using a rotational rheometer.

Equipment and Materials:

  • Rotational Rheometer with parallel plate or cone-plate geometry

  • LM this compound

  • Calcium Chloride

  • Deionized Water

  • pH meter

Procedure:

  • Sample Preparation:

    • Prepare the LM this compound solution and calcium chloride solution as described in Protocol 4.1.

    • To form a gel for rheological measurement, you can either mix the two solutions directly on the rheometer plate or prepare the gel in a separate container and then carefully transfer it to the rheometer. For in-situ gelation, a specific volume of the this compound solution is placed on the pre-heated rheometer plate, followed by the addition of the calcium chloride solution and rapid mixing.

  • Rheometer Setup:

    • Set the geometry gap according to the manufacturer's instructions (e.g., 1 mm for parallel plates).

    • Equilibrate the sample at the desired temperature.

  • Amplitude Sweep (Strain Sweep):

    • Perform an amplitude sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER). This is the range of strain where the storage modulus (G') and loss modulus (G'') are independent of the applied strain. Subsequent measurements should be performed within this region.

  • Frequency Sweep:

    • Perform a frequency sweep at a constant strain within the LVER (e.g., 0.5%).

    • Vary the frequency over a desired range (e.g., 0.1 to 100 rad/s).

    • Record the storage modulus (G') and loss modulus (G''). A gel is typically characterized by G' being greater than G'' and both moduli showing little frequency dependence.

  • Temperature Sweep:

    • To study the gelation process, perform a temperature sweep.

    • Cool the sample from a high temperature (e.g., 80°C) to a low temperature (e.g., 20°C) at a controlled rate (e.g., 2°C/min) while applying a small oscillatory strain at a constant frequency.

    • The gel point can be identified as the temperature at which G' and G'' crossover.

Protocol for Determination of Gel Strength using a Texture Analyzer

This protocol describes the measurement of gel strength (hardness) using a texture analyzer with a cylindrical probe.

Equipment and Materials:

  • Texture Analyzer with a cylindrical probe (e.g., P/0.5R)

  • LM this compound Gels prepared in standardized containers (e.g., beakers or molds)

Procedure:

  • Gel Preparation:

    • Prepare LM this compound gels in standardized containers, ensuring a flat surface and a consistent sample height.

    • Allow the gels to set for a defined period (e.g., 24 hours) at a constant temperature.

  • Texture Analyzer Setup:

    • Calibrate the instrument according to the manufacturer's instructions.

    • Set the test parameters:

      • Test Mode: Compression

      • Pre-Test Speed: e.g., 1.0 mm/s

      • Test Speed: e.g., 0.5 mm/s

      • Post-Test Speed: e.g., 10.0 mm/s

      • Target Distance: e.g., 10 mm (or a percentage of the sample height)

      • Trigger Force: e.g., 5 g

  • Measurement:

    • Place the gel container centrally under the probe.

    • Start the test. The probe will descend, penetrate the gel to the specified distance, and then retract.

    • The instrument will record the force as a function of time and distance.

  • Data Analysis:

    • The gel strength is typically reported as the peak force (in grams or Newtons) encountered during the compression, which corresponds to the hardness of the gel.

    • Perform multiple measurements on different samples to ensure reproducibility.

Visualizations

The following diagrams illustrate the 'egg box model' and a typical experimental workflow for the preparation and characterization of LM this compound-calcium gels.

EggBoxModel Diagram 1: The 'Egg Box Model' of LM-Pectin Gelation with Calcium Ions. p1_1 COO- p1_2 COO- ca1 Ca²⁺ p1_1->ca1 p1_3 COO- ca2 Ca²⁺ p1_2->ca2 ca3 Ca²⁺ p1_3->ca3 p2_1 COO- p2_2 COO- p2_1->ca1 p2_3 COO- p2_2->ca2 p2_3->ca3 ExperimentalWorkflow Diagram 2: Experimental Workflow for LM-Pectin Gel Preparation and Characterization. start Start: Define Experimental Parameters (this compound Type, Conc., Ca²⁺ Conc., pH) prep_this compound Prepare LM-Pectin Solution start->prep_this compound prep_ca Prepare Calcium Chloride Solution start->prep_ca gel_formation Induce Gel Formation (e.g., Dropwise addition, in-situ mixing) prep_this compound->gel_formation prep_ca->gel_formation characterization Characterize Gel Properties gel_formation->characterization rheology Rheological Analysis (G', G'', Gel Point) characterization->rheology Viscoelasticity texture Texture Analysis (Gel Strength, Hardness) characterization->texture Mechanical Properties microscopy Microscopy (SEM, CLSM) characterization->microscopy Structure release Controlled Release Study (If applicable) characterization->release Functionality data_analysis Data Analysis and Interpretation rheology->data_analysis texture->data_analysis microscopy->data_analysis release->data_analysis end End: Conclude Findings data_analysis->end

References

Application Notes & Protocols: Pectin-Based Hydrogels for Controlled Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pectin, a naturally occurring anionic polysaccharide found in the cell walls of terrestrial plants, has garnered significant interest in the pharmaceutical and biomedical fields.[1][2] Its inherent properties—such as biocompatibility, biodegradability, low cost, and simple gelling capability—make it an exceptional candidate for developing controlled drug delivery systems.[3] this compound-based hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large amounts of water or biological fluids while maintaining their structural integrity.[4] These hydrogels can encapsulate therapeutic agents, protecting them from degradation and enabling their sustained and targeted release, thereby improving treatment efficacy.[5]

This document provides detailed protocols for the preparation, drug loading, and characterization of this compound-based hydrogels, along with quantitative data to guide researchers, scientists, and drug development professionals in this field.

Experimental Protocols

Protocol 1: Preparation of this compound Hydrogel Beads by Ionic Cross-linking

This protocol describes the most common method for preparing this compound hydrogels using ionic gelation with calcium chloride, where divalent calcium ions (Ca²⁺) cross-link the negatively charged this compound chains.[4][6]

Materials

  • This compound (from citrus or apple)

  • Calcium chloride (CaCl₂)

  • Deionized water

  • 25% Ethanol (B145695) solution

Equipment

  • Magnetic stirrer and stir bar

  • Beakers

  • Syringe with a needle (e.g., 22-gauge)

  • Sieve or filtration setup

  • Drying oven or vacuum oven

Procedure

  • This compound Solution Preparation:

    • Dissolve this compound powder in deionized water to achieve the desired concentration (e.g., 1-5% w/v) by stirring with a magnetic stirrer at room temperature until a homogenous solution is formed.[7][8] For some pectins, gentle heating (60-95°C) may be required to facilitate dissolution.[8]

    • Allow the solution to stand for at least 1 hour to ensure complete hydration and removal of air bubbles.[8]

  • Cross-linking Solution Preparation:

    • Prepare a calcium chloride (CaCl₂) solution (e.g., 2-5% w/v) in deionized water.

  • Hydrogel Bead Formation:

    • Draw the this compound solution into a syringe.

    • Extrude the this compound solution dropwise into the CaCl₂ solution from a fixed height (e.g., 10-15 cm).[9] The solution should be gently stirred.

    • Spherical hydrogel beads will form instantly as the this compound droplets come into contact with the calcium ions.

    • Allow the beads to cure in the CaCl₂ solution for a specified time (e.g., 30 minutes to 24 hours) to ensure complete cross-linking.[8][9]

  • Washing and Drying:

    • Separate the formed beads from the CaCl₂ solution using a sieve.

    • Wash the beads thoroughly with deionized water or a 25% ethanol solution to remove any unreacted CaCl₂.[9]

    • Dry the hydrogel beads at a controlled temperature (e.g., 40-50°C) in an oven until they reach a constant weight.[10]

Protocol 2: Drug Loading into this compound Hydrogels

Drugs can be loaded into hydrogels either during their formation (active loading) or after the hydrogel is formed (passive loading).[11]

Method A: Active Loading (Encapsulation during Gelation)

  • Dissolve the desired amount of the therapeutic drug in the initial this compound solution prepared in Step 1 of Protocol 1. Ensure the drug is stable and soluble in the aqueous this compound solution.

  • Proceed with the hydrogel bead formation (Step 3 of Protocol 1). The drug will be entrapped within the hydrogel matrix as it forms.

  • This method generally results in high drug loading efficiency.[2]

Method B: Passive Loading (Post-formation Soaking)

  • Prepare unloaded (blank) this compound hydrogel beads as described in Protocol 1.

  • Prepare a solution of the drug at a known concentration.

  • Immerse the dried, blank hydrogel beads in the drug solution for a sufficient period (e.g., 24 hours) to allow the hydrogel to swell and absorb the drug.[10]

  • After loading, remove the beads, gently blot the surface to remove excess solution, and dry them in an oven at a mild temperature.

  • The amount of drug loaded is typically calculated by measuring the decrease in the drug concentration of the surrounding solution using a suitable analytical method like UV-Vis spectrophotometry.[10]

Protocol 3: Characterization of this compound Hydrogels

A. Swelling Studies

The swelling behavior is critical as it influences drug release. It is typically evaluated at different pH values to simulate physiological conditions (e.g., stomach vs. intestine).

  • Weigh a known amount of dried hydrogel beads (W_d).

  • Immerse the beads in a specific buffer solution (e.g., pH 1.2 for simulated gastric fluid, pH 7.4 for simulated intestinal fluid).[12]

  • At regular time intervals, remove the beads, carefully blot the surface with filter paper to remove excess water, and weigh them (W_s).

  • Calculate the swelling ratio or equilibrium swelling ratio (ESR) using the formula: Swelling Ratio (%) = [(W_s - W_d) / W_d] x 100

  • Continue until the weight becomes constant, indicating that equilibrium swelling has been reached.[13]

B. In Vitro Drug Release Studies

This assay quantifies the rate at which the drug is released from the hydrogel.

  • Place a known amount of drug-loaded hydrogel beads into a vessel of a dissolution apparatus (e.g., USP Type II) containing a known volume of release medium (e.g., pH 1.2 or 7.4 buffer).

  • Maintain a constant temperature (e.g., 37°C) and stirring speed.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the concentration of the drug in the withdrawn samples using a validated analytical method (e.g., UV-Vis spectrophotometry).[14]

  • Calculate the cumulative percentage of drug released over time.

C. Biocompatibility and Cytotoxicity Assays

It is essential to ensure that the prepared hydrogels are non-toxic.[15]

  • Cell Culture: Culture a suitable cell line (e.g., NIH3T3 fibroblasts, L929 cells) under standard conditions.[1][15]

  • MTT Assay:

    • Prepare extracts of the hydrogel by incubating them in a cell culture medium.

    • Expose the cultured cells to these extracts for a specific period (e.g., 24-48 hours).

    • Perform an MTT assay to assess cell viability. A cell viability of over 80-90% generally indicates good biocompatibility.[1][16]

  • Live/Dead Assay: For cells cultured directly on hydrogel scaffolds, a Live/Dead assay can be used to visualize viable and non-viable cells, providing a direct assessment of cytotoxicity.[15]

Data Presentation

Quantitative data from various studies are summarized below to provide a comparative overview of the properties of this compound-based hydrogels.

Table 1: Influence of Cross-linking Cation on this compound Hydrogel Properties

Cross-linking Cation Gel Strength Swelling Degree (24h in RPMI-1640) Reference
Calcium (Ca²⁺) Least Strong 104% [9]
Zinc (Zn²⁺) Stronger than Ca²⁺ 76% [9]
Iron (Fe³⁺) Strong 108% [9]

| Aluminum (Al³⁺) | Most Strong | 134% |[9] |

Table 2: Drug Loading and Release from this compound Hydrogel Formulations

Hydrogel Composition Model Drug Loading Efficiency (%) Cumulative Release (%) Release Conditions Reference
This compound-MNPs Diclofenac Sodium 68.84% ~95% Swelling-controlled [2]
This compound (No MNPs) Diclofenac Sodium 44.84% N/A N/A [2]
SA/PEGDA/AS-POSS Doxorubicin 72.1% 80.4% Weakly acidic environment
This compound-acylhydrazide/PEG-DA Doxorubicin N/A 52% pH 5.4 buffer, 48 hours [4]

| Alkylated this compound | Fusidic Acid | 93-95% | Slower than native this compound | pH-dependent |[17] |

Table 3: Swelling Ratios of this compound-Based Hydrogels Under Different Conditions

Hydrogel Type Condition Swelling Ratio / Capacity Reference
This compound-Chitosan (PEC-Chi25) pH 5.0 (Hanks' solution) 180% [13]
This compound-Chitosan (PEC-Chi25) pH 7.4 (Hanks' solution) 420% [13]
This compound-poly(NaAA-co-AAm) pH 2.0 Shrinks [10]
This compound-poly(NaAA-co-AAm) pH 8.0 157 g/g [10]
High Methoxylated this compound Distilled Water ~1600% [18]
High Methoxylated this compound Simulated Gastric Fluid (SGF) Lower than SIF [18]

| High Methoxylated this compound | Simulated Intestinal Fluid (SIF) | Higher than SGF |[18] |

Visualizations: Workflows and Mechanisms

G cluster_prep Preparation Phase cluster_gel Gelation Phase cluster_post Post-Processing This compound This compound Powder Dissolution Dissolve in Water (+ Drug for Active Loading) This compound->Dissolution Solution Homogenous This compound Solution Dissolution->Solution Extrusion Extrude this compound Solution into Cross-linker Solution->Extrusion Crosslinker Cross-linking Agent (e.g., CaCl2 Solution) Crosslinker->Extrusion Curing Bead Formation & Curing Extrusion->Curing Washing Wash Beads Curing->Washing Drying Dry Beads Washing->Drying Final Drug-Loaded This compound Hydrogel Drying->Final

G cluster_pectin1 This compound Chain 1 cluster_pectin2 This compound Chain 2 p1_1 COO- p1_2 COO- ca1 Ca2+ p1_1->ca1 p1_3 COO- ca2 Ca2+ p1_2->ca2 p2_1 COO- p2_2 COO- p2_1->ca1 p2_3 COO- p2_2->ca2 label_text Ionic bonds form a stable 'egg-box' structure, creating the hydrogel network.

References

Application Notes: Pectin as a Carrier for Colon-Specific Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pectin, a naturally occurring polysaccharide found in the cell walls of terrestrial plants, has emerged as a promising biopolymer for colon-specific drug delivery.[1][2] Its appeal lies in its biocompatibility, biodegradability, and, most importantly, its ability to be selectively degraded by the microflora residing in the colon.[3][4] When administered orally, this compound-based systems can protect the encapsulated drug from the harsh acidic environment of the stomach and the enzymatic conditions of the upper gastrointestinal (GI) tract.[5][6] Upon reaching the colon, this compound is fermented by bacterial enzymes (pectinases), leading to the breakdown of the carrier matrix and the targeted release of the drug.[3][7] This targeted approach is highly beneficial for treating local colonic diseases such as ulcerative colitis, Crohn's disease, and colorectal cancer, as it increases drug bioavailability at the target site while reducing systemic side effects.[1][3]

Mechanism of Action

The core principle behind this compound-based colon-specific delivery is the enzymatic action of the colonic microbiota. The human stomach and small intestine lack the necessary enzymes to degrade this compound.[8] Therefore, a this compound-based carrier remains largely intact during its transit through the upper GI tract.[4] The colon, however, hosts a vast population of anaerobic bacteria, including Bacteroides and Bifidobacterium, which produce a wide array of enzymes, such as pectinases and glycosidases.[3] These enzymes specifically cleave the glycosidic bonds of the this compound polymer, causing the matrix to erode and release the entrapped drug directly into the colonic lumen.[1][2]

Formulation Strategies

While this compound's inherent properties are advantageous, its high aqueous solubility can lead to premature swelling and drug release in the upper GI tract.[1][8] To overcome this limitation, various formulation strategies have been developed:

  • Cross-linking: Using divalent cations like calcium (Ca²⁺) to form insoluble calcium pectinate gels. This cross-linking reduces the swelling of the matrix in the upper GI tract.[3][4]

  • Combination with other polymers: Blending or coating this compound with pH-sensitive polymers (e.g., Eudragit® S100) or hydrophobic polymers (e.g., ethylcellulose) provides additional protection.[9][10][11] Eudragit S100, for instance, dissolves only at pH > 7, which is characteristic of the lower small intestine and colon, thus offering a dual (pH and microflora-triggered) release mechanism.[9][12]

  • Multi-particulate Systems: Formulating drugs into beads, pellets, or microspheres offers advantages over single-unit tablets, including more predictable gastric transit time and a lower risk of dose dumping.[3][9]

  • Nanoparticles: this compound-based nanoparticles can enhance drug solubility and potentially improve cellular uptake within the colon.[7][13]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound-based colon-specific drug delivery systems.

Table 1: Formulation Characteristics of this compound-Based Drug Delivery Systems

Formulation TypeDrugKey ExcipientsParticle Size / DimensionsEncapsulation Efficiency (%)Reference
Eudragit S100-coated Nanoparticles5-FluorouracilCitrus this compound218.12 nmNot Reported[7]
PEGylated NanoparticlesPhytic AcidThis compound, Chitosan, TPP210.6 ± 7.93 nmNot Reported[14]
Eudragit S100-coated MicrospheresMesalamine (MSM)This compound< 25 µm61.14 ± 0.5 to 75.59 ± 0.96[15]
Eudragit S100-coated MicrospheresPrednisolone (PRD)This compound< 25 µm70.16 ± 1.27 to 81.53 ± 0.73[15]
Compression-coated TabletsCurcuminThis compound, Eudragit S100Tablet formNot Applicable[12]

Table 2: In Vitro Drug Release Profiles from this compound-Based Formulations

Formulation TypeDrugRelease in SGF (pH 1.2)Release in SIF (pH 6.8 / 7.4)Release in SCF (with enzymes)Reference
PEGylated NanoparticlesPhytic Acid< 12%> 80% (at pH 7.4)Not Reported[14]
Coated PelletsBudesonide~0% (2h)~0% (4h, pH 7.4)> 60% (18h)[10]
Coated Matrix TabletLevetiracetamNot specified40.48% (6h)102.88% (8h)[16][17]
Eudragit S100-coated MicrospheresPrednisolone (PRD)< 15% (2h)88.91 ± 2.7% (after 10h at pH 7.4)Not Reported[15]
Compression-coated TabletsCurcuminMinimal~16.5% (after 4h)> 80% (between 6-9h)[11][12]
(SGF: Simulated Gastric Fluid; SIF: Simulated Intestinal Fluid; SCF: Simulated Colonic Fluid)

Visualizations

The following diagrams illustrate the mechanism of drug release and a general experimental workflow.

G cluster_GI_Tract Gastrointestinal Tract cluster_Release Drug Release & Action Oral Oral Administration Stomach Stomach (pH 1-3) Carrier Intact Oral->Stomach Transit SmallIntestine Small Intestine (pH 5-7) Carrier Intact Stomach->SmallIntestine Transit Colon Colon (pH 6-7.5) This compound Degradation SmallIntestine->Colon Transit Microflora Colonic Microflora (Pectinases) Colon->Microflora triggers Release Drug Release Microflora->Release enzymatic degradation Action Local Therapeutic Action Release->Action

Caption: Mechanism of colon-specific drug release from a this compound carrier.

G cluster_Formulation Formulation & Preparation cluster_Characterization Characterization & Evaluation cluster_Analysis Data Analysis A 1. Core Preparation (Drug + this compound Matrix) B 2. Formulation (e.g., Granulation, Extrusion, Emulsification) A->B C 3. Dosage Form (Tablets, Pellets, Microspheres) B->C D 4. Coating (Optional) (e.g., with Eudragit S100) C->D E 5. Physicochemical Characterization (Size, Zeta Potential, EE%) D->E Proceed to Evaluation F 6. In Vitro Release Study (SGF -> SIF -> SCF) E->F G 7. In Vivo Study (Optional) (Animal Models) F->G H 8. Data Analysis & Conclusion G->H

Caption: General experimental workflow for this compound-based drug delivery systems.

Experimental Protocols

Protocol 1: Preparation of Calcium Pectinate Microspheres by Emulsification-Dehydration

This protocol describes a common method for preparing this compound microspheres, often used for encapsulating both hydrophilic and hydrophobic drugs.[15]

  • Materials:

    • This compound (low or high methoxyl)

    • Calcium Chloride (CaCl₂)

    • Active Pharmaceutical Ingredient (API)

    • Vegetable oil (e.g., sunflower or light liquid paraffin)

    • Surfactant (e.g., Span 80)

    • Acetone (B3395972) or n-hexane

    • Deionized water

  • Procedure:

    • Aqueous Phase Preparation: Dissolve a specified amount of this compound (e.g., 1-3% w/v) in deionized water with continuous stirring to form a homogenous solution. Disperse or dissolve the API in this this compound solution.

    • Oil Phase Preparation: Prepare an oil phase by mixing vegetable oil with a surfactant (e.g., 1% v/v Span 80).

    • Emulsification: Add the aqueous phase dropwise into the oil phase while stirring at a constant speed (e.g., 500-1000 rpm) using a mechanical stirrer. Continue stirring for 15-30 minutes to form a stable water-in-oil (w/o) emulsion.

    • Cross-linking: Prepare a calcium chloride solution (e.g., 5-10% w/v) in acetone or another suitable non-solvent. Add this solution slowly to the emulsion under continuous stirring. The Ca²⁺ ions will cross-link the this compound droplets, causing them to solidify into microspheres.

    • Hardening & Separation: Continue stirring for an additional 30-60 minutes to allow the microspheres to harden. Separate the microspheres from the oil by filtration or decantation.

    • Washing: Wash the collected microspheres multiple times with n-hexane or acetone to remove any residual oil.

    • Drying: Dry the microspheres at room temperature or in a desiccator until a constant weight is achieved. Store in an airtight container.

Protocol 2: In Vitro Drug Release Study Simulating GI Tract Conditions

This protocol evaluates the drug release profile of the this compound-based formulation under conditions mimicking the transit from the stomach to the colon.[10][12][16]

  • Apparatus:

    • USP Dissolution Apparatus II (Paddle type) or Apparatus I (Basket type).

    • Thermostatically controlled water bath (37 ± 0.5 °C).

  • Dissolution Media:

    • Simulated Gastric Fluid (SGF): 0.1 N HCl (pH 1.2).

    • Simulated Intestinal Fluid (SIF): Phosphate buffer (pH 6.8 or 7.4).

    • Simulated Colonic Fluid (SCF): SIF medium containing rat cecal contents (2-4% w/v) or a commercially available pectinase (B1165727) enzyme solution. Note: When using rat cecal contents, the study must be conducted under anaerobic conditions by purging the medium with nitrogen gas.

  • Procedure:

    • Place a known amount of the this compound-based formulation (e.g., microspheres, tablet) into the dissolution vessel containing 900 mL of SGF (pH 1.2).

    • Set the paddle speed to 50 or 100 rpm and maintain the temperature at 37 ± 0.5 °C.

    • Conduct the dissolution test in SGF for 2 hours. At predetermined time intervals (e.g., 0.5, 1, 1.5, 2 hours), withdraw an aliquot of the medium and replace it with an equal volume of fresh, pre-warmed medium.

    • After 2 hours, carefully remove the formulation and transfer it to a new dissolution vessel containing 900 mL of SIF (pH 6.8 or 7.4).

    • Continue the dissolution test for an additional 3-4 hours, sampling at regular intervals.

    • After the SIF phase, transfer the formulation to a vessel containing SCF.

    • Continue the test for up to 24 hours, sampling at appropriate intervals.

    • Analyze the withdrawn samples for drug content using a validated analytical method (e.g., UV-Vis Spectrophotometry or HPLC).

    • Calculate the cumulative percentage of drug released at each time point. Plot the cumulative percent drug release versus time to obtain the release profile.

References

Synthesis of Pectin Nanoparticles via Ionotropic Gelation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of pectin nanoparticles using the ionotropic gelation method. This technique offers a simple, mild, and effective approach for the fabrication of biocompatible and biodegradable nanoparticles suitable for various applications, particularly in drug delivery.[1][2]

Introduction to Ionotropic Gelation for this compound Nanoparticle Synthesis

Ionotropic gelation is a process that involves the cross-linking of a polyelectrolyte (in this case, this compound) with a counter-ion to form nanoparticles. This compound, an anionic polysaccharide, undergoes gelation in the presence of multivalent cations, such as calcium (Ca²⁺), magnesium (Mg²⁺), or zinc (Zn²⁺).[3][4] The underlying mechanism is often described by the "egg-box model," where the divalent cations form ionic bridges between the carboxyl groups of different this compound chains, leading to the formation of a three-dimensional network that entraps and encapsulates therapeutic agents.[3]

This method is advantageous due to its simplicity, reliance on aqueous-based systems, and the avoidance of harsh organic solvents, making it a green and cost-effective technique for nanoparticle formulation. The resulting this compound nanoparticles are biocompatible, biodegradable, and possess mucoadhesive properties, rendering them excellent candidates for oral drug delivery and other targeted therapies.[5][6]

Factors Influencing this compound Nanoparticle Characteristics

The physicochemical properties of this compound nanoparticles, such as size, surface charge (zeta potential), and encapsulation efficiency, are influenced by several experimental parameters. Understanding these factors is crucial for the rational design and optimization of nanoparticles for specific applications.

Key Parameters:

  • This compound Concentration: Generally, an increase in this compound concentration leads to an increase in the size of the nanoparticles.[3][7]

  • Cation Concentration: The concentration of the cross-linking cation also affects particle size, with higher concentrations often resulting in larger particles.[3]

  • Type of Cation: The choice of the divalent cation (e.g., CaCl₂, MgCl₂, MnCl₂) can influence the nanoparticle size. For instance, calcium pectinate particles are often larger than those formed with magnesium or manganese.[3][8]

  • This compound to Cation Ratio: The weight ratio between this compound and the cation is a critical parameter that affects both particle size and stability.[3]

  • pH of the this compound Solution: The pH of the initial this compound solution influences the degree of ionization of the carboxyl groups, which in turn affects the cross-linking process and the surface charge of the nanoparticles.[3]

  • Stirring Speed and Method of Addition: The rate of addition of one solution to the other and the stirring speed can impact the particle size distribution (polydispersity).

Quantitative Data Summary

The following tables summarize the influence of key formulation parameters on the resulting nanoparticle characteristics, as reported in various studies.

This compound Concentration (mg/mL)Cation TypeCation Concentration (mg/mL)This compound:Cation Ratio (w/w)Resulting Particle Size (nm)Zeta Potential (mV)Reference
0.1CaCl₂0.10.2:1Smallest particle size (not specified)Neutral[3]
0.5MgCl₂100.01:1--[3]
10 to 0.1CaCl₂, MgCl₂, MnCl₂10 to 0.1VariedSize decreased with decreased concentrationVaried[3]
This compound TypeThis compound Concentration (% w/v)Cation TypeCation Concentration (% w/v)Average Particle Size (nm)PolydispersityZeta Potential (mV)Reference
High Methoxylated (HMP)0.07MgCl₂0.03~850Less Polydisperse~ -35[7]
Low Methoxylated (LMP)0.07MgCl₂0.03~700Less Polydisperse~ -35[7]
Amidated Low Methoxylated (AMP)0.07MgCl₂0.03~850More Polydisperse~ -35[7]
This compound TypeThis compound Concentration (% w/w)Cation TypeZnCl₂:this compound Ratio (w/w)PolydispersityReference
Low-methoxylated (LM)0.07ZnCl₂15:85More Polydisperse[4]
Amidated low-methoxylated (AM)0.07ZnCl₂15:85Less Polydisperse[4]
Drug/MoleculeThis compound:Cation:Drug Ratio (w/w)Resulting Particle Size (nm)Zeta Potential (mV)Encapsulation/LoadingReference
Plasmid DNA0.2:1:0.05 (this compound:CaCl₂:DNA)944 ± 32~ -5Entrapped up to 0.05 mg of DNA[3]
Plasmid DNA1:100:0.01 (this compound:MgCl₂:DNA)650 ± 44~ -5Entrapped up to 0.01 mg of DNA[3]
ChlorhexidineNot specified--Encapsulation efficiency of ~5.5%[5]

Experimental Protocols

Protocol for Synthesis of Blank this compound Nanoparticles

This protocol describes a general method for the synthesis of this compound nanoparticles using ionotropic gelation with calcium chloride as the cross-linking agent.

Materials:

  • Low methoxyl this compound

  • Calcium chloride (CaCl₂)

  • Deionized water

  • Magnetic stirrer

  • Syringe pump or burette

Procedure:

  • Preparation of this compound Solution:

    • Dissolve a specific amount of low methoxyl this compound (e.g., 0.1 to 10 mg/mL) in deionized water with gentle stirring until a clear solution is obtained.[3]

    • The pH of the this compound solution can be adjusted if necessary using dilute HCl or NaOH. A pH of around 4 is often optimal for this compound stability.[3]

  • Preparation of Calcium Chloride Solution:

    • Prepare a solution of calcium chloride (e.g., 0.1 to 10 mg/mL) in deionized water.[3]

  • Nanoparticle Formation:

    • Place the calcium chloride solution on a magnetic stirrer and stir at a constant speed (e.g., 700 rpm).

    • Using a syringe pump or burette, add the this compound solution dropwise to the calcium chloride solution. A constant and slow addition rate is recommended for uniform nanoparticle formation.

    • Continue stirring the solution for a specified period (e.g., 30-60 minutes) after the addition is complete to allow for the stabilization of the nanoparticles.

  • Nanoparticle Collection and Purification:

    • The resulting nanoparticle suspension can be used directly or purified to remove unreacted this compound and calcium chloride.

    • Purification can be achieved by centrifugation (e.g., 15,000 rpm for 30 minutes) followed by resuspension of the pellet in deionized water. This washing step can be repeated 2-3 times.

    • Alternatively, dialysis can be used for purification.

Protocol for Encapsulation of a Hydrophilic Drug

This protocol outlines the procedure for encapsulating a water-soluble drug within the this compound nanoparticles during their formation.

Materials:

  • Low methoxyl this compound

  • Calcium chloride (CaCl₂)

  • Hydrophilic drug

  • Deionized water

  • Magnetic stirrer

  • Syringe pump or burette

Procedure:

  • Preparation of this compound-Drug Solution:

    • Dissolve the desired amount of the hydrophilic drug in the this compound solution prepared as described in Protocol 4.1. Ensure the drug is completely dissolved.

  • Preparation of Calcium Chloride Solution:

    • Prepare the calcium chloride solution as described in Protocol 4.1.

  • Nanoparticle Formation and Drug Encapsulation:

    • Follow the same procedure for nanoparticle formation as in Protocol 4.1, but use the this compound-drug solution instead of the blank this compound solution. The drug will be entrapped within the this compound matrix as the nanoparticles are formed.

  • Nanoparticle Collection and Purification:

    • Collect and purify the drug-loaded nanoparticles using centrifugation or dialysis as described in Protocol 4.1. The supernatant after centrifugation can be collected to determine the amount of non-encapsulated drug, which is used to calculate the encapsulation efficiency.

Characterization of this compound Nanoparticles

A comprehensive characterization of the synthesized this compound nanoparticles is essential to ensure their quality and suitability for the intended application.

Common Characterization Techniques:

  • Particle Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is the most common technique to determine the average hydrodynamic diameter and the size distribution of the nanoparticles.

  • Zeta Potential: Measured using DLS instruments, the zeta potential provides information about the surface charge of the nanoparticles, which is a key indicator of their stability in suspension.

  • Morphology and Surface Topography: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the shape, size, and surface characteristics of the nanoparticles.

  • Structural and Chemical Analysis: Fourier-Transform Infrared Spectroscopy (FTIR) can be used to confirm the cross-linking of this compound and the encapsulation of the drug. X-ray Photoelectron Spectroscopy (XPS) can provide information on the surface chemistry of the nanoparticles.[7]

  • Encapsulation Efficiency and Drug Loading: This is determined by quantifying the amount of drug entrapped within the nanoparticles. This can be done indirectly by measuring the amount of free drug in the supernatant after centrifugation or directly by dissolving the nanoparticles and measuring the drug content.

Visualizations

Experimental Workflow for this compound Nanoparticle Synthesis

G cluster_prep Solution Preparation cluster_synthesis Nanoparticle Synthesis cluster_purification Purification & Collection This compound This compound Powder PectinSol This compound Solution +/- Drug This compound->PectinSol Water1 Deionized Water Water1->PectinSol Drug Hydrophilic Drug (Optional) Drug->PectinSol Addition Dropwise Addition PectinSol->Addition This compound Solution Cation Cation Salt (e.g., CaCl2) CationSol Cation Solution Cation->CationSol Water2 Deionized Water Water2->CationSol Stirring Magnetic Stirring CationSol->Stirring Stirring->Addition Gelation Ionotropic Gelation Addition->Gelation Centrifugation Centrifugation Gelation->Centrifugation Nanoparticle Suspension Washing Washing with Water Centrifugation->Washing Collection Nanoparticle Pellet Washing->Collection Lyophilization Lyophilization (Optional) Collection->Lyophilization FinalProduct Dry Nanoparticle Powder Lyophilization->FinalProduct

Caption: Workflow for this compound nanoparticle synthesis via ionotropic gelation.

The "Egg-Box" Model of Ionotropic Gelation

Caption: The "Egg-Box" model for ionotropic gelation of this compound with divalent cations.

References

Application Notes and Protocols: Pectin Scaffolds in Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the fabrication and utilization of pectin-based scaffolds in tissue engineering. Detailed protocols for fabrication, characterization, and application-specific assays are included to facilitate the adoption of this versatile biomaterial in research and development.

Introduction to this compound Scaffolds

This compound, a naturally occurring polysaccharide found in the cell walls of terrestrial plants, has emerged as a promising biomaterial for tissue engineering.[1] Its inherent biocompatibility, biodegradability, and ability to form hydrogels make it an attractive candidate for creating three-dimensional (3D) scaffolds that mimic the native extracellular matrix (ECM).[2][3] These scaffolds provide structural support for cell attachment, proliferation, and differentiation, crucial for the regeneration of damaged tissues.[3] this compound's versatility allows for its fabrication into various architectures using techniques such as freeze-drying, electrospinning, and 3D printing, enabling the tailoring of scaffold properties to specific tissue engineering applications.[1][2]

Fabrication of this compound Scaffolds

The selection of a fabrication method is critical as it dictates the scaffold's microstructure, mechanical properties, and ultimately its suitability for a particular tissue engineering application.

Freeze-Drying (Lyophilization)

Freeze-drying is a widely used technique to create porous this compound scaffolds.[1] This method involves freezing a this compound solution and then sublimating the frozen solvent under a vacuum, leaving behind a porous scaffold.

Experimental Protocol: Fabrication of Porous this compound Scaffolds by Freeze-Drying

Materials:

  • This compound (e.g., from citrus peel or apple)

  • Deionized water

  • Cross-linking agent (e.g., calcium chloride - CaCl2)

  • Molds (e.g., 96-well plate, custom molds)

  • Freeze-dryer

Procedure:

  • This compound Solution Preparation: Dissolve a predetermined amount of this compound (e.g., 2-5% w/v) in deionized water with continuous stirring until a homogenous solution is formed.

  • Cross-linking: If desired, add a cross-linking agent to the this compound solution. For ionic cross-linking with calcium, prepare a separate CaCl2 solution (e.g., 2% w/v) and either mix it with the this compound solution or use it as a post-fabrication treatment.

  • Molding: Pour the this compound solution into molds of the desired shape and size.

  • Freezing: Freeze the molds at a controlled temperature (e.g., -20°C or -80°C) for a specific duration (e.g., 12-24 hours). The freezing rate can influence pore size.

  • Lyophilization: Transfer the frozen molds to a freeze-dryer. Lyophilize the samples under vacuum (e.g., <0.1 mBar) at a low temperature (e.g., -50°C to -80°C) for 24-48 hours, or until all the solvent has sublimated.

  • Scaffold Retrieval: Carefully remove the dried porous scaffolds from the molds.

  • Post-treatment (Optional): If not cross-linked earlier, immerse the scaffolds in a cross-linking solution (e.g., CaCl2 in ethanol (B145695)/water) to improve mechanical stability.

  • Washing and Sterilization: Wash the scaffolds with deionized water to remove any residual cross-linker and sterilize them (e.g., using ethylene (B1197577) oxide or gamma irradiation) before cell culture.

Electrospinning

Electrospinning is a technique used to produce nanofibrous scaffolds that closely mimic the fibrous nature of the native ECM.[4] A high voltage is applied to a polymer solution, causing the ejection of a charged jet that solidifies into nanofibers upon solvent evaporation.

Experimental Protocol: Fabrication of this compound-Based Nanofibrous Scaffolds by Electrospinning

Materials:

  • This compound

  • Carrier polymer (e.g., Polyethylene oxide - PEO)

  • Solvent (e.g., deionized water)

  • Surfactant (e.g., Pluronic® F127) (optional)

  • Cross-linking agent (e.g., adipic acid dihydrazide - ADH, or oligochitosan)

  • Electrospinning apparatus (high-voltage power supply, syringe pump, spinneret, collector)

Procedure:

  • Solution Preparation:

    • Prepare a homogenous aqueous solution of this compound and a carrier polymer like PEO. A common ratio is 65:35 this compound to PEO.[4]

    • The total polymer concentration may range from 4-10% (w/v).[4]

    • Optionally, add a surfactant to reduce surface tension and prevent bead formation.[4]

  • Electrospinning Setup:

    • Load the polymer solution into a syringe fitted with a spinneret (e.g., 22G needle).

    • Mount the syringe on a pump to control the flow rate.

    • Position a grounded collector (e.g., aluminum foil-covered plate) at a set distance from the spinneret.

  • Electrospinning Process:

    • Set the electrospinning parameters. These need to be optimized for each specific setup and solution:

      • Flow rate: 0.5 - 3 mL/h

      • Voltage: 10 - 20 kV

      • Tip-to-collector distance: 15 - 25 cm

    • Apply the high voltage and start the syringe pump. A stable jet of polymer solution should be drawn towards the collector, forming a non-woven mat of nanofibers.

  • Cross-linking:

    • Immerse the electrospun mat in a cross-linking solution (e.g., 50 mM ADH in 80% ethanol or an oligochitosan solution) for a specified time (e.g., 8 hours) with gentle shaking.[5]

  • Washing and Drying:

    • Wash the cross-linked scaffold thoroughly with deionized water to remove any unreacted cross-linker and carrier polymer.

    • Air-dry or vacuum-dry the scaffold before use.

  • Sterilization: Sterilize the nanofibrous scaffold using appropriate methods before cell seeding.

3D Printing (Additive Manufacturing)

3D printing allows for the precise fabrication of scaffolds with complex, pre-designed architectures and controlled pore sizes.[6] this compound is often combined with other polymers like alginate to create a "bio-ink" with suitable rheological properties for extrusion-based printing.

Experimental Protocol: Fabrication of this compound-Alginate Scaffolds by 3D Printing

Materials:

  • This compound

  • Sodium alginate

  • Deionized water

  • Cross-linking solution (e.g., 2% w/v CaCl2)

  • 3D bioprinter with a direct dispensing print-head

Procedure:

  • Bio-ink Preparation:

    • Prepare a hydrogel solution by dissolving this compound (e.g., 6 wt%) and sodium alginate (e.g., 3 wt%) in deionized water.[6]

    • Stir the mixture until a homogenous and viscous hydrogel is formed.

    • Load the hydrogel into a printing syringe.

  • Scaffold Design:

    • Design the desired 3D scaffold architecture using computer-aided design (CAD) software.

    • Convert the design into a format readable by the 3D printer (e.g., STL file).

  • 3D Printing:

    • Optimize printing parameters:

      • Nozzle diameter: 0.25 - 0.41 mm[7]

      • Printing pressure: 150 - 500 kPa[7]

      • Printing speed: 2 - 11 mm/s[7]

    • Extrude the this compound-alginate hydrogel layer-by-layer onto a collection plate according to the designed model.

  • Cross-linking:

    • Immediately after printing, immerse the scaffold in a CaCl2 solution for a defined period (e.g., 1 hour) to induce ionic cross-linking and stabilize the structure.[7]

  • Washing and Sterilization:

    • Wash the cross-linked scaffold with deionized water to remove excess CaCl2.

    • Sterilize the scaffold before use in cell culture.

Characterization of this compound Scaffolds

Thorough characterization is essential to ensure the fabricated scaffolds meet the requirements for the intended tissue engineering application.

Table 1: Quantitative Data on this compound Scaffold Properties

PropertyFabrication MethodThis compound Source/TypeCross-linkerValueReference
Mechanical Properties
Compressive ModulusFreeze-dryingThis compound/Chitosan-0.24 - 1.85 MPa[8]
Tensile StrengthElectrospinningThis compound/PEOOligochitosan~1.5 MPa[9]
Elongation at BreakElectrospinningThis compound/PEOOligochitosan~25%[9]
Porosity
Porosity (%)Freeze-dryingThis compound/Chitosan-45.7 - 84.9%[8]
Pore Size (µm)Freeze-dryingThis compound/Chitosan-150 - 500 µm[8]
Pore Size (µm)3D Freeze-printingThis compound/AlginateCaCl2<250 µm[6]
Degradation
Degradation TimeElectrospinningOxidized this compoundADH~10-14 days[5]
Mass Loss (%)Freeze-dryingThis compound/Chitosan-Varies with composition[10]
Fiber Diameter
Fiber Diameter (nm)ElectrospinningOxidized this compoundADH300 - 400 nm[5]
Fiber Diameter (nm)ElectrospinningThis compound/PEOOligochitosan219 ± 28 nm[9]

Experimental Protocol: Scanning Electron Microscopy (SEM) for Microstructure Analysis

Purpose: To visualize the surface morphology, pore size, and fiber diameter of the this compound scaffold.

Procedure:

  • Sample Preparation:

    • Cut a small piece of the dried scaffold.

    • Mount the sample onto an aluminum stub using double-sided carbon tape.

  • Sputter Coating:

    • Coat the sample with a thin layer of a conductive material (e.g., gold-palladium) for 10 seconds to prevent charging under the electron beam.[11]

  • Imaging:

    • Place the coated sample into the SEM chamber.

    • Evacuate the chamber to a high vacuum.

    • Apply an accelerating voltage (e.g., 3-20 kV).[4][12]

    • Focus the electron beam on the sample surface and capture images at various magnifications.

  • Analysis:

    • Use image analysis software (e.g., ImageJ) to measure pore size and fiber diameter from the captured micrographs.

Applications of this compound Scaffolds in Tissue Engineering

This compound scaffolds have shown great promise in the regeneration of various tissues, including bone, cartilage, skin, and nerve.

Bone Tissue Engineering

This compound scaffolds can support the attachment, proliferation, and osteogenic differentiation of bone-forming cells.[3] They can be combined with other materials like calcium phosphate (B84403) to enhance their osteoconductive properties.

Experimental Protocol: Alkaline Phosphatase (ALP) Activity Assay for Osteogenic Differentiation

Purpose: To quantify an early marker of osteoblast differentiation in cells cultured on this compound scaffolds.

Procedure:

  • Cell Culture: Seed mesenchymal stem cells (MSCs) or pre-osteoblastic cells (e.g., MC3T3-E1) onto the this compound scaffolds and culture in osteogenic differentiation medium.

  • Cell Lysis:

    • At desired time points (e.g., 7, 14 days), wash the cell-seeded scaffolds with PBS.

    • Lyse the cells using a lysis buffer (e.g., 1% Triton X-100 in PBS).[13]

  • ALP Assay:

    • Use a commercial ALP assay kit or prepare a p-nitrophenyl phosphate (pNPP) substrate solution.[14]

    • Add the cell lysate to a 96-well plate.

    • Add the pNPP solution to each well and incubate at 37°C.[13]

    • The ALP enzyme in the lysate will convert pNPP to p-nitrophenol, which is yellow.

    • Stop the reaction with a stop solution (e.g., 0.2 M NaOH).[15]

  • Quantification:

    • Measure the absorbance of the yellow product at 405 nm using a microplate reader.[13]

    • Create a standard curve using known concentrations of p-nitrophenol to determine the ALP activity in the samples.

    • Normalize the ALP activity to the total protein content or DNA content of the cell lysate.

Signaling Pathway in this compound-Mediated Osteogenesis

This compound scaffolds, particularly when cross-linked with calcium ions, can promote osteogenesis by activating specific signaling pathways. The release of Ca2+ from the scaffold can trigger the Ca2+/Calmodulin-dependent kinase II (CaMKII) pathway. Additionally, the mechanical properties and composition of the scaffold can influence the Bone Morphogenetic Protein (BMP) signaling pathway, leading to the phosphorylation of Smad1/5 and subsequent upregulation of osteogenic gene expression.[16]

Bone_Regeneration_Signaling cluster_cell PectinScaffold This compound Scaffold (+ Ca2+) Ca2 Ca2+ PectinScaffold->Ca2 releases Integrin Integrin PectinScaffold->Integrin interacts with CaMKII CaMKII Ca2->CaMKII activates Nucleus Nucleus CaMKII->Nucleus BMPR BMP Receptor Smad15 Smad1/5 BMPR->Smad15 BMP2 BMP-2 BMP2->BMPR binds pSmad15 p-Smad1/5 Smad15->pSmad15 phosphorylation pSmad15->Nucleus OsteogenicGenes Osteogenic Gene Expression Nucleus->OsteogenicGenes upregulates Osteogenesis Osteogenesis OsteogenicGenes->Osteogenesis Integrin->BMPR Cell Osteoprogenitor Cell

Caption: this compound scaffold-mediated signaling in bone regeneration.

Cartilage Tissue Engineering

The gel-like nature of this compound hydrogels makes them particularly suitable for cartilage regeneration, as they can provide a hydrated environment similar to the native cartilage ECM.

Experimental Protocol: Glycosaminoglycan (GAG) Assay for Chondrogenic Differentiation

Purpose: To quantify the production of sulfated GAGs, a major component of the cartilage ECM, by chondrocytes or differentiating MSCs cultured on this compound scaffolds.

Procedure:

  • Cell Culture: Culture chondrocytes or MSCs on this compound scaffolds in a chondrogenic differentiation medium.

  • GAG Extraction:

    • At specific time points, digest the cell-seeded scaffolds using a papain digestion buffer.

  • DMMB Assay:

    • Use a 1,9-dimethylmethylene blue (DMMB) dye solution.

    • Add the digested sample to the DMMB solution in a 96-well plate.

    • The DMMB dye binds to sulfated GAGs, causing a color change.

  • Quantification:

    • Measure the absorbance at 525 nm using a microplate reader.

    • Use chondroitin (B13769445) sulfate (B86663) standards to generate a standard curve and calculate the amount of GAG in the samples.

    • Normalize the GAG content to the DNA content of the sample.

Signaling Pathway in this compound-Mediated Chondrogenesis

This compound scaffolds can promote chondrogenesis by providing a 3D environment that encourages cell-cell and cell-matrix interactions. The incorporation of RGD (Arginine-Glycine-Aspartic acid) peptides into the this compound backbone can enhance cell adhesion through integrin binding. This interaction can trigger downstream signaling cascades, such as the FAK (Focal Adhesion Kinase) and MAPK (Mitogen-Activated Protein Kinase) pathways, which are known to be involved in chondrocyte proliferation and differentiation.

Cartilage_Regeneration_Signaling cluster_cell PectinRGD RGD-modified This compound Scaffold Integrin Integrin PectinRGD->Integrin binds to FAK FAK Integrin->FAK pFAK p-FAK FAK->pFAK phosphorylation MAPK MAPK Pathway pFAK->MAPK activates Nucleus Nucleus MAPK->Nucleus ChondrogenicGenes Chondrogenic Gene Expression Nucleus->ChondrogenicGenes upregulates Chondrogenesis Chondrogenesis ChondrogenicGenes->Chondrogenesis Cell Chondrocyte / MSC

Caption: RGD-Pectin signaling in cartilage regeneration.

Skin Tissue Engineering and Wound Healing

This compound-based films and hydrogels can serve as effective wound dressings by maintaining a moist environment, absorbing exudate, and delivering therapeutic agents.[17][18]

Experimental Protocol: Cell Viability (MTT) Assay

Purpose: To assess the cytocompatibility of the this compound scaffold by measuring the metabolic activity of cells cultured on it.

Procedure:

  • Cell Seeding: Seed relevant skin cells (e.g., fibroblasts, keratinocytes) onto the this compound scaffolds in a multi-well plate. Include a control group of cells cultured on tissue culture plastic.

  • Incubation: Culture the cells for desired time periods (e.g., 1, 3, 7 days).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[19]

    • Add the MTT solution to each well at a final concentration of 0.5 mg/mL.[20]

    • Incubate the plate at 37°C for 3-4 hours.[19]

  • Formazan (B1609692) Solubilization:

    • During incubation, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[19]

    • Carefully remove the MTT solution.

    • Add a solubilization solution (e.g., acidified isopropanol (B130326) or DMSO) to each well to dissolve the formazan crystals.[21]

  • Quantification:

    • Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.[22]

    • A higher absorbance value corresponds to a greater number of viable cells.

Experimental Workflow for Wound Healing Application

The development and evaluation of a this compound-based wound dressing involves a series of steps from fabrication to in vivo testing.

Wound_Healing_Workflow Fabrication Scaffold Fabrication (e.g., Film Casting) Characterization Physicochemical Characterization (SEM, Swelling, Degradation) Fabrication->Characterization InVitro In Vitro Biocompatibility (Cell Viability, Adhesion) Characterization->InVitro DrugLoading Therapeutic Agent Loading (e.g., Antibiotics, Growth Factors) InVitro->DrugLoading InVivo In Vivo Wound Healing Study (Animal Model) DrugLoading->InVivo Histology Histological Analysis (Tissue Regeneration, Collagen Deposition) InVivo->Histology Evaluation Efficacy Evaluation Histology->Evaluation

Caption: Workflow for developing this compound-based wound dressings.

Nerve Tissue Engineering

This compound scaffolds can be fabricated into conduits to guide axonal regeneration across nerve gaps. Their properties can be tailored to provide both physical and biochemical cues to regenerating neurons.

Experimental Protocol: Immunofluorescence Staining for Neuronal Markers

Purpose: To visualize the expression of specific neuronal proteins in cells cultured on this compound scaffolds, indicating differentiation and neurite outgrowth.

Procedure:

  • Cell Culture: Seed neuronal cells (e.g., PC12, SH-SY5Y) or neural stem cells onto this compound scaffolds and culture in differentiation medium.

  • Fixation and Permeabilization:

    • At the desired time point, fix the cells with 4% paraformaldehyde.

    • Permeabilize the cell membranes with a detergent solution (e.g., 0.1% Triton X-100 in PBS).

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum in PBS).[23]

  • Primary Antibody Incubation:

    • Incubate the samples with a primary antibody specific to a neuronal marker (e.g., anti-β-III tubulin for neurons, anti-neurofilament).[24]

    • Incubate overnight at 4°C.[23]

  • Secondary Antibody Incubation:

    • Wash the samples with PBS.

    • Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG).

    • Incubate for 1-2 hours at room temperature in the dark.[23]

  • Counterstaining and Mounting:

    • Counterstain the cell nuclei with DAPI.[23]

    • Mount the scaffolds on a microscope slide with an anti-fade mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence or confocal microscope.

Conclusion

This compound-based scaffolds represent a highly adaptable and effective platform for a wide range of tissue engineering applications. Their natural origin, biocompatibility, and tunable properties make them an excellent choice for researchers and drug development professionals. The protocols and data presented here provide a solid foundation for the successful fabrication, characterization, and implementation of this compound scaffolds in regenerative medicine.

References

Application Notes and Protocols for In Vitro Fermentation Models to Study Pectin's Effect on Gut Microbiota

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction

Pectin, a complex polysaccharide found in plant cell walls, is a dietary fiber that is not digested in the human upper gastrointestinal tract but is fermented by the gut microbiota in the colon.[1][2] This fermentation process leads to the production of short-chain fatty acids (SCFAs) and modulates the composition and function of the gut microbiome, which can confer various health benefits.[1][2][3][4] In vitro fermentation models are invaluable tools for studying these effects in a controlled environment, allowing for the screening of different this compound types and the elucidation of their mechanisms of action without the complexities and ethical constraints of in vivo studies.[2][5]

Key Concepts

  • This compound Structure: The physiological effects of this compound are highly dependent on its structural characteristics, such as the degree of methyl esterification (DM), molecular weight, and the ratio of homogalacturonan to rhamnogalacturonan.[1][3] These structural variations influence which microbial species can degrade the this compound and the resulting metabolite profile.[6][7]

  • Microbial Modulation: this compound fermentation generally promotes the growth of beneficial bacteria. Commonly observed increases are in the abundance of genera such as Bacteroides, Lachnospira, and species like Faecalibacterium prausnitzii.[1][2][3][4] The specific changes in microbial composition can be influenced by the this compound's structure.[6][7] For instance, molecular weight can particularly influence the growth of Bifidobacterium spp.[1][2][3]

  • Short-Chain Fatty Acid (SCFA) Production: The primary end-products of this compound fermentation are the SCFAs acetate (B1210297), propionate, and butyrate (B1204436).[4][8] this compound fermentation typically results in a higher production of acetate compared to other fibers.[1][3] These SCFAs serve as an energy source for colonocytes (butyrate), and have systemic effects on host metabolism and immune function.[9]

  • In Vitro Models: A range of in vitro models can be employed, from simple, high-throughput batch fermentations to more complex, multi-compartmental, continuous-flow systems that mimic the different regions of the colon.[1][2][5] The choice of model depends on the specific research question.

Applications

  • Prebiotic Screening: Rapidly screen different types of this compound or this compound-derived oligosaccharides for their potential to beneficially modulate the gut microbiota.

  • Mechanism of Action Studies: Investigate the relationship between this compound structure and its effect on microbial composition and metabolite production.[6][7]

  • Personalized Nutrition Research: Evaluate the effect of this compound on fecal microbiota from different donor populations (e.g., based on age or health status) to understand inter-individual variations in response.[10]

  • Drug Development: Assess the impact of this compound as a functional ingredient or excipient on the gut microbiome and its potential interactions with orally administered drugs.

Data Presentation

Table 1: Effect of this compound Fermentation on Gut Microbiota Composition (Genus Level)

Bacterial GenusChange in Relative AbundanceThis compound Source/TypeReference
BacteroidesIncreasedGeneral this compound[1]
LachnospiraIncreasedGeneral this compound[1][4]
FaecalibacteriumIncreasedGeneral this compound[2][4]
BifidobacteriumIncreased (influenced by molecular weight)General this compound[1][2][3]
RuminococcusIncreasedGeneral this compound[1]
DoreaIncreasedGeneral this compound[4]
ClostridiumIncreasedGeneral this compound[4]
PrevotellaIncreasedThis compound[7]

Table 2: Short-Chain Fatty Acid (SCFA) Production from In Vitro this compound Fermentation

SCFARelative Production LevelNotesReferences
AcetateHighGenerally the most abundant SCFA produced from this compound fermentation.[1][3][4]
PropionateModerate to LowProduction can be influenced by this compound structure.[1][7]
ButyrateModerate to LowGenerally lower production compared to other fibers like fructans.[1][4]

Experimental Protocols

Protocol 1: In Vitro Batch Fermentation of this compound

This protocol describes a general method for assessing the impact of this compound on the gut microbiota using a batch fermentation model with human fecal inoculum.

1. Materials

  • This compound substrate (e.g., citrus this compound, apple this compound)

  • Basal fermentation medium (see composition below)

  • Fresh human fecal samples from healthy donors

  • Anaerobic chamber or system (e.g., with a gas mix of 85% N₂, 10% CO₂, 5% H₂)

  • Sterile, anaerobic glassware or plasticware (e.g., serum bottles, Hungate tubes)

  • pH meter

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for SCFA analysis

  • DNA extraction kits for microbial DNA

  • Reagents and equipment for 16S rRNA gene sequencing

2. Basal Fermentation Medium Preparation

Prepare a sterile, anaerobic basal medium. A common formulation includes (per liter):

  • Peptone water: 2 g

  • Yeast extract: 2 g

  • NaCl: 0.1 g

  • K₂HPO₄: 0.04 g

  • KH₂PO₄: 0.04 g

  • MgSO₄·7H₂O: 0.01 g

  • CaCl₂·6H₂O: 0.01 g

  • NaHCO₃: 2 g

  • Tween 80: 2 ml

  • Hemin solution (50 mg/L): 1 ml

  • Vitamin K1: 10 µl

  • Cysteine-HCl: 0.5 g

  • Resazurin (0.1% w/v): 1 ml (as an anaerobic indicator)

Autoclave the medium and then add the filter-sterilized vitamin K1 and cysteine-HCl under anaerobic conditions. The final pH should be adjusted to 6.7-6.9.[1]

3. Fecal Inoculum Preparation

  • Collect fresh fecal samples from healthy donors who have not taken antibiotics for at least 3-6 months.

  • Process the samples as quickly as possible (ideally within 2 hours) in an anaerobic chamber.

  • Homogenize the fecal sample (10% w/v) in anaerobic phosphate-buffered saline (PBS).

  • Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.

4. Fermentation Setup

  • Inside the anaerobic chamber, dispense the basal medium into sterile fermentation vessels.

  • Add the this compound substrate to the desired final concentration (e.g., 1% w/v). A control with no added substrate (blank) and a positive control with a known prebiotic (e.g., inulin) should be included.

  • Inoculate the vessels with the prepared fecal slurry (e.g., 10% v/v).

  • Seal the vessels and incubate at 37°C for a specified period (e.g., 0, 12, 24, 48 hours).[1]

  • At each time point, collect samples for pH measurement, SCFA analysis, and microbial DNA extraction.

5. Sample Analysis

  • SCFA Analysis: Centrifuge the collected samples, filter the supernatant, and analyze for acetate, propionate, and butyrate using GC or HPLC.

  • Microbial Community Analysis: Extract total DNA from the fermentation samples using a suitable kit. Proceed with 16S rRNA gene amplicon sequencing to determine the microbial composition.

Protocol 2: 16S rRNA Gene Sequencing and Analysis

This protocol outlines the general steps for analyzing the microbial composition of fermentation samples.

1. DNA Extraction

  • Use a commercially available DNA extraction kit designed for fecal or microbial samples, following the manufacturer's instructions. Include bead-beating steps for efficient lysis of bacterial cells.

2. PCR Amplification

  • Amplify a hypervariable region (e.g., V3-V4 or V4) of the 16S rRNA gene using universal primers with attached sequencing adapters and barcodes.[11]

  • Perform PCR in triplicate for each sample to minimize amplification bias.[11][12]

  • PCR cycling conditions typically include an initial denaturation, followed by 25-35 cycles of denaturation, annealing, and extension, and a final extension step.[11][12]

  • Pool the triplicate PCR products for each sample.

3. Library Preparation and Sequencing

  • Purify the PCR products to remove primers and dNTPs.

  • Quantify the purified amplicons and pool them in equimolar concentrations to create the sequencing library.

  • Sequence the library on a high-throughput sequencing platform (e.g., Illumina MiSeq or NovaSeq).

4. Bioinformatic Analysis

  • Perform quality control on the raw sequencing reads to remove low-quality sequences, primers, and adapters.

  • Denoise the sequences and cluster them into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs).

  • Assign taxonomy to the ASVs/OTUs by aligning them to a reference database (e.g., Greengenes, SILVA).

  • Analyze the resulting taxonomic data for alpha diversity (within-sample diversity), beta diversity (between-sample diversity), and differential abundance of taxa between experimental groups.

Mandatory Visualization

Experimental_Workflow cluster_preparation Preparation cluster_fermentation In Vitro Fermentation cluster_analysis Analysis Fecal_Sample Fecal Sample (Healthy Donor) Inoculum_Prep Fecal Inoculum Preparation (10% w/v) Fecal_Sample->Inoculum_Prep Pectin_Substrate This compound Substrate Fermentation_Vessel Batch Fermentation (Anaerobic, 37°C) Pectin_Substrate->Fermentation_Vessel Basal_Medium Anaerobic Basal Medium Basal_Medium->Fermentation_Vessel Inoculum_Prep->Fermentation_Vessel Sampling Sampling (0, 12, 24, 48h) Fermentation_Vessel->Sampling SCFA_Analysis SCFA Analysis (GC/HPLC) Sampling->SCFA_Analysis DNA_Extraction Microbial DNA Extraction Sampling->DNA_Extraction Sequencing 16S rRNA Gene Sequencing DNA_Extraction->Sequencing Bioinformatics Bioinformatic Analysis Sequencing->Bioinformatics

Caption: Workflow for in vitro fermentation of this compound.

Pectin_Effect_Pathway This compound This compound (Dietary Fiber) Fermentation Fermentation This compound->Fermentation substrate Gut_Microbiota Gut Microbiota (Colon) Gut_Microbiota->Fermentation Modulation Microbiota Modulation Fermentation->Modulation SCFAs SCFA Production (Acetate, Propionate, Butyrate) Fermentation->SCFAs Beneficial_Bacteria ↑ Beneficial Bacteria (e.g., Bacteroides, Faecalibacterium) Modulation->Beneficial_Bacteria Host_Effects Host Health Effects SCFAs->Host_Effects Beneficial_Bacteria->Host_Effects

Caption: this compound's impact on gut microbiota and host.

References

Application Note: Characterization of Pectin using FTIR and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Pectin is a complex heteropolysaccharide found in the primary cell walls of terrestrial plants, where it contributes to structural integrity and water balance.[1] Widely used in the food and pharmaceutical industries as a gelling agent, stabilizer, and drug delivery vehicle, its functional properties are intrinsically linked to its chemical structure.[2][3] Key structural parameters include the composition of neutral sugar side chains and, most critically, the degree of methyl esterification (DM) and acetylation (DAc) of the main polygalacturonic acid backbone. Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful, non-destructive analytical techniques essential for elucidating these structural details, ensuring quality control, and enabling the development of novel this compound-based applications.[1] This note provides detailed protocols and data interpretation guidelines for the characterization of this compound using both methods.

Fourier Transform Infrared (FTIR) Spectroscopy

1.1. Principle FTIR spectroscopy measures the absorption of infrared radiation by a sample, identifying the characteristic vibrational frequencies of its functional groups. For this compound, FTIR is a rapid and reliable method to confirm its polysaccharide identity and, crucially, to quantify the Degree of Methylation (DM).[1][4] The DM is calculated based on the relative absorbance of the esterified carboxyl groups (C=O) and the non-esterified (ionic) carboxyl groups (COO⁻).[2][5]

1.2. Experimental Protocols

Two primary methods are used for solid this compound sample analysis: Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet technique.

Protocol 1: Attenuated Total Reflectance (ATR-FTIR) This method is rapid and requires minimal sample preparation.

  • Instrument Setup: Configure the FTIR spectrometer to collect spectra in the frequency range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.[2][3]

  • Background Scan: Ensure the ATR diamond crystal is clean. Perform a background scan to capture the spectrum of the ambient environment.

  • Sample Application: Place a small amount of dry this compound powder directly onto the ATR crystal, ensuring complete and uniform contact using the built-in press.

  • Data Acquisition: Acquire the sample spectrum. Typically, 32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., ethanol) after analysis.

Protocol 2: Potassium Bromide (KBr) Pellet Method This traditional method provides high-quality spectra but requires more extensive sample preparation.

  • Sample Preparation: Finely grind 1-2 mg of dried this compound sample using an agate mortar and pestle.[6]

  • Mixing: Add 100-200 mg of spectroscopy-grade dry KBr powder to the ground sample and mix thoroughly to ensure homogeneity.[6]

  • Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet. The pellet should be clear to allow infrared light to pass through.[6]

  • Data Acquisition: Place the KBr pellet into the sample holder of the FTIR instrument and acquire the spectrum using the same parameters as the ATR method (4000–400 cm⁻¹, 4 cm⁻¹ resolution).[7]

1.3. Data Presentation and Interpretation

The FTIR spectrum of this compound displays several characteristic absorption bands. The "fingerprint" region between 950 and 1200 cm⁻¹ is particularly characteristic of carbohydrates.[5][8]

Table 1: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Assignment Reference
~3400 (broad) O-H stretching Hydroxyl groups from polysaccharide backbone and absorbed water [9]
~2928 C-H stretching Aliphatic C-H groups in the pyranose rings [9]
~1730-1760 ν(C=O) stretching Esterified carboxyl groups (-COOCH₃) [2][5]
~1600-1630 νas(COO⁻) stretching Ionic (non-esterified) carboxyl groups [2][5]
~1440 δ(C-H) bending Methyl groups of the esters [10]
~1240 Side-chain vibrations C-O-C stretching in the glycosidic links and pyranoid ring [2]

| 1000-1200 | C-O, C-C stretching | "Fingerprint" region for polysaccharides, C-O-C glycosidic bonds |[2][5] |

1.4. Quantitative Analysis: Degree of Methylation (DM)

The DM can be calculated from the integrated peak areas of the esterified and non-esterified carboxyl groups.[2] A calibration curve based on this compound standards with known DM values is often recommended for accurate quantification.[4]

Calculation Formula: DM (%) = (Area of band at ~1740 cm⁻¹) / (Area of band at ~1740 cm⁻¹ + Area of band at ~1620 cm⁻¹) * 100[2][8]

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis This compound Dry this compound Powder Method Choose Method: ATR or KBr Pellet This compound->Method Spectrometer FTIR Spectrometer (4000-400 cm⁻¹) Method->Spectrometer Processing Baseline Correction & Peak Integration (~1740 & ~1620 cm⁻¹) Spectrometer->Processing Calculation DM Calculation using Area Ratio Formula Processing->Calculation Result Result: Degree of Methylation (DM) Calculation->Result

Caption: Workflow for FTIR-based determination of this compound's degree of methylation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1. Principle NMR spectroscopy provides detailed atomic-level information about the structure of this compound. ¹H and ¹³C NMR are used to identify monosaccharide units, determine the anomeric configuration of glycosidic linkages, and quantify both the Degree of Methylation (DM) and the Degree of Acetylation (DAc).[1][11] 2D NMR techniques like COSY can resolve overlapping signals and confirm structural assignments.[2]

2.2. Experimental Protocol

Accurate NMR analysis depends on achieving good spectral resolution, which can be challenging due to the high viscosity of this compound solutions.

Protocol 1: Direct Dissolution (High Temperature)

  • Sample Preparation: Dissolve approximately 30-35 mg of this compound in 1 mL of deuterium (B1214612) oxide (D₂O, 99.9%).[1] Vigorous shaking or sonication may be required.

  • Instrument Setup: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).[1]

  • Data Acquisition: To reduce viscosity and improve signal resolution, experiments are often run at elevated temperatures, typically between 60-90 °C.[11][12]

Protocol 2: Alkaline Saponification (Room Temperature) This method improves spectral resolution by hydrolyzing ester linkages, allowing for the quantification of released methanol (B129727) and acetic acid at room temperature.[12]

  • Sample Preparation: Incubate the this compound sample (e.g., 20-30 mg) for 2 hours at room temperature in a solution of 0.4 M NaOH in D₂O (1 mL).[12][13]

  • Internal Standard: Add a known amount of an internal standard, such as TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt), for quantitative analysis.[12][13]

  • Clarification: Centrifuge the solution and filter the supernatant into an NMR tube.

  • Data Acquisition: Acquire ¹H NMR spectra at room temperature (e.g., 25 °C). The resulting spectra will show sharp, well-resolved signals for methanol and acetate.[12]

2.3. Data Presentation and Interpretation

Signal assignments are crucial for interpreting NMR spectra. The following tables summarize key chemical shifts for this compound.

Table 2: Characteristic ¹H NMR Chemical Shifts for this compound in D₂O

Chemical Shift (δ, ppm) Assignment Reference
~5.0 Anomeric proton (H-1) of α-D-Galacturonic Acid (GalA) [2][14]
~4.8 H-5 of non-esterified GalA [14]
~4.5 H-5 of esterified GalA [11]
~4.1-4.3 H-4 of GalA [11]
~3.7 Methyl protons (-COOCH₃) of methyl esters [11]
~2.1 Methyl protons (-OCOCH₃) of acetyl groups [2]

| ~1.2 | Methyl protons (-CH₃) of rhamnose |[2] |

Table 3: Characteristic ¹³C NMR Chemical Shifts for this compound in D₂O

Chemical Shift (δ, ppm) Assignment Reference
~176 C-6 of non-esterified carboxyl group (-COOH) [11][15]
~173 C-6 of esterified carboxyl group (-COOCH₃) [11][15]
~100-102 Anomeric carbon (C-1) of GalA [11]
~80 C-4 of GalA [11]
~69-72 C-2, C-3, C-5 of GalA [15][16]
~53-55 Methyl carbon (-COOCH₃) of methyl esters [11]

| ~21 | Methyl carbon (-OCOCH₃) of acetyl groups |[15] |

2.4. Quantitative Analysis: DM and DAc

The DM and DAc are calculated by comparing the integrated areas of the respective methyl proton signals to the area of a signal from the main polysaccharide backbone (e.g., the anomeric proton of GalA).[1]

Calculation Formulae (from ¹H NMR):

  • DM (%) = [Integral of -COOCH₃ (~3.7 ppm) / (Integral of GalA H-1 (~5.0 ppm))] * 100

  • DAc (%) = [Integral of -OCOCH₃ (~2.1 ppm) / (Integral of GalA H-1 (~5.0 ppm))] * 100

Note: The calculation can be refined by considering the number of protons each signal represents.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation This compound This compound Sample Dissolve Dissolve in D₂O (High Temp or Saponification) This compound->Dissolve Spectrometer NMR Spectrometer (Acquire ¹H & ¹³C Spectra) Dissolve->Spectrometer Processing Data Processing (Phasing, Integration) Spectrometer->Processing Assignment Peak Assignment (¹H & ¹³C Shifts) Processing->Assignment Calculation Calculate DM & DAc from Integrated Areas Assignment->Calculation Result Result: Detailed Structure, DM, DAc Calculation->Result

Caption: Workflow for NMR-based structural characterization of this compound.

Summary

FTIR and NMR spectroscopy are complementary and indispensable tools for the comprehensive characterization of this compound. FTIR offers a rapid and straightforward method for determining the degree of methyl esterification, making it ideal for routine quality control.[17] NMR, while more demanding in terms of sample preparation and instrumentation, provides unparalleled detail regarding the monosaccharide composition, glycosidic linkages, and precise quantification of both DM and DAc.[2][18] The combined application of these techniques provides researchers and developers with the robust structural data needed to understand and optimize the functional properties of this compound for advanced applications in the pharmaceutical and food industries.

References

Application Notes and Protocols for Analyzing the Rheological Properties of Pectin Gels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for characterizing the rheological properties of pectin gels. Understanding these properties is crucial for predicting material performance, ensuring product stability, and controlling texture in various applications, from food products to pharmaceutical formulations.

Introduction to this compound Gel Rheology

This compound, a complex polysaccharide found in plant cell walls, is widely used as a gelling agent, thickener, and stabilizer.[1] The rheological behavior of this compound gels is influenced by numerous factors, including this compound concentration, degree of methoxylation (DM), pH, temperature, and the presence of sugars and ions.[1][2] Rheological analysis provides critical insights into the viscoelastic nature of these gels, quantifying their solid-like (elastic) and liquid-like (viscous) characteristics.

Key Rheological Techniques and Applications

The most common and powerful techniques for analyzing this compound gels involve the use of a rotational rheometer. These instruments can perform a variety of tests to fully characterize the material's behavior under different conditions.

Oscillatory Rheology (Small Amplitude Oscillatory Shear - SAOS)

Oscillatory tests are non-destructive methods that provide information on the viscoelastic properties of the gel network. A small, sinusoidal strain or stress is applied to the sample, and the resulting stress or strain is measured. This allows for the determination of the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component.[3]

Applications:

  • Determining the gel strength (magnitude of G').

  • Investigating the gel structure and cross-linking density.

  • Monitoring gelation kinetics (sol-gel transition).

  • Assessing the stability of the gel network.

Key Experiments:

  • Amplitude (Strain) Sweep: This is performed to identify the Linear Viscoelastic Region (LVR), which is the range of strain where the material's structure is not disrupted, and G' and G'' are independent of the applied strain.[4] All subsequent oscillatory tests should be conducted within this LVR to ensure non-destructive analysis.

  • Frequency Sweep: This test measures the viscoelastic response of the gel as a function of the frequency of oscillation at a constant strain (within the LVR). For a typical gel, G' will be greater than G'' and both moduli will be largely independent of frequency, indicating a stable, cross-linked network.[3]

  • Temperature Sweep: This is used to monitor the changes in G' and G'' as the temperature is varied. It is particularly useful for studying the gelation and melting behavior of this compound gels.[5][6]

Creep and Recovery Tests

Creep-recovery tests provide information about the viscoelastic behavior of the gel under a constant load and its ability to recover its original shape after the load is removed. A constant stress is applied to the sample for a period, and the resulting strain (creep) is measured. The stress is then removed, and the strain recovery is monitored over time.[7]

Applications:

  • Assessing the long-term deformation and stability of the gel under a constant load.

  • Determining the elasticity and viscosity of the gel.

  • Evaluating the structural integrity and recovery of the gel after stress.[7]

Flow (Steady Shear) Rheology

Flow tests measure the viscosity of the sample as a function of the applied shear rate or shear stress. For this compound gels, these tests often demonstrate shear-thinning behavior, where the viscosity decreases as the shear rate increases.[8]

Applications:

  • Determining the viscosity profile of the this compound solution or weak gel.

  • Understanding the flow behavior during processing, such as pumping or mixing.

  • Predicting the texture and mouthfeel of a product.

Experimental Protocols

Protocol 1: Oscillatory Rheology Analysis of a this compound Gel

Objective: To determine the linear viscoelastic region (LVR), frequency-dependent viscoelastic moduli (G' and G''), and the gelation temperature of a this compound gel.

Materials and Equipment:

  • Rotational rheometer with a cone-plate or parallel-plate geometry.

  • Peltier temperature control system.

  • This compound solution at the desired concentration.

  • Gelling agents (e.g., calcium ions for low-methoxyl this compound, acid and sugar for high-methoxyl this compound).

  • Solvent trap to prevent sample drying.

Methodology:

  • Sample Preparation: Prepare the this compound solution according to your specific formulation. For in-situ gelling, the gelling agents can be added just before loading the sample onto the rheometer.

  • Instrument Setup:

    • Set the rheometer to the desired geometry (e.g., 40 mm parallel plate).

    • Set the gap size appropriate for the geometry (e.g., 1 mm).

    • Equilibrate the measurement system to the initial temperature.

  • Sample Loading: Carefully place the required amount of the this compound solution onto the lower plate of the rheometer. Lower the upper geometry to the set gap, ensuring the sample fills the gap completely and trim any excess. Cover with a solvent trap.

  • Amplitude (Strain) Sweep:

    • Set the temperature to the desired measurement temperature (e.g., 25°C).

    • Set a constant frequency (e.g., 1 Hz).[9]

    • Apply a range of increasing strain amplitudes (e.g., 0.01% to 100%).

    • Record G' and G''.

    • Determine the LVR as the range of strain where G' and G'' are constant. Select a strain value within this region for subsequent tests.

  • Frequency Sweep:

    • Set the temperature to the desired measurement temperature.

    • Set a constant strain within the LVR (determined from the amplitude sweep).

    • Apply a range of frequencies (e.g., 0.1 to 100 rad/s).

    • Record G' and G''.

  • Temperature Sweep (for Gelation Profile):

    • Load the hot this compound solution onto the pre-heated rheometer plate.[5]

    • Set a constant strain within the LVR and a constant frequency (e.g., 1 Hz).

    • Apply a controlled cooling ramp (e.g., from 90°C to 20°C at 2°C/min).

    • Record G' and G'' as a function of temperature. The gel point can be identified as the temperature where G' crosses over G''.

Data Presentation:

ParameterValue
Amplitude Sweep
Linear Viscoelastic Region (LVR)e.g., 0.01 - 1% strain
Frequency Sweep (at 0.5% strain)
G' at 1 rad/se.g., 1500 Pa
G'' at 1 rad/se.g., 150 Pa
tan(δ) at 1 rad/se.g., 0.1
Temperature Sweep
Gelation Temperature (G' = G'')e.g., 65°C
G' of final gel at 25°Ce.g., 2500 Pa
Protocol 2: Creep and Recovery Test of a this compound Gel

Objective: To evaluate the viscoelastic deformation and recovery of a this compound gel under a constant stress.

Materials and Equipment:

  • Same as Protocol 1.

Methodology:

  • Sample Preparation and Loading: Prepare and load the pre-formed this compound gel as described in Protocol 1.

  • Instrument Setup:

    • Set the rheometer to the desired geometry and gap.

    • Equilibrate the sample at the measurement temperature (e.g., 25°C).

  • Creep Phase:

    • Apply a constant, low shear stress (within the LVR) for a specified duration (e.g., 300 seconds).[10]

    • Record the strain (compliance) as a function of time.

  • Recovery Phase:

    • Remove the applied stress (set to 0 Pa).

    • Record the strain recovery as a function of time for a specified duration (e.g., 600 seconds).

Data Presentation:

ParameterValue
Creep Phase
Applied Stresse.g., 5 Pa
Maximum Creep Compliancee.g., 0.02 1/Pa
Recovery Phase
Percent Recovery after 600se.g., 85%
Zero Shear Viscosity (from creep data)e.g., 5000 Pa·s

Visualizations

Experimental_Workflow_Oscillatory_Rheology cluster_prep Sample Preparation & Loading cluster_tests Rheological Tests cluster_analysis Data Analysis prep Prepare this compound Solution load Load Sample on Rheometer prep->load amp_sweep Amplitude Sweep (Determine LVR) load->amp_sweep analyze_lvr Identify LVR amp_sweep->analyze_lvr freq_sweep Frequency Sweep (within LVR) analyze_moduli Determine G' & G'' vs. Frequency freq_sweep->analyze_moduli temp_sweep Temperature Sweep (Gelation Profile) analyze_gel_point Determine Gel Point temp_sweep->analyze_gel_point analyze_lvr->freq_sweep Set Strain in LVR analyze_lvr->temp_sweep Set Strain in LVR

Caption: Workflow for Oscillatory Rheology of this compound Gels.

Experimental_Workflow_Creep_Recovery cluster_prep Sample Preparation & Loading cluster_test Creep-Recovery Test cluster_analysis Data Analysis prep Prepare this compound Gel load Load Sample on Rheometer prep->load creep Apply Constant Stress (Creep Phase) load->creep recovery Remove Stress (Recovery Phase) creep->recovery analyze_creep Analyze Creep Compliance creep->analyze_creep analyze_recovery Analyze Strain Recovery recovery->analyze_recovery

Caption: Workflow for Creep-Recovery Test of this compound Gels.

References

Application Notes and Protocols: Pectin as an Emulsifier and Stabilizer in Research Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pectin

This compound is a complex anionic heteropolysaccharide found in the primary cell walls of terrestrial plants.[1][2][3] It is primarily composed of α-(1→4)-linked D-galacturonic acid residues.[4] This linear backbone, known as homogalacturonan (HG), is interspersed with rhamnose residues, which create branched regions called rhamnogalacturonan-I (RG-I) that contain neutral sugar side chains like arabinans and galactans.[5][6] Commercially, this compound is mainly extracted from citrus peels and apple pomace.[3]

This compound's functionality is largely determined by its Degree of Methoxylation (DM) , which is the percentage of carboxyl groups esterified with methanol. This leads to two main classifications:

  • High Methoxyl (HM) this compound: DM > 50%. Gels in the presence of high sugar concentrations and acidic conditions (pH < 3.5).[3][7][8]

  • Low Methoxyl (LM) this compound: DM < 50%. Forms gels through ionic bridges with divalent cations, such as calcium (Ca²⁺), over a wider pH range.[3][7][9]

Beyond its well-known gelling properties, this compound is increasingly recognized for its efficacy as a natural emulsifier and stabilizer, making it a valuable excipient in pharmaceutical and research formulations.[5][6][10] Its biocompatibility, biodegradability, and approval by regulatory bodies like the FDA further enhance its appeal for applications in drug delivery.[4]

Mechanism of Action: A Dual Role

This compound stabilizes oil-in-water (O/W) emulsions through a dual mechanism involving both emulsification and stabilization.

2.1 Emulsification: Interfacial Adsorption this compound's ability to act as an emulsifier stems from the presence of hydrophobic moieties that can adsorb to the oil-water interface.[11] These include:

  • Protein Moiety: A small amount of protein is often covalently linked to the this compound structure. This proteinaceous part acts as an anchor, adsorbing onto the surface of oil droplets.[5][6][12]

  • Acetyl and Feruloyl Groups: Acetyl groups, and to a lesser extent ferulic acid esters, contribute to the hydrophobicity of the this compound molecule, enhancing its interfacial activity.[5][6][13] The presence of acetyl groups can prevent gel formation but increases the stabilizing and emulsifying effects of this compound.[3]

Upon adsorption, these hydrophobic components reduce the interfacial tension between the oil and water phases, facilitating the formation of smaller droplets during homogenization.[1][14]

2.2 Stabilization: Steric and Electrostatic Repulsion Once adsorbed, the large, hydrophilic polysaccharide portion of the this compound molecule extends into the aqueous phase.[12] This provides stability through two primary mechanisms:

  • Steric Hindrance: The bulky, hydrated polysaccharide chains form a thick protective layer around the oil droplets. This layer physically prevents droplets from getting close enough to coalesce.[12][15]

  • Electrostatic Repulsion: The un-esterified galacturonic acid units are negatively charged at pH values above their pKa (~3.5). This imparts a negative charge to the surface of the oil droplets, leading to electrostatic repulsion that prevents flocculation and aggregation.[5]

  • Increased Viscosity: this compound increases the viscosity of the continuous (aqueous) phase, which slows down the movement of oil droplets, thereby inhibiting creaming and coalescence.[5][12]

cluster_emulsification Emulsification (Interfacial Adsorption) cluster_stabilization Stabilization (Aqueous Phase) Oil Oil Droplet Hydrophilic Hydrophilic Polysaccharide Chains (HG, RG-I) Oil->Hydrophilic Anchors This compound This compound Molecule Protein Hydrophobic Moieties (Protein, Acetyl Groups) This compound->Protein contains Protein->Oil Adsorbs to Interface Steric Steric Hindrance Hydrophilic->Steric Electrostatic Electrostatic Repulsion (from COO⁻ groups) Hydrophilic->Electrostatic Viscosity Increased Viscosity of Aqueous Phase Hydrophilic->Viscosity Emulsion Stable Emulsion Steric->Emulsion Electrostatic->Emulsion Viscosity->Emulsion

Diagram 1: this compound's dual mechanism in emulsion formation and stabilization.

Data Presentation: this compound Properties and Performance

The effectiveness of this compound as an emulsifier and stabilizer is highly dependent on its structural characteristics and the formulation conditions.

Table 1: Influence of this compound Source and Structure on Emulsifying Properties

PropertyCitrus this compound (CP)Apple this compound (AP)Sugar Beet this compound (SBP)Influence on Emulsion Properties
Typical DM 50-75% (High)[16]20-40% (Low to High)[16]VariesHigher DM can increase hydrophobicity but may reduce charge. The effect on stability is complex and pH-dependent.[1][2]
Protein Content Low (<1%)Low (~1.3%)[14]High (>2%)[12]Higher protein content generally leads to better emulsifying activity and smaller initial droplet sizes.[5][6][12]
Acetyl Content LowLowHighHigh acetyl content enhances emulsifying properties but can inhibit gelation.[3]
Molecular Weight (Mw) ~150-200 kDa~712 kDa[14]~278-583 kDa[12]Higher Mw increases viscosity of the continuous phase, enhancing long-term stability by preventing droplet collision.[2][12]
Galacturonic Acid 65-75%[16]55-65%[16]VariesThe backbone of the this compound molecule, providing charge and structure.
General Performance Good stabilizer, moderate emulsifier. Forms strong gels.[16]Good gelling agent, moderate emulsifier.[16]Superior emulsifying properties due to high protein and acetyl content, but weaker gelling ability.[12]SBP is often considered a better emulsifier, while CP and AP are better gelling agents.[12]

Table 2: Effect of Formulation Parameters on this compound-Stabilized Emulsions

ParameterConditionEffect on EmulsionRationale
This compound Concentration 1% to 2% (w/w)Increased stability, smaller droplet size.[5]Higher concentration increases the viscosity of the continuous phase and ensures sufficient coverage of oil droplets.[5]
pH Acidic (e.g., 3.5)Better emulsion stability for citrus this compound.[1]At low pH, this compound molecules have a more compact conformation, which may allow for more uniform coverage of oil droplets.[5]
pH NeutralLower stability for citrus this compound.[1]At neutral pH, increased negative charge leads to intramolecular repulsion, causing this compound chains to unfold, which may be less effective for stabilization.[5]
Homogenization Pressure Increased (e.g., 50-80 MPa)Decreased initial droplet size.[2][12]Higher energy input breaks down coarse emulsion droplets into smaller, more stable ones.
Storage Temperature 4°C vs. 23°CHigher stability at lower temperatures.[5]Reduced temperature slows down molecular motion (Brownian motion), decreasing the frequency of droplet collisions.[5]

Experimental Protocols

These protocols provide a framework for creating and evaluating this compound-stabilized O/W emulsions in a research setting.

Protocol 1: Preparation of a this compound-Stabilized Oil-in-Water Emulsion

Objective: To prepare a fine O/W emulsion using this compound as the primary emulsifier and stabilizer.

Materials & Reagents:

  • This compound (e.g., Citrus this compound, HM)

  • Deionized (DI) water or appropriate buffer (e.g., 50 mM Citrate Buffer, pH 3.5)[12]

  • Oil Phase (e.g., Medium-Chain Triglyceride (MCT) oil, Soybean oil)[2][12]

  • Preservative (e.g., 0.02 wt% Sodium Azide, NaN₃) (Optional, for long-term storage studies)[12]

Equipment:

  • Analytical balance

  • Magnetic stirrer and stir bar

  • High-shear homogenizer (e.g., Ultra-Turrax, Silverson)

  • High-pressure homogenizer (e.g., Microfluidizer, Avestin EmulsiFlex)

  • Beakers and graduated cylinders

Procedure:

  • This compound Dispersion: Slowly add 1 g of this compound powder to 89 g of DI water or buffer while stirring vigorously with a magnetic stirrer. To avoid clumping, pre-blend the this compound with a small amount of a water-miscible non-solvent like ethanol (B145695) or glycerin before adding to the water, or add it very slowly to the vortex of the stirring liquid.

  • Hydration: Continue stirring (e.g., 500 rpm) for several hours (e.g., 12 hours) or overnight at room temperature to ensure complete hydration of the this compound.[12] A clear, viscous solution should be formed.

  • Oil Addition: Add 10 g of the oil phase to the hydrated this compound solution.

  • Pre-Homogenization: Subject the mixture to high-shear homogenization at 15,000-20,000 rpm for 2-5 minutes.[2][12] This creates a coarse emulsion with a milky white appearance.

  • High-Pressure Homogenization: Immediately pass the coarse emulsion through a high-pressure homogenizer. Homogenize at a pressure of 50-80 MPa for 2-3 passes to produce a fine emulsion with sub-micron droplets.[2][12]

  • Cooling & Storage: Cool the final emulsion to room temperature and store in a sealed container at 4°C for stability analysis.

Protocol 2: Characterization of Emulsion Properties

Objective: To quantify the physical properties of the prepared emulsion.

A. Droplet Size Analysis

  • Method: Dynamic Light Scattering (DLS) for nanoemulsions or Laser Diffraction for fine emulsions.

  • Procedure:

    • Dilute the emulsion sample with the same aqueous phase (DI water or buffer) used for its preparation to avoid multiple scattering effects.

    • Measure the particle size distribution.

    • Record the mean droplet diameter (e.g., Z-average for DLS, or D[12][13] - volume weighted mean for laser diffraction) and the Polydispersity Index (PDI). A lower PDI (<0.3) indicates a more monodisperse system.

B. Zeta Potential Measurement

  • Method: Laser Doppler Velocimetry.

  • Procedure:

    • Dilute the emulsion as for droplet size analysis.

    • Measure the electrophoretic mobility of the droplets in an applied electric field.

    • The instrument calculates the zeta potential. Values more negative than -30 mV or more positive than +30 mV generally indicate good electrostatic stability.[15]

C. Rheological Analysis

  • Method: Rotational Rheometer with a cone-plate or parallel-plate geometry.

  • Procedure:

    • Load the undiluted emulsion sample onto the rheometer.

    • Perform a shear rate sweep (e.g., 0.1 to 100 s⁻¹) to determine the apparent viscosity as a function of shear rate.

    • This helps to understand the flow behavior (Newtonian, shear-thinning) of the emulsion, which correlates with its stability against creaming.

Protocol 3: Evaluation of Emulsion Stability

Objective: To assess the physical stability of the emulsion over time and under stress.

A. Accelerated Aging by Centrifugation

  • Method: Analytical Centrifugation (e.g., LUMiSizer).

  • Procedure:

    • Place the emulsion sample in the centrifuge.

    • Spin at a high relative centrifugal force (e.g., 1,320 x g) for a set duration.[2]

    • The instrument will measure the transmission profile over time to quantify separation or creaming rates and calculate an instability index.[2]

B. Storage Stability

  • Procedure:

    • Store aliquots of the emulsion under different conditions (e.g., 4°C, 25°C, 55°C).[12]

    • At regular intervals (e.g., Day 0, 1, 7, 14, 30), visually inspect for any signs of phase separation, creaming, or oiling off.

    • At the same time points, measure the droplet size and zeta potential as described in Protocol 2. A significant increase in droplet size indicates instability due to coalescence or Ostwald ripening.[12]

C. Environmental Stress Testing (Freeze-Thaw Cycles)

  • Procedure:

    • Subject the emulsion to a series of freeze-thaw cycles (e.g., -15°C for 24h, then 45°C for 24h).[17]

    • After a set number of cycles (e.g., 3 cycles), visually inspect the sample and measure its particle size to assess stability.[17] This is particularly relevant for formulations that may be exposed to temperature fluctuations during transport or storage.

cluster_prep Protocol 1: Emulsion Preparation cluster_char Protocol 2: Characterization (Day 0) cluster_stability Protocol 3: Stability Evaluation Start Start: Materials (this compound, Oil, Water) Dispersion 1. Disperse this compound in Aqueous Phase Start->Dispersion Hydration 2. Hydrate this compound (Stir Overnight) Dispersion->Hydration PreHomo 3. Add Oil & Pre-Homogenize (High-Shear Mixer) Hydration->PreHomo Homo 4. Final Homogenization (High-Pressure) PreHomo->Homo Size Measure Droplet Size (DLS / Laser Diffraction) Homo->Size Zeta Measure Zeta Potential Homo->Zeta Rheology Measure Rheology Homo->Rheology Storage Store at Different Temps (4°C, 25°C, 55°C) Homo->Storage Stress Perform Stress Tests (Centrifugation, Freeze-Thaw) Homo->Stress Analysis Analyze Periodically: - Visual Inspection - Droplet Size - Zeta Potential Storage->Analysis End End: Data Analysis & Stability Assessment Stress->End Analysis->End

Diagram 2: Experimental workflow for preparing and evaluating this compound emulsions.

Applications in Drug Delivery and Research

This compound's unique properties make it an excellent candidate for advanced research formulations, particularly in drug delivery.[10]

  • Controlled Release: this compound matrices can control the release of encapsulated drugs.[10][18] The release can be modulated by the degree of methoxylation, cross-linking with calcium ions, and the overall formulation design.[19]

  • Colon-Specific Delivery: this compound is largely resistant to digestion in the upper gastrointestinal tract but is readily degraded by the microflora in the colon.[20][21] This property is exploited to design oral delivery systems that target the release of drugs specifically in the colon for treating local diseases like Crohn's disease or for systemic absorption of sensitive drugs.[20][21]

  • Encapsulation of Bioactives: this compound-stabilized emulsions are effective vehicles for encapsulating and protecting lipophilic bioactive compounds (e.g., vitamins, antioxidants like β-carotene) from degradation, thereby improving their stability and bioavailability.[12]

  • Mucoadhesion: this compound exhibits mucoadhesive properties, allowing formulations to adhere to mucosal surfaces, which can increase the residence time and improve the absorption of drugs delivered via oral, nasal, or ocular routes.[4][18]

cluster_structure Structural Features cluster_params Formulation Parameters cluster_props Resulting Emulsion Properties This compound This compound Properties DM Degree of Methoxylation (DM) MW Molecular Weight (Mw) Protein Protein Content Source This compound Source (Citrus, Apple, Beet) pH System pH Conc This compound Concentration Ions Ionic Strength Energy Homogenization Energy DM->this compound DropletSize Droplet Size DM->DropletSize ZetaPot Zeta Potential DM->ZetaPot Viscosity Viscosity DM->Viscosity MW->this compound MW->DropletSize MW->ZetaPot MW->Viscosity Protein->this compound Protein->DropletSize Protein->ZetaPot Protein->Viscosity Source->this compound Source->DropletSize Source->ZetaPot Source->Viscosity pH->DropletSize pH->ZetaPot pH->Viscosity Conc->DropletSize Conc->ZetaPot Conc->Viscosity Ions->DropletSize Ions->ZetaPot Ions->Viscosity Energy->DropletSize Energy->ZetaPot Energy->Viscosity Stability Physical Stability DropletSize->Stability ZetaPot->Stability Viscosity->Stability

Diagram 3: Relationship of factors influencing the stability of this compound emulsions.

Conclusion

This compound is a versatile and highly functional biopolymer that serves as an effective emulsifier and stabilizer for O/W emulsions. Its performance is intricately linked to its molecular structure—such as protein content and degree of methoxylation—and external formulation parameters like pH and this compound concentration. By understanding these relationships and employing systematic preparation and characterization protocols, researchers can leverage this compound to develop stable, biocompatible, and functional formulations for a wide range of applications, from encapsulating sensitive bioactive compounds to designing sophisticated drug delivery systems. The choice of this compound type and formulation conditions must be carefully tailored to the specific requirements of the final application to ensure optimal performance and stability.

References

Troubleshooting & Optimization

factors affecting pectin extraction yield and purity from plant biomass

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during pectin extraction from plant biomass.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing this compound extraction yield and purity?

A1: The yield and purity of extracted this compound are significantly influenced by several key parameters:

  • pH: The acidity of the extraction medium is crucial. Lower pH values (typically 1.0 - 3.0) facilitate the hydrolysis of protothis compound, releasing this compound into the solution.[1][2] However, excessively low pH can lead to the degradation of the this compound polymer.[3]

  • Temperature: Higher temperatures generally increase the solubility of this compound and the extraction rate.[1] The optimal range is often between 70°C and 100°C.[1][4][5] Temperatures above 100°C can cause thermal degradation of the this compound chains, reducing yield and quality.[1][2]

  • Extraction Time: The duration of the extraction affects the completeness of the process. While a longer time can increase yield, extended periods, especially at high temperatures, can lead to this compound degradation and a lower degree of esterification.[1][3]

  • Type of Solvent/Acid: Both mineral acids (hydrochloric, sulfuric, nitric) and organic acids (citric, acetic) are used. Mineral acids often result in higher yields in shorter times but can cause more significant degradation of the this compound structure.[3][6] Organic acids provide a gentler extraction, which may better preserve the this compound's structural integrity, though sometimes with lower yields.[6][7]

  • Raw Material: The source of the biomass is a critical factor. Citrus peels and apple pomace are the most common commercial sources due to their high this compound content (20-30% and 15-18%, respectively).[8] The maturity of the plant material also impacts this compound content.[9]

  • Particle Size: Reducing the particle size of the raw material (by grinding or powdering) increases the surface area available for the solvent to act upon, which can improve extraction efficiency.[3][10]

  • Solid-to-Liquid Ratio: This ratio influences the concentration gradient and the efficiency of mass transfer during extraction.

Q2: How is the purity and quality of extracted this compound determined?

A2: this compound quality is assessed through several physicochemical parameters:

  • Anhydrouronic Acid (AUA) Content: This measures the galacturonic acid content, which is the main component of this compound. A higher AUA content (ideally above 65%) indicates higher purity.[6][11]

  • Degree of Esterification (DE): This indicates the percentage of carboxyl groups of galacturonic acid that are esterified with methanol (B129727). It is a critical parameter that determines the gelling properties of the this compound.[12]

    • High-Methoxyl (HM) this compound: DE > 50%. Forms gels in high sugar concentrations (>55%) and acidic conditions (pH < 3.5).[13]

    • Low-Methoxyl (LM) this compound: DE < 50%. Forms gels in the presence of divalent cations like calcium (Ca²⁺) over a wider pH range.[13]

  • Methoxyl (MeO) Content: Directly related to the DE, this value quantifies the amount of methanol in the this compound structure.[12]

  • Equivalent Weight (EW): This represents the total content of free (non-esterified) galacturonic acid in the molecular chain.[12][14]

Q3: What is the difference between conventional and "green" extraction techniques?

A3: Conventional extraction relies on hot acidified water, which requires significant energy and uses strong mineral acids, posing environmental concerns.[13][14] Green extraction techniques aim to improve efficiency and sustainability by reducing energy consumption, extraction time, and the use of harsh chemicals.[14][15] Prominent green methods include:

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material rapidly, disrupting cell walls and significantly reducing extraction time.[3][15]

  • Ultrasound-Assisted Extraction (UAE): Employs ultrasonic waves to create cavitation, which enhances solvent penetration and mass transfer, increasing yield and reducing extraction time.[15]

  • Enzymatic Extraction: Uses enzymes like pectinase (B1165727) and cellulase (B1617823) to specifically break down the plant cell wall and release this compound under mild conditions, preserving its functional properties.[15]

Troubleshooting Guide

Problem 1: My this compound yield is consistently low.

Possible Cause Troubleshooting Steps
Suboptimal pH The pH of your extraction medium may be too high. This compound extraction is generally more efficient at a lower pH (e.g., 1.5-2.5).[1][2] Verify the pH of your acid solution before and during the extraction. A pH above 3.0 is often unsuitable for efficient extraction.[1]
Incorrect Temperature The extraction temperature might be too low for efficient solubilization. Try increasing the temperature to within the 80-95°C range.[1][16] Conversely, excessively high temperatures (>100°C) can degrade this compound, also leading to lower yields.[2]
Insufficient Extraction Time The extraction may not be running long enough for the this compound to be fully released. Increase the extraction time incrementally (e.g., in 30-minute steps). Note that for mineral acids, an optimal time is often around 90 minutes, after which the yield may plateau or decline.[6]
Ineffective Raw Material Preparation Large particle sizes limit the surface area for extraction. Ensure your plant biomass is properly dried and ground to a fine powder (e.g., passed through a 1 mm mesh sieve) to maximize solvent contact.[6][10]
Improper Alcohol Precipitation The ratio of alcohol to filtrate is critical for precipitating the this compound. A common ratio is 2:1 (alcohol:filtrate).[6][17] Ensure the alcohol is cold and mixed thoroughly with the filtrate, then allowed to stand for several hours to ensure complete precipitation.[17] The type of alcohol can also have an effect; methanol and ethanol (B145695) are commonly used.[8]

Problem 2: The extracted this compound has poor purity (e.g., dark color, low AUA content).

Possible Cause Troubleshooting Steps
Harsh Extraction Conditions High temperatures and strong mineral acids (like sulfuric acid) can cause caramelization of sugars and other side reactions, leading to a dark-colored product and degradation of the this compound backbone.[6] Consider using a milder organic acid (e.g., citric acid) or lowering the extraction temperature.[6]
Co-precipitation of Impurities Soluble sugars and proteins from the plant material can co-precipitate with the this compound.[12] Ensure the precipitated this compound is thoroughly washed multiple times with alcohol (e.g., 97% ethanol) to remove these impurities.[17]
Incomplete Removal of Solids If the initial filtration or centrifugation step after extraction is not effective, small plant particles can be carried over, contaminating the final product. Use a finer filter or increase the centrifugation speed/time.

Problem 3: My extracted this compound does not form a proper gel.

Possible Cause Troubleshooting Steps
This compound Degradation Harsh extraction conditions (very low pH, high temperature, long time) can break down the long polysaccharide chains of this compound, reducing its molecular weight and ability to form a gel network.[3][6] Use milder extraction conditions to preserve the structural integrity.
Incorrect Degree of Esterification (DE) for the Application The gelling mechanism depends on the DE. If you are trying to make a traditional jam (high sugar, low pH), you need High-Methoxyl (HM) this compound (DE > 50%).[13] If you are making a low-sugar product, you need Low-Methoxyl (LM) this compound (DE < 50%) and a source of calcium ions.[13] Analyze the DE of your extracted this compound to ensure it is suitable for your gelling system.
Improper Gelling Conditions Gel formation is sensitive to the surrounding environment. For HM this compound, ensure the sugar concentration is >55% and the pH is below 3.5.[13] For LM this compound, ensure sufficient divalent cations (e.g., Ca²⁺) are present and the pH is within the appropriate range (2.6 to 7.0).[13]

Experimental Protocols

Protocol 1: Conventional Acid Extraction from Citrus Peels

This protocol is adapted from methodologies used for this compound extraction from citrus sources.[6][18]

  • Raw Material Preparation:

    • Wash fresh citrus peels to remove any surface dirt.

    • Dry the peels in an oven at 50°C for 48 hours or until a constant weight is achieved.[6]

    • Grind the dried peels into a fine powder using a laboratory blender and pass it through a 1 mm mesh sieve.[6] Store the powder in an airtight container.

  • Acid Extraction:

    • Prepare an acidic solution using either a mineral acid (e.g., 0.1M Hydrochloric Acid) or an organic acid (e.g., Citric Acid). Adjust the pH to the desired level (e.g., 1.5 - 2.5).[19]

    • Add the dried peel powder to the acid solution at a solid-to-liquid ratio of 1:50 (w/v).[6]

    • Heat the mixture in a water bath to the target temperature (e.g., 85°C) with continuous stirring for a set duration (e.g., 90 minutes).[6][18]

  • Separation and Filtration:

    • After extraction, filter the hot mixture through a cloth or centrifuge at high speed (e.g., 3000 rpm for 10 minutes) to separate the liquid extract (filtrate) from the solid plant residue.[18]

  • This compound Precipitation:

    • Cool the filtrate in an ice bath.

    • Add absolute ethanol to the filtrate in a 2:1 volume ratio (ethanol:filtrate) while stirring to precipitate the this compound.[6][18]

    • Allow the mixture to stand for at least 3 hours to ensure complete precipitation.[17]

  • Purification and Drying:

    • Separate the precipitated this compound by filtration or centrifugation.

    • Wash the this compound pellet multiple times with 97% ethanol to remove co-precipitated impurities and color.[17]

    • Dry the purified this compound in a hot air oven at 45-50°C until a constant weight is achieved.[17]

    • Calculate the yield as: Yield (%) = (mass of dry this compound / initial mass of dry peel powder) * 100.[17]

Data Summary Tables

Table 1: Influence of Extraction Parameters on this compound Yield from Various Sources

Plant SourceAcid UsedTemperature (°C)Time (min)pHThis compound Yield (%)Reference
Sweet Potato PeelsHydrochloric Acid90601.52.59[1]
Guava PomaceNot Specified95901.521.53 - 22.45[16]
Mango PeelsNot Specified901201.528.42[12]
Citrus PeelsSulphuric Acid8090Not Specified28 - 30[6]
Citrus PeelsHydrochloric Acid8090Not Specified18 - 22[6]
Citrus PeelsCitric Acid80120Not Specified8.0[6]
Banana PeelsCitric Acid9060Not Specified13.4[20]
Clementina PeelsCitric Acid100301.526.6[4]
Banana/Papaya PeelsMicrowave (MAE)70352.023.78[17]
Sweet Lemon PeelsCitric Acid80601.576.0[19]

Table 2: Influence of Extraction Parameters on this compound Quality

Plant SourceAcid UsedConditionsAUA (%)DE (%)MeO (%)Reference
Mango PeelsNot SpecifiedTemp: 90°C, pH: 1.5, Time: 120 min48.9 - 74.643.3 - 77.15.1 - 7.9[12]
Citrus PeelsHydrochloric AcidTemp: 80°CNot Specified36.4Not Specified[6]
Citrus PeelsSulphuric AcidTemp: 80°CNot Specified30.5Not Specified[6]
Grape PomaceCitric AcidTemp: 90°C, pH: 2, Time: 3 hHighest ValueHighest ValueHighest Value[10]
Banana/Papaya PeelsMicrowave (MAE)Temp: 73°C, pH: 2, Time: 35 min69.9767.918.37[17]
Banana PeelsCitric AcidpH: 3, Temp: 85°C, Time: 1 hNot Specified76.7Not Specified[18]

Workflows and Diagrams

PectinExtractionWorkflow General this compound Extraction Workflow cluster_prep 1. Material Preparation cluster_extract 2. Extraction cluster_sep 3. Separation cluster_purify 4. Purification RawMaterial Plant Biomass (e.g., Citrus Peels) Drying Drying (50-60°C) RawMaterial->Drying Grinding Grinding/Sieving (Fine Powder) Drying->Grinding Extraction Acid Extraction (pH 1.5-2.5, 80-95°C) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Residue Solid Residue (Discard) Filtration->Residue Precipitation Alcohol Precipitation (e.g., Ethanol 2:1 v/v) Filtration->Precipitation Washing Washing with Alcohol Precipitation->Washing DryingFinal Final Drying (45-50°C) Washing->DryingFinal FinalProduct Dried this compound Powder DryingFinal->FinalProduct

Caption: A flowchart illustrating the standard steps for this compound extraction.

FactorsRelationship Interrelationship of Factors in this compound Extraction This compound This compound Extraction Yield Yield This compound->Yield affects Purity Purity (AUA, DE) This compound->Purity affects Temp Temperature Temp->this compound pH pH pH->this compound Time Time Time->this compound Solvent Solvent Type (Acid) Solvent->this compound HighTemp Too High → Degradation LowpH Too Low → Degradation LongTime Too Long → Degradation MineralAcid Mineral Acid → High Yield but potential degradation

References

optimizing pH, temperature, and sugar concentration for pectin gelation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing pH, temperature, and sugar concentration for successful pectin gelation.

Troubleshooting Guide

This guide addresses common issues encountered during this compound gelation experiments.

Problem Potential Causes Recommended Solutions
Failure of Gel to Set Incorrect this compound Type: Using High Methoxyl (HM) this compound without sufficient sugar and acid, or Low Methoxyl (LM) this compound without a calcium source.[1][2][3] Improper pH: The pH may be too high for HM this compound or outside the optimal range for LM this compound.[2] Insufficient Sugar (for HM this compound): Sugar concentration is below the required 55-85%.[1][3] Inadequate Calcium (for LM this compound): Lack of or insufficient divalent cations like Ca²⁺ to form cross-links.[2][4] Low this compound Concentration: The concentration of this compound in the solution is too low to form a network.[5][6] Premature Gelation: Adding acid to HM this compound before it is fully dissolved.[2] Degradation of this compound: Prolonged heating at high temperatures or extreme pH can break down the this compound chains.Verify this compound Type: Confirm whether you are using HM or LM this compound and ensure the appropriate gelling agents (sugar/acid for HM, calcium for LM) are present.[1][3] Adjust pH: Measure and adjust the pH of the solution to the optimal range for your this compound type. For HM this compound, the pH should be between 2.5 and 3.8.[1] For LM this compound, the pH can range from 2.6 to 7.0.[7] Increase Sugar Content (HM this compound): Ensure the soluble solids content is between 55% and 75%.[8] Add Calcium Source (LM this compound): Introduce a source of calcium ions, such as calcium chloride or calcium phosphate.[8][9] Optimize this compound Concentration: Increase the this compound concentration incrementally. Stable gels are often formed at concentrations of 20 g/L or higher.[6] Proper Mixing Order: For HM this compound, ensure the this compound is completely dissolved before adding acid to prevent premature setting.[2] Control Heating: Avoid excessive heating time and temperature to prevent this compound degradation.
Weak or Soft Gel Suboptimal pH or Sugar/Calcium Levels: Even if a gel forms, it may be weak if the parameters are not in the optimal range. Low Molecular Weight this compound: The this compound may have a lower molecular weight, resulting in a weaker network.[5] Incorrect Cooling Rate: Rapid cooling can sometimes lead to a less organized and weaker gel network.[5]Fine-tune Parameters: Systematically vary the pH, sugar, or calcium concentration to find the optimal point for gel strength. Characterize this compound: If possible, obtain information on the molecular weight of your this compound. Controlled Cooling: Allow the gel to set at a controlled, slower cooling rate.[5]
Grainy or Lumpy Texture Incomplete this compound Dissolution: this compound was not fully hydrated before the addition of other ingredients. Precipitation of this compound: For LM this compound, excessively high calcium concentrations can cause precipitation.[8]Ensure Complete Dissolution: Disperse this compound in water under vigorous stirring to ensure it is fully dissolved before adding other components. Heating can aid dissolution. Optimize Calcium Concentration (LM this compound): Titrate the calcium concentration to find the optimal level that promotes gelation without causing precipitation.[8]
Syneresis (Weeping) Overly Strong Gel Network: This can be caused by excessively low pH in HM this compound gels or high calcium in LM this compound gels, leading to the expulsion of water from the gel matrix.[7]Adjust pH and Co-solutes: For HM this compound, slightly increase the pH. For LM this compound, reduce the calcium concentration.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between High Methoxyl (HM) and Low Methoxyl (LM) this compound?

A1: The primary difference lies in their degree of esterification (DE). HM pectins have a DE greater than 50%, while LM pectins have a DE below 50%.[10] This chemical difference dictates their gelling mechanisms. HM pectins require high sugar concentrations (55-75%) and an acidic environment (pH 2.8-3.6) to form gels through hydrogen bonds and hydrophobic interactions.[3][7] In contrast, LM pectins form gels in the presence of divalent cations, typically calcium ions (Ca²⁺), which create cross-links between this compound chains in a process often described by the "egg-box model".[4] LM pectins can gel over a wider pH range and with low or no sugar.[3]

Q2: How does temperature affect this compound gelation?

A2: For HM this compound, heating is necessary to dissolve the this compound and sugar completely. Gelation then occurs upon cooling as the this compound chains associate.[7] The setting temperature is influenced by the specific type of HM this compound (rapid, medium, or slow set).[2] For LM this compound, gelation is less dependent on temperature for the initial cross-linking with calcium ions, but temperature can influence the kinetics of gel formation and the final gel properties.[11] Generally, for both types, the gel becomes firmer as it cools.

Q3: What is the role of sugar in HM this compound gelation?

A3: Sugar plays a crucial role in HM this compound gelation by acting as a dehydrating agent.[8] At high concentrations, sugar molecules compete for water, which reduces the hydration of this compound molecules. This forces the this compound chains closer together, promoting the formation of hydrogen bonds and hydrophobic interactions that create the three-dimensional gel network.[4]

Q4: Can I use a sugar substitute with HM this compound?

A4: Generally, no. Traditional HM this compound relies on a high concentration of sugar (specifically sucrose) to create the low water activity environment necessary for gelation. Most artificial sweeteners do not provide the required solids content to induce gelling. For low-sugar or sugar-free applications, LM this compound is the appropriate choice.[10]

Q5: How does pH influence the gelation of HM and LM this compound?

A5: For HM this compound, a low pH (typically 2.8-3.6) is essential.[3] The acidic conditions suppress the ionization of the carboxyl groups on the this compound molecules, reducing electrostatic repulsion between the chains and allowing them to associate and form a gel.[5] For LM this compound, gelation can occur over a broader pH range (approximately 2 to 6).[2][12] The pH affects the ionization of the carboxyl groups, which in turn influences their ability to bind with calcium ions to form the gel network.

Quantitative Data on this compound Gelation Parameters

The optimal conditions for this compound gelation are dependent on the specific type of this compound and the desired gel characteristics. The following tables provide typical working ranges for High Methoxyl (HM) and Low Methoxyl (LM) pectins.

Table 1: Typical Gelation Parameters for High Methoxyl (HM) this compound

ParameterTypical RangeNotes
Degree of Esterification (DE) > 50%Defines the this compound as HM.[10]
pH 2.5 - 3.8Lower pH promotes stronger gels, but excessively low pH can cause premature setting.[1][5]
Sugar Concentration (Soluble Solids) 55% - 85%Essential for gel formation by reducing water activity.[1][8]
This compound Concentration 0.5% - 2.0% (w/w)Higher concentrations generally lead to firmer gels.[13]
Setting Temperature Varies (dependent on DE)Higher DE pectins tend to set at higher temperatures.[5]

Table 2: Typical Gelation Parameters for Low Methoxyl (LM) this compound

ParameterTypical RangeNotes
Degree of Esterification (DE) < 50%Defines the this compound as LM.[3]
pH 2.0 - 6.0Gelation is possible over a wide pH range.[2][12]
Calcium Ion (Ca²⁺) Concentration Varies (typically 10-100 mg Ca²⁺ per gram of this compound)The exact amount depends on the DE and desired gel strength. Too much calcium can cause precipitation.[8]
Sugar Concentration (Soluble Solids) 0% - 40%Not required for gelation but can be added to modify texture and taste.[13]
This compound Concentration 0.5% - 3.0% (w/w)Higher concentrations result in stronger gels.

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Gel

This protocol provides a general procedure for preparing a this compound gel. Specific parameters should be adjusted based on the type of this compound and experimental goals.

Materials:

  • This compound (HM or LM)

  • Deionized water

  • Sucrose (B13894) (for HM this compound)

  • Calcium chloride (CaCl₂) solution (for LM this compound)

  • Citric acid or sodium citrate (B86180) solution (for pH adjustment)

  • Hot plate with magnetic stirrer

  • pH meter

  • Beakers and graduated cylinders

Procedure:

  • Dispersion: Slowly add the this compound powder to the vortex of vigorously stirred deionized water at room temperature to prevent clumping.

  • Dissolution: Heat the dispersion to 60-80°C while stirring until the this compound is completely dissolved.[14]

  • Addition of Co-solutes:

    • For HM this compound: Add the required amount of sucrose and stir until fully dissolved.

    • For LM this compound: The calcium source can be added at this stage or after pH adjustment, depending on the desired gelation process.

  • pH Adjustment: Cool the solution slightly and adjust the pH to the desired value using citric acid (to lower pH) or sodium citrate (to raise pH).

  • Final Heating (for HM this compound): Heat the solution to boiling (or the temperature specified by the manufacturer) to ensure all components are fully integrated.

  • Gel Formation: Pour the hot solution into molds and allow it to cool to room temperature to form a gel. For some applications, refrigeration may be required to achieve the final gel firmness.

Protocol 2: Optimizing Gel Strength by Varying pH

  • Prepare several this compound solutions following steps 1-3 of Protocol 1.

  • For each solution, adjust the pH to a different value within the recommended range for your this compound type (e.g., for HM this compound, prepare solutions at pH 2.8, 3.0, 3.2, 3.4, and 3.6).

  • Complete the gel preparation as described in Protocol 1.

  • After the gels have set, evaluate the gel strength using a texture analyzer or by qualitative assessment.

  • Plot gel strength versus pH to determine the optimal pH for your formulation.

Visualizations

HM_Pectin_Gelation cluster_conditions Required Conditions cluster_mechanism Gelation Mechanism HighSugar High Sugar Concentration (55-85%) WaterReduction Reduced Water Activity HighSugar->WaterReduction Dehydrates LowPH Low pH (2.5-3.8) RepulsionReduction Reduced Electrostatic Repulsion LowPH->RepulsionReduction Suppresses Carboxyl Ionization PectinChains This compound Chains PectinChains->WaterReduction PectinChains->RepulsionReduction HydrophobicInteractions Hydrophobic Interactions WaterReduction->HydrophobicInteractions Promotes HydrogenBonds Hydrogen Bonding RepulsionReduction->HydrogenBonds Allows GelNetwork 3D Gel Network HydrogenBonds->GelNetwork HydrophobicInteractions->GelNetwork

Caption: Gelation mechanism of High Methoxyl (HM) this compound.

LM_Pectin_Gelation cluster_conditions Required Conditions cluster_mechanism Gelation Mechanism ('Egg-Box Model') Calcium Divalent Cations (e.g., Ca²⁺) IonicBridges Ionic Bridges Calcium->IonicBridges Forms WidePH Wide pH Range (2.0-6.0) PectinChains This compound Chains with Carboxyl Groups WidePH->PectinChains Maintains Ionized Carboxyl Groups PectinChains->IonicBridges JunctionZones Junction Zones IonicBridges->JunctionZones GelNetwork 3D Gel Network JunctionZones->GelNetwork Optimization_Workflow start Start Optimization select_this compound Select this compound Type (HM or LM) start->select_this compound define_params Define Initial Parameters (pH, Temp, Sugar/Ca²⁺) select_this compound->define_params prepare_gel Prepare Gel (Protocol 1) define_params->prepare_gel evaluate_gel Evaluate Gel Properties (Strength, Texture) prepare_gel->evaluate_gel is_optimal Optimal Gel? evaluate_gel->is_optimal adjust_params Adjust One Parameter (e.g., pH) is_optimal->adjust_params No end End is_optimal->end Yes adjust_params->prepare_gel

References

Technical Support Center: Pectin Gel Strength Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with weak pectin gel strength.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental differences between High-Methoxyl (HM) and Low-Methoxyl (LM) this compound gelation?

A1: The primary distinction lies in their gelling mechanisms. HM pectins, with a degree of esterification (DE) greater than 50%, form gels in acidic conditions (pH 2.5-3.5) and in the presence of high concentrations of soluble solids like sucrose (B13894) (typically 55-75%).[1][2] The gel network is stabilized by hydrogen bonds and hydrophobic interactions. LM pectins, having a DE below 50%, form gels through ionic cross-linking with divalent cations, most commonly calcium ions (Ca²⁺), in a mechanism often referred to as the "egg-box model".[1][3] LM this compound gels can be formed over a broader pH range (2.6-7.0) and with a lower soluble solids content (10-70%).[4]

Q2: My HM this compound gel is weak. What are the most likely causes?

A2: Weak HM this compound gels are often a result of suboptimal conditions. The most common factors include:

  • Incorrect pH: The pH must be within the narrow range of 2.8-3.6 for proper gelation.[4] Too high a pH prevents the suppression of electrostatic repulsion between this compound chains, while a pH that is too low can cause premature or weak gel formation.[1][5]

  • Insufficient Sugar Concentration: A high concentration of soluble solids (above 60%) is crucial for reducing water activity and promoting the hydrophobic interactions necessary for gel formation.[4][6]

  • This compound Concentration: The concentration of this compound is directly related to the number of junction zones and the resulting gel strength.[1]

  • This compound Degradation: Excessive heating or prolonged cooking times can lead to the degradation of the this compound polymer, resulting in a weaker gel.[7]

Q3: My LM this compound gel is not forming or is too soft. What should I investigate?

A3: For LM this compound gels, the following factors are critical:

  • Inadequate Calcium Concentration: A sufficient concentration of calcium ions is essential for the formation of the "egg-box" structure. However, an excess of calcium can lead to a brittle gel or syneresis (weeping).[8]

  • Incorrect pH: While LM pectins can gel over a wider pH range than HM pectins, the optimal pH is typically between 3.2 and 4.0 for calcium reactivity.[8]

  • This compound Type and Quality: The degree of esterification and the distribution of free carboxyl groups along the this compound chain influence the gel-forming ability. Acetyl groups can inhibit gelation.[3][9]

  • Presence of Sequestrants: Ingredients that can chelate calcium ions, such as certain phosphates or citrates, will interfere with gel formation.

Q4: Can the type of sugar used affect HM this compound gel strength?

A4: Yes, the type of sugar can influence the gel properties. The gelling effect is dependent on the molecular geometry of the sugar and its interaction with water molecules, which in turn affects the hydrophobic interactions between this compound chains.[1][10] While sucrose is most commonly used, other sugars or co-solutes can also be employed to achieve low water activity.[9]

Q5: What is the "egg-box model" in LM this compound gelation?

A5: The "egg-box model" describes the mechanism by which LM this compound chains cross-link in the presence of divalent cations like calcium. The non-esterified galacturonic acid units on adjacent this compound chains form junction zones where calcium ions are ionically bound between the carboxyl groups, creating a structure resembling an egg box.[1][4] This creates a three-dimensional network that entraps water and forms the gel.

Troubleshooting Guide for Weak this compound Gels

This guide provides a systematic approach to identifying and resolving issues related to weak this compound gel strength.

Step 1: Initial Assessment and this compound Type Identification
  • Confirm this compound Type: Verify whether you are using High-Methoxyl (HM) or Low-Methoxyl (LM) this compound, as their gelling requirements are fundamentally different.

  • Review Formulation: Double-check the concentrations of all components in your formulation against established guidelines for the specific this compound type.

Step 2: Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting weak this compound gels.

TroubleshootingWorkflow start Weak this compound Gel pectin_type Identify this compound Type start->pectin_type hm_this compound High-Methoxyl (HM) pectin_type->hm_this compound HM lm_this compound Low-Methoxyl (LM) pectin_type->lm_this compound LM check_ph_hm Check pH (2.8-3.6) hm_this compound->check_ph_hm check_ca Check Calcium Concentration lm_this compound->check_ca adjust_ph_hm Adjust pH with food-grade acid check_ph_hm->adjust_ph_hm Incorrect check_sugar Check Soluble Solids (>60%) check_ph_hm->check_sugar Correct adjust_ph_hm->check_sugar adjust_sugar Increase sugar/co-solute concentration check_sugar->adjust_sugar Incorrect check_pectin_conc_hm Review this compound Concentration check_sugar->check_pectin_conc_hm Correct adjust_sugar->check_pectin_conc_hm increase_pectin_hm Increase this compound Concentration check_pectin_conc_hm->increase_pectin_hm Too Low check_heating_hm Evaluate Heating Process check_pectin_conc_hm->check_heating_hm Adequate increase_pectin_hm->check_heating_hm optimize_heating_hm Optimize heating time and temperature check_heating_hm->optimize_heating_hm Suboptimal solution Strong Gel check_heating_hm->solution Optimal optimize_heating_hm->solution adjust_ca Adjust Calcium Salt Concentration check_ca->adjust_ca Incorrect check_ph_lm Check pH (2.6-7.0) check_ca->check_ph_lm Correct adjust_ca->check_ph_lm adjust_ph_lm Adjust pH check_ph_lm->adjust_ph_lm Incorrect check_sequestrants Check for Sequestrants check_ph_lm->check_sequestrants Correct adjust_ph_lm->check_sequestrants remove_sequestrants Remove/reduce sequestrants check_sequestrants->remove_sequestrants Present check_pectin_conc_lm Review this compound Concentration check_sequestrants->check_pectin_conc_lm Absent remove_sequestrants->check_pectin_conc_lm increase_pectin_lm Increase this compound Concentration check_pectin_conc_lm->increase_pectin_lm Too Low check_pectin_conc_lm->solution Adequate increase_pectin_lm->solution

Caption: Troubleshooting workflow for weak this compound gels.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for successful this compound gelation.

Table 1: Optimal Conditions for High-Methoxyl (HM) this compound Gelation

ParameterOptimal RangeNotes
pH 2.8 - 3.6Critical for suppressing charge repulsion.[4]
Soluble Solids (%) > 60% (typically 65%)Essential for reducing water activity.[4][6]
This compound Conc. (%) 0.5 - 1.5%Dependent on desired gel strength.
Setting Temperature Varies with DEHigher DE pectins set at higher temperatures.[4]

Table 2: Optimal Conditions for Low-Methoxyl (LM) this compound Gelation

ParameterOptimal RangeNotes
pH 2.6 - 7.0Wider range than HM this compound.[4]
Soluble Solids (%) 10 - 70%Less dependent on sugar than HM this compound.[4]
Calcium Conc. (mg/g this compound) 20 - 100 mgVaries with DE and desired texture.
This compound Conc. (%) 0.5 - 2.0%Dependent on desired gel strength.

This compound Gelation Mechanisms

The following diagrams illustrate the gelling mechanisms of HM and LM pectins.

HMPectinGelation cluster_conditions High-Methoxyl (HM) this compound Gelation cluster_network Gel Network Formation PectinChains This compound Chains (High DE > 50%) JunctionZones Junction Zones PectinChains->JunctionZones LowPH Low pH (2.8-3.6) LowPH->PectinChains Reduces charge repulsion HighSugar High Soluble Solids (>60%) HighSugar->PectinChains Reduces water activity HBonds Hydrogen Bonds JunctionZones->HBonds Hydrophobic Hydrophobic Interactions JunctionZones->Hydrophobic GelNetwork 3D Gel Network HBonds->GelNetwork Hydrophobic->GelNetwork LMPectinGelation cluster_conditions_lm Low-Methoxyl (LM) this compound Gelation cluster_network_lm "Egg-Box" Model PectinChainsLM This compound Chains (Low DE < 50%) with free -COO⁻ groups EggBox "Egg-Box" Junction Zones PectinChainsLM->EggBox Calcium Calcium Ions (Ca²⁺) Calcium->EggBox Ionic Bridges GelNetworkLM 3D Gel Network EggBox->GelNetworkLM

References

Pectin Gelling Behavior: A Technical Support Guide on the Influence of the Degree of Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of the degree of esterification (DE) on pectin gelling behavior.

Troubleshooting Guide: this compound Gelation Issues

Experiencing unexpected results in your this compound gelling experiments? This guide will help you identify and resolve common issues related to the degree of esterification.

Problem Encountered Probable Cause Related to Degree of Esterification (DE) Recommended Solutions & Explanations
Failure to Gel or Weak Gel Formation Incorrect this compound Type for Gelling Conditions: Using High Methoxyl (HM) this compound without sufficient sugar and acid, or Low Methoxyl (LM) this compound without adequate divalent cations (e.g., Ca²⁺).[1][2]- For HM this compound (DE > 50%), ensure a low pH (typically 2.5-3.5) and a high concentration of soluble solids like sucrose (B13894) (55-75%).[3][4] - For LM this compound (DE < 50%), introduce a source of divalent cations, such as calcium ions, to induce gelation.[1][2][5]
Low this compound Concentration: The concentration of this compound is insufficient to form a continuous network.Increase the this compound concentration. The gel strength of both high and low-ester pectins generally increases with higher this compound concentration.[3]
Inappropriate pH: The pH of the system is outside the optimal gelling range for the specific type of this compound.- For HM this compound, the ideal pH range is below 3.5.[4] - LM this compound can form gels over a broader pH range (2.6 to 7.0), but the presence of calcium is crucial.[2]
Presence of Acetyl Groups: Acetylation can hinder the molecular interactions necessary for gel formation.[2][3][6]Use this compound with a lower degree of acetylation, as this encourages stronger molecular interactions and enhances gelling properties.[3][6]
Gel Forms Too Quickly / Premature Gelling Excessive Acidity (for HM this compound): A very low pH can cause HM this compound to set prematurely, especially during heating.[7]Add the acid component after heating the sugar and this compound mixture to the desired temperature.[7] Using a slow-set HM this compound can also provide more control.
High Calcium Concentration (for LM this compound): An excess of calcium ions can lead to rapid, uncontrolled gelling and potential precipitation of the this compound.Optimize the calcium concentration. Amidated LM pectins are more tolerant of varying calcium levels and may offer better control.[2][3]
Granular or Lumpy Gel Texture (Syneresis) Overly Strong Gel Formation: This can be caused by an excessive concentration of this compound, sugar (for HM), or calcium (for LM), leading to a tight network that expels water.[2]- Reduce the concentration of the gelling agent (this compound). - Adjust the sugar or calcium levels downwards. - Ensure uniform mixing to prevent localized areas of high concentration.
Premature Gelling During Heating: If the this compound begins to set before it is fully hydrated and dispersed, a lumpy texture can result.[7]Ensure this compound is fully dissolved before adding components that induce gelation (e.g., acid for HM, calcium for LM).
Inconsistent Gel Strength Variable this compound DE: The degree of esterification of your this compound source may not be consistent between batches.Characterize the DE of each new batch of this compound. A detailed protocol for this is provided below.
Fluctuations in pH or Ion Concentration: Small changes in pH or the concentration of divalent cations can significantly impact the gelling of LM this compound.[6]Use buffers to maintain a stable pH. Precisely control the addition of calcium salts. Consider using hard water with a known mineral content consistently if it's a factor.[8][9][10]
Gel Melts Upon Heating Using a Thermally Reversible Gel: HM this compound gels are typically thermally reversible, meaning they will melt upon heating and re-form upon cooling.[4]For applications requiring thermal stability, use LM this compound, which forms thermoirreversible gels in the presence of calcium ions.

Frequently Asked Questions (FAQs)

What is the Degree of Esterification (DE) of this compound?

The degree of esterification indicates the percentage of carboxyl groups on the galacturonic acid backbone of the this compound molecule that are esterified with methanol.[2] This chemical characteristic is a primary determinant of this compound's solubility and gelling properties.[3][11]

How does the DE classify this compound?

This compound is broadly classified into two main types based on its DE:

  • High Methoxyl (HM) this compound: Has a DE greater than 50%.[2][3][4]

  • Low Methoxyl (LM) this compound: Has a DE of less than 50%.[2][3][4] Amidated this compound is a further modification of LM this compound where some carboxyl groups are converted to carboxylic acid amides, making it more tolerant to varying calcium concentrations.[2]

What are the fundamental differences in the gelling mechanisms between HM and LM this compound?

The gelling mechanisms are distinct:

  • HM this compound forms gels under acidic conditions (pH < 3.5) and in the presence of a high concentration of co-solutes like sugar (>55%).[2][3][4] The gel network is stabilized by hydrogen bonds and hydrophobic interactions between the methoxyl groups.[1][2][3]

  • LM this compound does not require sugar to gel but needs the presence of divalent cations, most commonly calcium (Ca²⁺).[2][5] These cations form ionic bridges between the free carboxyl groups of different this compound chains, creating a structure often referred to as the "egg-box" model.[2][5]

How does DE influence the final properties of the gel?
  • Gel Strength: For LM pectins, a lower degree of esterification generally results in stronger gels because there are more free carboxyl groups available to form cross-links with calcium ions.[3][6] For HM pectins, gel strength is more influenced by this compound concentration and the levels of sugar and acid.[3]

  • Setting Temperature: High-ester pectins typically set at higher temperatures than low-ester pectins under their respective optimal gelling conditions.[2]

  • Thermal Stability: LM this compound gels formed with calcium are generally thermoirreversible, whereas HM this compound gels are thermally reversible.[4]

Can the DE of this compound be modified for specific applications?

Yes, the DE of this compound can be reduced through chemical or enzymatic de-esterification processes. For instance, the parent this compound can be systematically de-esterified to produce pectins with varying DE values for research or commercial use.[12] This allows for the tailoring of this compound's gelling behavior for specific applications in drug delivery and food science.[13][14]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters related to this compound's degree of esterification and gelling behavior.

Table 1: Classification of this compound Based on Degree of Esterification (DE)

This compound TypeDegree of Esterification (DE)Primary Gelling Mechanism
High Methoxyl (HM) this compound> 50%Hydrogen bonds and hydrophobic interactions (requires acid and high sugar content).[2][3]
Low Methoxyl (LM) this compound< 50%Ionic bridging with divalent cations (e.g., Ca²⁺).[2][3]
Pectic Acids< 5%Salts are referred to as pectates.[2]

Table 2: Typical Gelling Conditions for HM and LM Pectins

ParameterHigh Methoxyl (HM) this compoundLow Methoxyl (LM) this compound
pH 2.5 - 3.5[3]2.6 - 7.0[2]
Soluble Solids (e.g., Sucrose) 55% - 75%[3]10% - 70% (not required for gelation)[2]
Divalent Cations (e.g., Ca²⁺) Not requiredRequired for gelation[2]
This compound Concentration 0.15% - 3.1% (application dependent)0.15% - 3.1% (application dependent)

Key Experimental Protocol

Determination of the Degree of Esterification (Titration Method)

This protocol describes a common acid-base titration method to determine the DE of a this compound sample.[15] The method involves two titrations: one to quantify the free carboxyl groups and a second to quantify the total carboxyl groups after saponification of the ester groups.

Materials and Reagents:

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.5 g of the this compound sample and record the weight. Moisten the this compound with a small amount of ethanol to prevent clumping.

  • Dissolution: Add 100 mL of deionized water while stirring continuously with a magnetic stirrer. Heat gently if necessary to aid dissolution, then cool to room temperature.

  • Titration 1 (Free Carboxyl Groups):

    • Add 5 drops of phenolphthalein indicator to the this compound solution.

    • Titrate the solution with standardized 0.1 M NaOH until a faint pink color persists for at least 30 seconds.

    • Record the volume of NaOH used as V₁. This volume corresponds to the free (non-esterified) carboxyl groups.

  • Saponification (De-esterification):

    • To the neutralized solution from the previous step, add a precise volume of 0.1 M NaOH (e.g., 20 mL).

    • Stir the mixture for at least 2 hours at room temperature to ensure complete saponification of the methyl ester groups.

  • Titration 2 (Esterified Carboxyl Groups):

    • Add a volume of 0.1 M HCl that is exactly equivalent to the volume of NaOH added in step 4 (e.g., 20 mL) to neutralize the excess NaOH.

    • Titrate the solution again with standardized 0.1 M NaOH until the same faint pink endpoint is reached.

    • Record the volume of NaOH used in this second titration as V₂. This volume corresponds to the esterified carboxyl groups.

  • Calculation:

    • The Degree of Esterification (DE) is calculated as a percentage using the following formula: DE (%) = [V₂ / (V₁ + V₂)] x 100

Visualizations

Logical Relationships and Workflows

pectin_classification This compound Classification by Degree of Esterification (DE) This compound This compound HM_this compound High Methoxyl (HM) this compound (DE > 50%) This compound->HM_this compound High DE LM_this compound Low Methoxyl (LM) this compound (DE < 50%) This compound->LM_this compound Low DE Pectic_Acid Pectic Acid (DE < 5%) LM_this compound->Pectic_Acid Very Low DE

Caption: Classification of this compound based on its Degree of Esterification.

Caption: Gelling mechanisms for HM and LM this compound.

de_determination_workflow Workflow for DE Determination (Titration Method) Start Start: Weigh this compound Sample Dissolve Dissolve in Deionized Water Start->Dissolve Titration1 Titration 1: Titrate with NaOH to find V₁ (Free Carboxyl Groups) Dissolve->Titration1 Saponify Saponification: Add excess NaOH, stir for 2h Titration1->Saponify Neutralize Neutralize excess NaOH with HCl Saponify->Neutralize Titration2 Titration 2: Titrate with NaOH to find V₂ (Esterified Groups) Neutralize->Titration2 Calculate Calculate DE: DE% = [V₂ / (V₁ + V₂)] * 100 Titration2->Calculate End End: DE Value Obtained Calculate->End

Caption: Experimental workflow for determining the Degree of Esterification.

References

Technical Support Center: Controlling Syneresis in Low-Methoxy Pectin Gel Networks

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling syneresis in low-methoxy (LM) pectin gel networks.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: My LM-pectin gel is exhibiting significant syneresis (weeping).

Possible Causes and Solutions:

  • Incorrect Calcium Concentration: The formation of a stable LM-pectin gel network relies on an optimal concentration of divalent cations, typically calcium (Ca²⁺).[1][2][3] Excessive calcium can lead to a brittle and over-aggregated network, causing syneresis.[4] Conversely, insufficient calcium will result in a weak gel that cannot effectively hold water.

    • Solution: Optimize the calcium concentration. Start with a known effective range (e.g., 20-100 mM CaCl₂) and perform a concentration gradient to find the optimal level for your specific this compound and formulation. Amidated LM-pectins are generally more tolerant of variations in calcium concentration.[1]

  • Suboptimal pH: The pH of the system significantly impacts the ionization of the carboxyl groups on the this compound backbone, which are essential for calcium binding.[3][5][6]

    • Solution: Adjust the pH of your formulation. For LM-pectin gels, a typical pH range is between 2.6 and 7.0.[1] Lowering the pH can sometimes strengthen the gel, but an excessively low pH can also lead to instability.[5][6] The use of glucono delta-lactone (GDL) can provide a gradual and uniform decrease in pH.[7]

  • Inadequate this compound Concentration: A this compound concentration that is too low will not form a sufficiently dense network to entrap the aqueous phase, leading to syneresis.

    • Solution: Increase the this compound concentration in small increments. A typical concentration for gel formation is around 1-2%.

  • High Storage Temperature: Gels are thermodynamically metastable systems, and higher temperatures can accelerate molecular rearrangements within the gel network, leading to water expulsion.[7]

    • Solution: Store the gels at a consistent, cool temperature (e.g., 4°C) to slow down the kinetics of syneresis.[8]

Issue 2: My gel appears granular and has a weak structure.

Possible Causes and Solutions:

  • Poor this compound Hydration: If the this compound is not fully hydrated before the addition of calcium and other gelling components, it can lead to a heterogeneous and weak gel structure.

    • Solution: Ensure complete dissolution and hydration of the this compound powder in water with adequate mixing before adding other ingredients. Heating the solution can aid in hydration.

  • Rapid Gelation: If the gel sets too quickly, it can trap stresses within the network, leading to a brittle and grainy texture.[1]

    • Solution: Control the rate of gelation. This can be achieved by slowly adding the calcium source or by using a calcium salt with controlled release. Cooling the solution at a controlled rate can also promote a more uniform gel network.

Frequently Asked Questions (FAQs)

Q1: What is syneresis and why does it occur in LM-pectin gels?

A1: Syneresis is the expulsion of liquid from a gel, often referred to as "weeping."[7][9] It occurs due to the rearrangement and contraction of the polymer network over time, which squeezes out the entrapped solvent (usually water).[7] This process is driven by the thermodynamic tendency of the gel to reach a more stable, lower-energy state.[7] In LM-pectin gels, syneresis is often a sign of an overly strong or unstable network structure.[1]

Q2: How can I quantitatively measure syneresis in my experiments?

A2: A common method to quantify syneresis is by measuring the amount of expelled liquid over time. A widely used technique involves placing a known weight of the gel on a filter paper or a mesh and collecting and weighing the liquid that drains out.[7] The percentage of syneresis can be calculated using the following formula:

Syneresis (%) = (Weight of separated liquid / Initial weight of the gel sample) x 100[7]

Another method involves centrifugation of the gel sample and measuring the separated supernatant.

Q3: What is the role of sugar in controlling syneresis in LM-pectin gels?

A3: Sugars, such as sucrose, can help reduce syneresis by increasing the total soluble solids in the formulation.[10][11] This has two main effects:

  • Water Activity Reduction: Sugars bind water molecules, reducing the overall water activity and promoting stronger interactions between this compound chains.[12]

  • Network Reinforcement: By competing for water, sugars can enhance the formation of junction zones between this compound molecules, leading to a more stable and less prone to syneresis gel network.[12][13]

However, the type of sugar can have different effects; for instance, some sugar alcohols might interfere with calcium binding.[10]

Q4: Can other hydrocolloids or proteins be used to control syneresis?

A4: Yes, incorporating other biopolymers can modify the gel network and reduce syneresis.

  • Proteins: Whey proteins, for example, can form mixed gels with LM-pectin, which can improve water holding capacity and reduce syneresis.[14][15]

  • Other Polysaccharides: The addition of other hydrocolloids like carboxymethyl cellulose (B213188) has been shown to improve the heat stability and reduce syneresis in this compound-based fillings.[16]

Q5: How does the degree of methoxylation (DM) and amidation (DA) of the this compound affect syneresis?

A5: The chemical structure of the this compound itself is a critical factor.

  • Degree of Methoxylation (DM): LM-pectins have a DM of less than 50%. Generally, a lower DM allows for more calcium binding sites, potentially leading to stronger gels. However, an excessively cross-linked network can increase syneresis.

  • Degree of Amidation (DA): Amidated LM-pectins have some of their carboxyl groups converted to carboxylic acid amides.[1] This modification makes the this compound more tolerant to varying calcium concentrations and can result in more thermo-reversible gels with reduced syneresis.[1][17][18]

Data Summary Tables

Table 1: Effect of pH and Calcium Chloride on Gel Strength of Potato this compound (3%)

ParameterConditionGel Strength (Storage Modulus, G')
pH Decreasing from 4.60Increasing
CaCl₂ Concentration Increasing from 0.25%Increasing

Source: Adapted from experimental findings on potato this compound gelation.[5][6]

Table 2: Influence of Soluble Solids on LM-Pectin Gel Properties

Soluble Solids ContentBound Water ContentSyneresis Volume
High (e.g., 65%)IncreasedDecreased
Low (e.g., 30%)DecreasedIncreased

Source: Based on studies comparing high and low sugar content in carbohydrate food gels.[11]

Experimental Protocols

Protocol 1: Measurement of Syneresis by Gravimetric Method

Objective: To quantify the extent of syneresis in an LM-pectin gel over a specified period.

Materials:

  • Pre-weighed gel samples in containers.

  • Filter paper (e.g., Whatman No. 1).

  • Funnel.

  • Graduated cylinder or a pre-weighed collection tube.

  • Analytical balance.

  • Pasteur pipette (optional).

Methodology:

  • Carefully remove a known weight of the set gel from its container.

  • Place the gel sample onto a piece of pre-weighed filter paper that is folded and placed within a funnel.

  • Position the funnel over a graduated cylinder or a pre-weighed collection tube to collect the expelled liquid.

  • Store the setup under controlled temperature and humidity for a predetermined time (e.g., 24, 48 hours).

  • After the specified time, carefully remove the gel and filter paper.

  • Weigh the collected liquid. If a Pasteur pipette is used for collection from the gel container, weigh the collected liquid.[7]

  • Calculate the percentage of syneresis using the formula:

    • Syneresis (%) = (Weight of separated liquid / Initial weight of the gel sample) x 100[7]

Visualizations

Syneresis_Control_Factors cluster_factors Factors Influencing Syneresis cluster_effects Effects on Gel Network cluster_outcome Outcome Pectin_Properties This compound Properties (DM, DA, MW) Junction_Zones Junction Zone Formation Pectin_Properties->Junction_Zones Calcium Calcium Concentration Calcium->Junction_Zones pH System pH pH->Junction_Zones Sugar Sugar Content (Soluble Solids) Network_Density Network Density Sugar->Network_Density Temperature Storage Temperature Water_Holding Water Holding Capacity Temperature->Water_Holding affects stability Other_Biopolymers Other Biopolymers (Proteins, etc.) Other_Biopolymers->Network_Density Junction_Zones->Network_Density Network_Density->Water_Holding Syneresis Syneresis (Water Expulsion) Water_Holding->Syneresis inversely related

Caption: Factors influencing syneresis in LM-pectin gels.

Syneresis_Measurement_Workflow start Start: Prepare LM-Pectin Gel prepare_sample 1. Weigh Initial Gel Sample start->prepare_sample setup_experiment 2. Place on Filter Paper in Funnel prepare_sample->setup_experiment collect_liquid 3. Collect Expelled Liquid Over Time setup_experiment->collect_liquid weigh_liquid 4. Weigh the Collected Liquid collect_liquid->weigh_liquid calculate_syneresis 5. Calculate % Syneresis weigh_liquid->calculate_syneresis end End: Report Results calculate_syneresis->end

References

addressing reproducibility challenges in pectin-based drug delivery systems

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common reproducibility challenges encountered when working with pectin-based drug delivery systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in drug delivery? A: this compound is a naturally occurring polysaccharide found in the cell walls of plants like citrus fruits and apples.[1][2] It is used in drug delivery due to its biocompatibility, biodegradability, and non-toxic nature.[3][4][5] Its unique gelling properties and resistance to degradation in the upper gastrointestinal tract make it an excellent candidate for controlled-release and colon-targeted drug delivery.[3][4]

Q2: What are the main sources of batch-to-batch variability with this compound? A: A major challenge with this compound is the inherent inconsistency between samples.[1] The molecular weight, chemical composition, and structure of this compound can vary significantly depending on its natural source (e.g., apple, citrus, beet), extraction conditions, and processing methods.[2][3] These variations directly impact gelling ability and drug release characteristics, posing a significant challenge to reproducibility.[1][2]

Q3: What is the Degree of Esterification (DE) and why is it a critical parameter? A: The Degree of Esterification (DE) refers to the percentage of carboxyl groups on the galacturonic acid backbone that are esterified with methanol.[1][6] DE is the most critical parameter influencing this compound's properties.[3] It determines the gelling mechanism and classifies this compound into two main types:

  • High-Methoxyl (HM) this compound (DE > 50%): Forms gels in conditions of low pH (e.g., 2.5-3.5) and high concentrations of soluble solids like sucrose (B13894) (>55%).[7][8]

  • Low-Methoxyl (LM) this compound (DE < 50%): Forms gels in the presence of divalent cations, such as calcium (Ca²⁺), which cross-link the polymer chains in a structure known as the "egg-box model".[9]

Q4: How does the Degree of Esterification (DE) affect drug release? A: The DE significantly influences the drug release profile. For LM-pectin systems cross-linked with calcium, a lower DE generally results in slower drug release.[10][11] This is because a lower DE provides more free carboxyl groups to bind with calcium ions, leading to a stronger, more cross-linked gel matrix.[10][11]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Inconsistent or Weak Gelation

Q: My low-methoxyl (LM) this compound hydrogel is not forming a firm, reproducible gel. What are the potential causes and solutions? A: Inconsistent gelation in LM-pectin systems is a common issue stemming from several sensitive factors.

  • Potential Cause 1: Incorrect this compound Properties. The DE and molecular weight of your this compound may be incorrect for your application or may vary between batches. LM pectins with very low DE values form stronger gels with calcium.[7]

    • Solution: Always characterize your raw this compound material for its DE before use. If possible, source this compound from a single, well-characterized batch for an entire study to minimize variability.

  • Potential Cause 2: Improper Calcium Ion Concentration. The concentration of the cross-linking cation (e.g., Ca²⁺) is critical. Too little will result in a weak gel, while an excessive amount can paradoxically cause partial disintegration of the formulation, leading to weaker structures and faster drug release.[10][11]

    • Solution: Methodically titrate the concentration of your cross-linking agent (e.g., CaCl₂) to find the optimal concentration for your specific this compound type and concentration.[12] See the data table below for an example of how crosslinker concentration affects hydrogel properties.

  • Potential Cause 3: Incorrect pH. The pH of the this compound solution affects the ionization of the carboxylic acid groups. For LM-pectin, gelation with calcium is most effective at a pH where these groups are ionized and available for cross-linking.

    • Solution: Ensure the pH of your this compound solution is controlled and consistent. For LM-pectin, the optimal pH is typically above its pKa (~3.5-4.5) to ensure sufficient carboxyl group ionization for calcium binding.[3]

  • Potential Cause 4: Presence of Competing Ions. The water or buffers used may contain other ions (e.g., phosphate (B84403), citrate) that can sequester calcium, making it unavailable for cross-linking.[10][11]

    • Solution: Use deionized water for all preparations. If using buffers, select one that does not interfere with calcium availability, such as Tris buffer.[10][11]

Issue 2: Low or Variable Drug Encapsulation Efficiency (EE)

Q: My drug encapsulation efficiency is low and varies significantly between experiments. How can I improve it? A: Low and variable EE often points to issues in the formulation and process parameters.

  • Potential Cause 1: Suboptimal Polymer Concentration. A low this compound concentration may not form a sufficiently dense network to effectively entrap the drug.[13]

    • Solution: Increase the this compound concentration in your formulation. Studies show that higher polymer concentrations generally lead to higher drug entrapment efficiency.[13]

  • Potential Cause 2: Inconsistent Process Parameters. For methods like emulsion or nanoprecipitation, parameters such as stirring speed, temperature, and the rate of addition of reagents are critical.[13]

    • Solution: Standardize all process parameters. Use a syringe pump for the controlled, dropwise addition of cross-linking agents or anti-solvents.[6] Precisely control the stirring rate, as higher speeds can lead to smaller particles but may also affect EE depending on the system.[13]

  • Potential Cause 3: Poor Drug-Polymer Interaction. The physicochemical properties of your drug (e.g., solubility, charge) may lead to poor association with the this compound matrix.

    • Solution: Ensure there are no adverse interactions by conducting compatibility studies using techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR).[10][11] If necessary, modify the this compound or the drug to improve compatibility.

Issue 3: Inconsistent Drug Release Profiles

Q: I am observing highly variable drug release profiles from my this compound tablets/beads. Why is this happening? A: Inconsistent drug release is a classic reproducibility problem, often linked back to the fundamental variables of the this compound and its formulation.

  • Potential Cause 1: Uncharacterized this compound. As mentioned, variability in this compound's DE is a primary driver of inconsistent release.[10][11] A lower DE leads to slower release in the presence of calcium, so batch-to-batch DE variation will directly impact your results.[10][11]

    • Solution: Characterize the DE of every new batch of this compound. If you observe a change in release profiles, correlate it with any measured changes in this compound properties.

  • Potential Cause 2: Fluctuations in Calcium Concentration. The amount of available calcium directly controls the cross-link density and, therefore, the release rate.[10][11]

    • Solution: Precisely control the amount of calcium source (e.g., calcium acetate, calcium chloride) in your formulation.[10] Be aware that excessive calcium (e.g., 24 mg/tablet in one study) can disrupt the matrix and accelerate drug release.[10][11]

  • Potential Cause 3: Influence of Release Medium. The composition of the dissolution medium can significantly affect release. For example, phosphate buffers can precipitate calcium ions from the matrix as calcium phosphate, altering the gel structure and accelerating drug release.[10][11]

    • Solution: Be consistent with your release medium. If testing in different simulated biological fluids, be aware of and document the effects of specific ions on the formulation's integrity.

Data Presentation: Key Quantitative Parameters

The following tables summarize quantitative data from cited studies to illustrate the impact of key formulation variables.

Table 1: Effect of this compound Type (DE) and Calcium on Drug Release (Data synthesized from studies on indomethacin-loaded matrix tablets)

This compound Type (by DE)Calcium Acetate per TabletRelease MediumOutcomeCitation
Low DE0 mgPhosphate BufferSimilar release pattern to High DE this compound[10][11]
Low DE12 mgPhosphate BufferSignificantly slower drug release (higher T₅₀)[10][11]
High DE12 mgPhosphate BufferFaster drug release compared to Low DE[10][11]
Low DE24 mgPhosphate BufferFaster drug release due to tablet disintegration[10][11][14]

Table 2: Characterization of this compound Nanoparticles by this compound Type (Data from a comparative analysis of nanoparticles formed by ionotropic gelation with Mg²⁺)

This compound TypeAverage Particle Size (DLS)Zeta PotentialPolydispersityCitation
High Methoxylated (HMP)~850 nm~ -35 mVLess polydisperse[6]
Low Methoxylated (LMP)~700 nm~ -35 mVLess polydisperse[6]
Amidated LMP (AMP)~850 nm~ -35 mVMore polydisperse[6]

Table 3: Effect of Crosslinker (CaCl₂) Concentration on Hydrogel Swelling (Data from a study on this compound-starch hydrogels)

CaCl₂ Concentration (w/v %)Swelling Ratio (%)ObservationCitation
0.5%30.21Sub-optimal cross-linking[12]
1.0%(not specified)Increasing swelling[12]
1.5%103.77Optimal swelling achieved[12]
2.0%(not specified)(Implied decrease past optimum)[12]

Experimental Protocols

Protocol 1: Preparation of this compound Nanoparticles via Ionotropic Gelation

This protocol describes a common method for preparing this compound nanoparticles using a divalent cation cross-linker.[6][15]

Materials:

  • This compound (e.g., Low Methoxyl this compound)

  • Divalent Cation Salt (e.g., Calcium Chloride - CaCl₂ or Magnesium Chloride - MgCl₂)

  • Deionized (DI) Water

  • Magnetic Stirrer and Stir Bar

  • Syringe Pump (recommended for reproducibility)

  • Centrifuge

Methodology:

  • Prepare this compound Solution: Dissolve this compound in DI water to a desired concentration (e.g., 0.1-1.0 mg/mL).[15] Stir the solution gently until the this compound is fully dissolved. If required, adjust the pH of the solution (e.g., to pH 4).[16]

  • Prepare Cation Solution: Dissolve the divalent cation salt (e.g., CaCl₂) in DI water to a specific concentration (e.g., 0.1-1.0 mg/mL).[15]

  • Initiate Gelation: Place the cation solution on a magnetic stirrer at a controlled speed at room temperature (25°C).[15]

  • Form Nanoparticles: Using a syringe pump for a consistent flow rate, add the this compound solution dropwise to the stirring cation solution.[6] Nanoparticles will form instantaneously.

  • Stirring: Continue stirring the resulting nanoparticle suspension for an additional 20-90 minutes to ensure complete cross-linking.[6][15]

  • Collect Nanoparticles: Collect the nanoparticles by centrifugation (e.g., 8000 rpm for 30 min).[6]

  • Washing: Discard the supernatant and wash the nanoparticle pellet with DI water to remove any unreacted reagents. Repeat the centrifugation and washing steps twice.[6]

  • Storage: The final nanoparticle pellet can be redispersed in solution for immediate analysis or lyophilized for long-term storage at -20°C.[6]

Protocol 2: Characterization of Nanoparticle Size and Zeta Potential

This protocol outlines the use of Dynamic Light Scattering (DLS) to measure hydrodynamic size and zeta potential, which are critical for assessing nanoparticle stability and reproducibility.[6][17]

Materials:

  • This compound nanoparticle suspension

  • DLS Instrument (e.g., Zetasizer)

  • Disposable Sizing Cuvettes

  • Zeta Dip Cells

  • Deionized (DI) Water or appropriate buffer (e.g., PBS)

Methodology:

  • Sample Preparation: Lyophilized nanoparticles should be carefully redispersed in DI water or buffer to a suitable concentration (e.g., 0.5 mg/mL).[18] The solution should be sonicated briefly if necessary to ensure a uniform dispersion, but avoid over-sonication which could break particles.

  • Size Measurement (DLS):

    • Transfer the nanoparticle suspension to a disposable sizing cuvette. Ensure there are no air bubbles.

    • Place the cuvette in the DLS instrument.

    • Set the instrument parameters (e.g., temperature, solvent refractive index, viscosity).

    • Perform the measurement. The instrument uses the fluctuations in scattered light intensity to calculate the hydrodynamic diameter and the Polydispersity Index (PDI), which indicates the breadth of the size distribution.

    • Perform all measurements in triplicate for statistical validity.[6]

  • Zeta Potential Measurement:

    • Transfer the nanoparticle suspension to a zeta dip cell.

    • Place the cell into the instrument.

    • The instrument will apply an electric field and measure the velocity of the particles, from which it calculates the zeta potential. A value more negative than -20 mV or more positive than +20 mV generally indicates good colloidal stability.[18]

    • Perform all measurements in triplicate.[6]

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate key processes and troubleshooting logic to aid in experimental design and problem-solving.

G cluster_0 Phase 1: Material Sourcing & Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: System Fabrication cluster_3 Phase 4: Characterization & Analysis PectinSource Select this compound Source (e.g., Citrus, Apple) Charthis compound Characterize Raw this compound (DE, MW, DA) PectinSource->Charthis compound Critical Step for Reproducibility Compatibility Drug-Pectin Compatibility (FTIR, DSC) Charthis compound->Compatibility Formulation Define Formulation (this compound Conc., Crosslinker Conc., pH) Charthis compound->Formulation SelectDrug Select API SelectDrug->Compatibility Compatibility->Formulation Fabrication Fabricate System (e.g., Ionotropic Gelation) Formulation->Fabrication Formulation->Fabrication ProcessParams Control Process Parameters (Stirring Speed, Temp, Addition Rate) Fabrication->ProcessParams PhysicoChem Physicochemical Characterization (Size, Zeta, Morphology) Fabrication->PhysicoChem Fabrication->PhysicoChem EE Determine Encapsulation Efficiency (EE%) Fabrication->EE Release In Vitro Drug Release Study EE->Release

Caption: Experimental workflow for developing this compound-based drug delivery systems.

G Start Problem: Inconsistent or Weak LM-Pectin Gel CheckDE Is the this compound DE known, consistent, and <50%? Start->CheckDE CheckCa Is the Ca²⁺ concentration optimized and consistent? CheckDE->CheckCa Yes Sol_Char Solution: Characterize DE of each this compound batch. CheckDE->Sol_Char No CheckpH Is the solution pH controlled and correct? CheckCa->CheckpH Yes Sol_OptCa Solution: Titrate Ca²⁺ concentration to find optimum. CheckCa->Sol_OptCa No CheckIons Are interfering ions (e.g., phosphate) absent? CheckpH->CheckIons Yes Sol_AdjpH Solution: Adjust and buffer pH to appropriate range. CheckpH->Sol_AdjpH No Sol_UseDI Solution: Use DI water and non-interfering buffers. CheckIons->Sol_UseDI No End Consistent Gel Formation Achieved CheckIons->End Yes Sol_Char->CheckDE Sol_OptCa->CheckCa Sol_AdjpH->CheckpH Sol_UseDI->CheckIons

Caption: Troubleshooting flowchart for inconsistent LM-Pectin gelation.

References

strategies to improve drug loading efficiency in pectin microparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation of drug-loaded pectin microparticles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low Drug Encapsulation Efficiency (%EE)

Q1: My drug encapsulation efficiency is consistently low. What are the potential causes and how can I improve it?

A1: Low encapsulation efficiency is a common issue. Several factors in your formulation and process can contribute to this. Consider the following troubleshooting steps:

  • This compound Properties: The type and concentration of this compound are critical.[1][2]

    • Degree of Esterification (DE): Pectins with a high degree of esterification are generally preferred for stabilizing microparticles.[3] Low-methoxyl pectins form gels in the presence of divalent ions and are often used for controlled release formulations.[1][2]

    • Concentration: Increasing the this compound concentration can lead to a higher viscosity of the dispersed phase, which can result in larger microparticles and potentially higher drug entrapment.[1] One study found that increasing this compound concentration up to 5 mg/mL increased encapsulation efficiency.[2]

  • Drug-to-Polymer Ratio: An inappropriate drug-to-polymer ratio can lead to drug leakage.

    • Optimizing this ratio is crucial. For example, a study using a this compound:drug ratio of 3:1 demonstrated targeted drug release.[1]

  • Crosslinking Process: The type and concentration of the crosslinking agent significantly impact gel formation and drug retention.

    • Divalent Cations (e.g., CaCl₂): Calcium ions are commonly used to crosslink this compound through ionotropic gelation.[1][4] The concentration of the cation solution needs to be optimized; one study found 6.25 mM CaCl₂ to be optimal.[2]

    • Alternative Crosslinkers: Other agents like zinc ions or glutaraldehyde (B144438) can be used.[5] Chlorhexidine has also been used as both a crosslinking agent and an active pharmaceutical ingredient.[1][6]

  • Preparation Method: The chosen method for microparticle formation plays a significant role.

    • Ionotropic Gelation: This is a widely used method where this compound solution is dropped into a cation solution.[1][4]

    • Emulsion-Solvent Evaporation: This technique involves creating an emulsion (e.g., water-in-oil) and then evaporating the solvent to form microparticles.[1][3] Stirring rate is a key parameter to control particle size and encapsulation.[1]

    • Spray Drying: This method can yield high encapsulation efficiency (up to 93% in one study) but may result in lower process yields compared to ionic gelation.[2]

  • Drug Loading Method: How the drug is incorporated can affect efficiency.

    • Mixing Method: The drug is dispersed in the this compound solution before microparticle formation. This can lead to higher drug content but potentially faster release.[7]

    • Absorption/Swelling Method: Blank microparticles are prepared first and then soaked in a drug solution. Increasing the drug concentration in the soaking solution and the soaking time can increase drug content.[7]

Issue 2: Poor Particle Morphology and Size Distribution

Q2: My this compound microparticles are not spherical or have a wide size distribution. How can I improve their morphology and uniformity?

A2: Achieving uniform, spherical microparticles is essential for consistent drug release. Here are some factors to consider:

  • Stirring Speed (for emulsion methods): The stirring rate is a critical parameter.[1] Generally, increasing the stirring speed leads to smaller and more uniform microparticles.[1]

  • This compound and Cation Concentration: Lower concentrations of this compound and divalent cations tend to produce smaller particles.[4]

  • Type of Cation: The choice of cation can affect particle size. For instance, calcium pectinate particles are often larger than those formed with magnesium.[4]

  • Emulsifier Concentration (for emulsion methods): In emulsion-based methods, the concentration of the emulsifier is crucial for stabilizing the droplets that will form the microparticles.[1]

Issue 3: High Initial Burst Release of the Drug

Q3: A large amount of my encapsulated drug is released very quickly (burst release). How can I achieve a more sustained release profile?

A3: A high initial burst release can reduce the therapeutic efficacy of a controlled-release formulation. To mitigate this:

  • Increase Crosslinking: A higher degree of crosslinking can create a denser polymer network, slowing down drug diffusion. This can be achieved by:

    • Increasing the concentration of the crosslinking agent (e.g., CaCl₂).[8]

    • Using a hardening agent like glutaraldehyde in addition to a primary crosslinker.[5][9]

  • Polymer Blends and Coatings:

    • Chitosan (B1678972): Combining this compound with chitosan can form polyelectrolyte complexes that offer better stability at acidic pH and provide sustained release.[1]

    • Eudragit® Coating: Coating this compound microparticles with pH-sensitive polymers like Eudragit® S-100 can prevent premature drug release in the stomach and upper intestine.[10][11]

  • Drying Method: The drying process can influence the porosity and release characteristics of the microparticles.[9][12] Freeze-dried beads may show a faster drug release due to their porous structure.[13]

Quantitative Data Summary

Table 1: Influence of Formulation Variables on Encapsulation Efficiency (%EE)

ParameterVariationEffect on %EEReference
This compound Concentration Increased up to 5 mg/mLIncreased %EE[2]
Preparation Method Spray-Drying vs. Ionic GelationSpray-Drying showed higher %EE (93%)[2]
Drug-to-Polymer Ratio Optimized to 3:1 (this compound:drug)Enabled targeted release[1]
Crosslinking Agent Zinc ions with glutaraldehydeAchieved >94% %EE[5]

Table 2: Factors Affecting Microparticle Size

ParameterVariationEffect on Particle SizeReference
This compound Concentration DecreasedDecreased particle size[4]
Divalent Cation Concentration DecreasedDecreased particle size[4]
Type of Cation Magnesium vs. CalciumMagnesium produced smaller particles[4]
Stirring Speed (Emulsion) IncreasedDecreased particle size[1]

Experimental Protocols

Protocol 1: Preparation of this compound Microparticles by Ionotropic Gelation

This protocol is a generalized procedure based on common practices.[2][4]

  • Preparation of this compound Solution:

    • Dissolve this compound (e.g., low-methoxyl this compound) in deionized water to a final concentration of 1-5 mg/mL.

    • If loading the drug via the mixing method, dissolve or disperse the drug in the this compound solution at the desired drug-to-polymer ratio. Stir until a homogenous solution or suspension is formed.

    • Adjust the pH of the this compound solution if necessary (e.g., to pH 4 by adding 0.25 M HCl).[4]

  • Preparation of Crosslinking Solution:

    • Dissolve a divalent cation salt (e.g., CaCl₂) in deionized water to a final concentration of 6.25-10 mM.[2]

  • Microparticle Formation:

    • Add the this compound-drug solution dropwise into the crosslinking solution while stirring at a constant rate (e.g., 200-400 rpm) at room temperature.

    • Continue stirring for a defined period (e.g., 20-30 minutes) to allow for hardening of the microparticles.

  • Collection and Washing:

    • Collect the formed microparticles by centrifugation (e.g., 13,000 x g for 40 minutes) or filtration.[2]

    • Wash the microparticles with deionized water to remove any unreacted crosslinker or un-encapsulated drug.

  • Drying:

    • Dry the microparticles using a suitable method, such as freeze-drying or air-drying at a controlled temperature.

Protocol 2: Determination of Drug Encapsulation Efficiency (%EE)

  • Sample Preparation:

    • Accurately weigh a specific amount of dried drug-loaded microparticles (e.g., 100 mg).[14]

  • Drug Extraction:

    • Disrupt the microparticles to release the encapsulated drug. This can be achieved by:

  • Quantification:

    • Centrifuge the resulting solution to separate the polymer debris.

    • Analyze the supernatant for drug content using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[14]

  • Calculation:

    • Calculate the %EE using the following formula: %EE = (Actual amount of drug in microparticles / Theoretical amount of drug) x 100

Visualizations

ExperimentalWorkflow_IonotropicGelation cluster_preparation Solution Preparation cluster_formation Microparticle Formation cluster_processing Post-Processing PectinSol This compound Solution (+ Drug) Dropping Dropwise Addition with Stirring PectinSol->Dropping CrosslinkSol Crosslinking Solution (e.g., CaCl2) CrosslinkSol->Dropping Hardening Hardening (Continued Stirring) Dropping->Hardening Collection Collection (Centrifugation) Hardening->Collection Washing Washing Collection->Washing Drying Drying (e.g., Freeze-drying) Washing->Drying FinalProduct Drug-Loaded Microparticles Drying->FinalProduct

Caption: Workflow for preparing this compound microparticles via ionotropic gelation.

Troubleshooting_LowEE cluster_formulation Formulation Factors cluster_process Process Parameters Problem Low Encapsulation Efficiency (%EE) This compound This compound Properties (Type, Concentration) Problem->this compound Investigate DrugPolymerRatio Drug:Polymer Ratio Problem->DrugPolymerRatio Investigate Crosslinker Crosslinker (Type, Concentration) Problem->Crosslinker Investigate Method Preparation Method (Ionotropic, Emulsion, etc.) Problem->Method Investigate Loading Drug Loading Technique (Mixing, Absorption) Problem->Loading Investigate Solution Potential Solutions This compound->Solution Optimize DrugPolymerRatio->Solution Optimize Crosslinker->Solution Optimize Method->Solution Select Appropriate Loading->Solution Select Appropriate

Caption: Troubleshooting logic for low drug encapsulation efficiency.

References

Technical Support Center: Pectin Hydrogel Matrices for Controlled Drug Release

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with premature drug release from pectin hydrogel matrices.

Troubleshooting Guides

This section addresses specific issues encountered during the formulation and testing of this compound hydrogels for controlled drug delivery.

Issue 1: Rapid Initial Burst Release of the Encapsulated Drug

Question: My this compound hydrogel shows a very high initial release of the drug within the first few hours, failing to provide a sustained release profile. What are the potential causes and how can I mitigate this?

Answer: A significant initial burst release is a common challenge and can be attributed to several factors related to the hydrogel structure and drug loading.

Possible Causes:

  • Surface-Bound Drug: A portion of the drug may be adsorbed onto the surface of the hydrogel rather than being entrapped within the polymer network.

  • High Porosity: A highly porous hydrogel network allows for rapid ingress of the dissolution medium and subsequent rapid diffusion of the drug out of the matrix.

  • Low Cross-linking Density: Insufficient cross-linking results in a weaker gel structure that swells quickly and cannot effectively retard drug diffusion.

  • Drug-Polymer Interactions: Weak interactions between the drug and the this compound matrix can lead to faster release.

Troubleshooting Strategies:

  • Optimize Cross-linking: Increasing the concentration of the cross-linking agent (e.g., calcium chloride, glutaraldehyde) can create a denser hydrogel network, which reduces the mesh size and slows down drug diffusion.[1][2] Physical cross-linking through metal ion coordination is a common method to create these networks.[3]

  • Modify this compound Properties:

    • Degree of Esterification (DE): Low DE pectins have more free carboxyl groups available for cross-linking with divalent cations like Ca²⁺, leading to stronger gels and more controlled release.[4]

    • Amidation: Amidated pectins can form stronger gels, providing better control over drug release.

  • Incorporate Additives and Co-polymers: Blending this compound with other polymers like chitosan (B1678972), alginate, or synthetic polymers can modify the hydrogel's properties and slow down drug release.[3][5] For instance, composite hydrogels can enhance mechanical strength and water resistance.[6]

  • Coating the Hydrogel: Applying a coating of a less permeable polymer can act as a physical barrier to control the initial burst release.

  • Optimize Drug Loading Method: Post-loading a pre-formed hydrogel can sometimes lead to a more uniform drug distribution compared to incorporating the drug during gelation, which might concentrate the drug on the surface as the solvent evaporates.[7][8]

Issue 2: pH-Dependent Dose Dumping

Question: My this compound hydrogel releases the drug prematurely when exposed to a specific pH, for example, in simulated gastric fluid. How can I prevent this pH-sensitive dose dumping?

Answer: this compound's swelling and degradation are highly pH-dependent due to the presence of carboxylic acid groups. This can lead to uncontrolled drug release in varying pH environments of the gastrointestinal tract.

Possible Causes:

  • This compound's Intrinsic Properties: The carboxyl groups of this compound become ionized at higher pH values (like in the intestine), leading to electrostatic repulsion between the polymer chains, increased swelling, and faster drug release.[9] Conversely, in acidic conditions (like the stomach), the carboxyl groups are protonated, leading to a more compact structure.

  • Inadequate Protection in Acidic Environments: The hydrogel may not be sufficiently robust to withstand the harsh acidic environment of the stomach, leading to premature degradation and drug release.

Troubleshooting Strategies:

  • Enteric Coating: Applying an enteric coating (e.g., Eudragit® polymers) to the this compound hydrogel can protect it from the acidic environment of the stomach and ensure that drug release is initiated in the higher pH of the small intestine or colon.

  • Interpenetrating Polymer Networks (IPNs): Creating an IPN with a pH-insensitive polymer can help to maintain the structural integrity of the hydrogel across different pH ranges.

  • Modification of this compound:

    • Grafting: Grafting other polymers onto the this compound backbone, such as polyacrylamide, can alter its pH sensitivity and swelling behavior.[10]

    • Cross-linking with pH-Independent Linkers: Utilizing cross-linkers that form stable bonds irrespective of pH can enhance the hydrogel's stability.

  • Composite Hydrogels: Blending this compound with polymers that are more stable in acidic conditions, such as chitosan, can offer protection. The electrostatic interaction between the positive charge of chitosan and the negative charge of this compound can form a physically cross-linked, pH-responsive hydrogel.[3]

FAQs

Q1: What is the optimal degree of esterification (DE) for this compound to achieve sustained drug release?

A1: Generally, a lower degree of esterification (DE < 50%) is preferred for controlled drug release applications. Low-ester pectins have a higher number of free carboxyl groups, which can form strong ionic cross-links with divalent cations like calcium. This results in a more robust hydrogel network that swells less and releases the drug more slowly.[4]

Q2: How does the choice of cross-linking agent affect drug release?

A2: The cross-linking agent significantly impacts the hydrogel's network structure and, consequently, the drug release profile.

  • Divalent Cations (e.g., Ca²⁺): These form ionic cross-links, creating the well-known "egg-box" structure. The release can be controlled by varying the cation concentration.

  • Covalent Cross-linkers (e.g., Glutaraldehyde, Genipin): These form permanent covalent bonds, resulting in more stable hydrogels that are less sensitive to changes in ionic strength. However, the potential toxicity of the cross-linker must be considered.

  • Enzymatic Cross-linking: Using enzymes like laccase or peroxidase offers a milder and more biocompatible cross-linking method.

Q3: Can the physicochemical properties of the drug influence its release from this compound hydrogels?

A3: Yes, the properties of the drug are crucial.

  • Solubility: Highly water-soluble drugs tend to be released faster than poorly soluble drugs.

  • Molecular Weight: Smaller drug molecules will diffuse more rapidly through the hydrogel mesh than larger molecules.[7]

  • Drug-Polymer Interactions: Electrostatic interactions, hydrogen bonding, or hydrophobic interactions between the drug and the this compound matrix can significantly retard drug release.

Q4: How can I improve the mechanical strength of my this compound hydrogel without compromising its drug release properties?

A4: Improving mechanical strength is often a balance with drug release.

  • Composite Hydrogels: Incorporating other polymers (natural or synthetic) or nanomaterials (e.g., nanoclay, silica (B1680970) nanoparticles) can reinforce the hydrogel structure.[5][6]

  • Dual Cross-linking: Employing a combination of physical (ionic) and chemical (covalent) cross-linking can create a more robust and stable network.

  • Interpenetrating Polymer Networks (IPNs): Forming an IPN where a second polymer network is synthesized within the this compound hydrogel can enhance mechanical properties.

Quantitative Data Summary

Table 1: Effect of Cross-linker Concentration on Drug Release

FormulationCross-linker (CaCl₂) Conc. (%)Cumulative Drug Release at 8h (%)Reference
PH-1185Fictional Data
PH-2362Fictional Data
PH-3545Fictional Data

Table 2: Influence of pH on Swelling and Drug Release

Hydrogel FormulationpHSwelling Ratio (%)Cumulative Drug Release at 12h (%)Reference
This compound-co-poly(AA)1.215025[1][9]
This compound-co-poly(AA)7.460085[1][9]

Experimental Protocols

Protocol 1: Preparation of Calcium Pectinate Hydrogel Beads for Controlled Drug Release

Materials:

  • Low-ester this compound

  • Calcium Chloride (CaCl₂)

  • Model Drug

  • Deionized Water

  • Syringe with a 22-gauge needle

Methodology:

  • This compound Solution Preparation: Prepare a 2% (w/v) this compound solution by slowly dissolving low-ester this compound in deionized water at 40-50°C with continuous stirring until a homogenous solution is formed.

  • Drug Incorporation: Once the this compound solution has cooled to room temperature, incorporate the model drug at the desired concentration and stir until it is uniformly dispersed.

  • Cross-linking Bath Preparation: Prepare a 2% (w/v) calcium chloride solution in deionized water.

  • Bead Formation: Draw the drug-loaded this compound solution into a syringe. Extrude the solution dropwise into the calcium chloride bath from a height of approximately 10 cm.

  • Curing: Allow the formed beads to cure in the CaCl₂ solution for 30 minutes to ensure complete cross-linking.

  • Washing and Drying: Collect the beads by filtration, wash them with deionized water to remove excess calcium chloride, and then dry them at a controlled temperature (e.g., 37°C) until a constant weight is achieved.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_gelation Hydrogel Formation cluster_post Post-Processing pectin_sol Prepare this compound Solution drug_inc Incorporate Drug pectin_sol->drug_inc extrusion Extrude into Bath drug_inc->extrusion crosslink_bath Prepare CaCl2 Bath crosslink_bath->extrusion curing Cure Beads extrusion->curing washing Wash Beads curing->washing drying Dry Beads washing->drying

Caption: Experimental workflow for preparing calcium pectinate hydrogel beads.

crosslinking_mechanisms cluster_ionic Ionic Cross-linking cluster_covalent Covalent Cross-linking cluster_release Effect on Drug Release pectin_chains_ionic This compound Chains (-COO-) ca_ion Ca2+ Ion pectin_chains_ionic->ca_ion interaction egg_box Egg-Box Structure ca_ion->egg_box forms ionic_release Slower Release (pH Sensitive) egg_box->ionic_release pectin_chains_covalent This compound Chains (-OH, -COOH) gta Glutaraldehyde pectin_chains_covalent->gta reacts with covalent_bond Stable Covalent Bond gta->covalent_bond forms covalent_release Very Slow Release (More Stable) covalent_bond->covalent_release

Caption: Comparison of ionic and covalent cross-linking in this compound hydrogels.

References

optimizing the cooling rate for consistent elasticity in pectin gels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the cooling rate to achieve consistent elasticity in pectin gels.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the cooling rate in determining this compound gel elasticity?

The cooling rate is a critical parameter in this compound gel formation as it influences the establishment of the gel network. A slower cooling rate allows more time for hydrogen bonding and hydrophobic interactions between this compound molecules to occur, which are essential for stabilizing the gel structure.[1] This extended interaction time typically results in a stronger and more elastic gel.[1] Conversely, a rapid cooling rate can lead to a less organized and weaker gel network.[1][2]

Q2: How does the type of this compound (High-Methoxyl vs. Low-Methoxyl) affect the optimal cooling rate?

High-methoxyl (HM) pectins and low-methoxyl (LM) pectins form gels through different mechanisms, which in turn affects how the cooling rate influences their properties.

  • High-Methoxyl (HM) this compound: Gels are formed through hydrogen bonds and hydrophobic interactions, typically requiring a pH below 3.5 and a high concentration of soluble solids (like sucrose).[3][4] For HM pectins, a slower cooling rate is generally preferred to allow for the necessary molecular arrangements to form a firm and elastic gel.

  • Low-Methoxyl (LM) this compound: Gelation is primarily due to ionic bridging with divalent cations, most commonly calcium ions (Ca²⁺), often referred to as the "egg-box" model.[5][6] While still a factor, the influence of the cooling rate on the final gel properties of LM this compound can be significant, with faster cooling rates potentially leading to less elastic gels.[2][7]

Q3: What other experimental factors can interact with the cooling rate to affect gel elasticity?

Several factors can interact with the cooling rate, and their interplay will determine the final gel properties. These include:

  • pH: The pH of the solution affects the ionization of carboxyl groups on the this compound chains, influencing electrostatic repulsion and the potential for hydrogen bonding.[1][8]

  • Concentration of Soluble Solids (e.g., sucrose): In HM this compound gels, a high sugar concentration is necessary for gelation as it reduces water activity.[3][5]

  • Divalent Cation Concentration (for LM this compound): The availability of ions like Ca²⁺ is crucial for the formation of junction zones in LM this compound gels.[9]

  • This compound Concentration: Higher this compound concentrations generally lead to stronger gels due to the formation of more junction zones.[1]

  • Degree of Esterification (DE): This property dictates whether a this compound is HM (DE > 50%) or LM (DE < 50%) and is a key determinant of its gelling mechanism.[1]

Troubleshooting Guide

Problem: Inconsistent Gel Elasticity

Symptom Potential Cause Troubleshooting Steps
Gels are consistently too weak or soft. Cooling rate is too fast. Decrease the cooling rate to allow for a more ordered gel network formation.[1][3]
Incorrect pH. For HM pectins, ensure the pH is below 3.5.[3][4] For LM pectins, ensure the pH is in the optimal range for calcium binding.[9]
Insufficient this compound or soluble solids concentration. Increase the concentration of this compound or, for HM pectins, the soluble solids.[1]
Gels are too firm or brittle (syneresis may be present). Cooling rate is too slow. While less common, an excessively slow cooling rate can sometimes lead to an overly ordered structure that is brittle. Experiment with a slightly faster, controlled cooling rate.
This compound concentration is too high. Reduce the this compound concentration in your formulation.
pH is too low. An excessively low pH can cause rapid gelling, resulting in a poorly organized and weak gel.[1] Adjust the pH to the optimal range.
High variability in elasticity between batches. Inconsistent cooling conditions. Implement a controlled and repeatable cooling process. Use a programmable water bath or environmental chamber to ensure a consistent cooling rate for all samples.
Variations in raw materials. Ensure consistent quality and specifications of this compound, sugars, and other reagents.
Inaccurate pH measurements. Calibrate your pH meter before each use and ensure accurate measurements.

Data Presentation

Table 1: Effect of Cooling Rate on High-Methoxyl this compound Gel Properties

Cooling Rate (K/min)Initial Structuring TemperatureMaximum Structuring VelocityFinal Gel FirmnessFinal Gel Elasticity
0.25HigherLowerHigherHigher
0.50Slightly DecreasedIncreasedLowerLower
0.75
1.00
2.00LowerHigherLowerLower

This table summarizes findings that show slower cooling rates result in firmer and more elastic gels for high-methoxyl this compound.[3]

Experimental Protocols

Protocol 1: Preparation of High-Methoxyl this compound Gels with Controlled Cooling

  • Preparation of this compound Solution:

    • Disperse high-methoxyl this compound powder in deionized water with gentle agitation to prevent clumping.

    • Heat the solution to a specified temperature (e.g., 105°C) while stirring to ensure complete dissolution of the this compound.[3][10]

    • Add the required amount of sugar (to achieve >55% soluble solids) and acid (to adjust pH to <3.5) to the hot this compound solution.[3][4]

  • Controlled Cooling and Gel Formation:

    • Immediately transfer the hot this compound solution to a pre-heated rheometer or a sample container placed in a programmable water bath set to the initial solution temperature.[10]

    • Program the cooling profile to decrease the temperature from the initial temperature to the final temperature (e.g., 20°C) at the desired cooling rate (e.g., 1 K/min).[3][10]

    • To prevent evaporation, cover the sample surface with a thin layer of silicone oil.[10]

  • Measurement of Gel Elasticity:

    • Use a rheometer with a suitable geometry (e.g., cone and plate or double gap rotational cylinder) to perform small amplitude oscillatory shear (SAOS) measurements.[10][11]

    • During the cooling process, continuously measure the storage modulus (G') and loss modulus (G'') at a constant frequency (e.g., 1 Hz) and strain.[10]

    • The final G' value at the end of the cooling period is indicative of the gel's elasticity.

Visualizations

TroubleshootingWorkflow start Start: Inconsistent Gel Elasticity check_cooling Is the cooling rate controlled and consistent? start->check_cooling control_cooling Implement a programmable cooling system (e.g., water bath). check_cooling->control_cooling No check_params Are other parameters (pH, concentration) consistent? check_cooling->check_params Yes control_cooling->check_params verify_params Verify and standardize all formulation parameters. check_params->verify_params No gel_weak Is the gel too weak? check_params->gel_weak Yes verify_params->gel_weak slow_cooling Decrease the cooling rate. gel_weak->slow_cooling Yes gel_brittle Is the gel too brittle? gel_weak->gel_brittle No increase_conc Increase this compound/solute concentration. end End: Consistent Gel Elasticity slow_cooling->end increase_conc->end fast_cooling Slightly increase the cooling rate. gel_brittle->fast_cooling Yes gel_brittle->end No decrease_conc Decrease this compound concentration. fast_cooling->end decrease_conc->end

Caption: Troubleshooting workflow for inconsistent this compound gel elasticity.

ExperimentalWorkflow prep_solution 1. Prepare this compound Solution (this compound + Water + Heat) add_ingredients 2. Add Gelling Agents (Sugar, Acid, or Ca2+) prep_solution->add_ingredients transfer_sample 3. Transfer to Rheometer/Bath add_ingredients->transfer_sample controlled_cooling 4. Controlled Cooling (Programmed Rate) transfer_sample->controlled_cooling measure_elasticity 5. Measure Elasticity (SAOS: G' and G'') controlled_cooling->measure_elasticity analyze_data 6. Analyze Data measure_elasticity->analyze_data end End: Characterized Gel analyze_data->end

Caption: Experimental workflow for this compound gel preparation and analysis.

References

Technical Support Center: The Effect of Acetyl Groups on the Inhibition of Pectin Gelation with Calcium

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the role of acetyl groups in calcium-induced pectin gelation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of calcium-induced this compound gelation?

A1: Calcium-induced gelation primarily occurs with low-methoxyl (LM) pectins (Degree of Methylesterification, DM < 50%). The accepted mechanism is the "egg-box model". In this model, divalent calcium ions (Ca²⁺) act as bridges, cross-linking negatively charged carboxyl groups on different this compound chains.[1][2] This creates a stable three-dimensional network, resulting in a gel.[3] The formation of these junction zones is a cooperative process that entraps water and forms a firm gel structure.[2]

Q2: How do acetyl groups interfere with this gelation process?

A2: Acetyl groups, typically attached to the C2 or C3 positions of the galacturonic acid units, inhibit calcium-induced gelation primarily through steric hindrance.[4][5] These bulky groups physically obstruct the alignment of this compound chains, preventing the formation of the ordered "egg-box" junction zones necessary for a strong gel network.[4] Even with a low degree of methylesterification (DM), a high degree of acetylation (DA) can significantly weaken or completely prevent gelation.[6]

Q3: What is the difference between the Degree of Methylesterification (DM) and the Degree of Acetylation (DA)?

A3: Both DM and DA are critical parameters that define this compound's functionality.

  • Degree of Methylesterification (DM): This refers to the percentage of carboxyl groups on the galacturonic acid backbone that are esterified with methanol. It is the primary factor determining whether a this compound is high-methoxyl (HM) or low-methoxyl (LM).[1]

  • Degree of Acetylation (DA): This indicates the percentage of galacturonic acid residues that have an acetyl group attached. Pectins from sources like sugar beet and potato are known to have naturally high DA.[1]

Q4: Can I induce gelation in a highly acetylated this compound by simply adding more calcium?

A4: Generally, no. While increasing calcium concentration can strengthen gels to a certain point in low-DA pectins, it cannot overcome the steric hindrance imposed by a high degree of acetylation.[7] Excessive calcium in a high-DA this compound solution is more likely to cause precipitation and the formation of a heterogeneous, grainy texture rather than a cohesive gel.[3]

Q5: How can I improve the gelling properties of a highly acetylated this compound?

A5: The most effective way to improve the calcium-induced gelling of a highly acetylated this compound is to remove the acetyl groups. This can be achieved through enzymatic deacetylation using this compound acetylesterases (PAE).[4][6] These enzymes specifically hydrolyze the acetyl esters, exposing the carboxyl groups and allowing for the formation of calcium cross-links.[4]

Troubleshooting Guide

Problem Possible Cause Visual/Textural Cues Troubleshooting Steps & Solutions
Weak Gel or No Gel Formation High Degree of Acetylation (DA) is inhibiting the formation of "egg-box" junctions.[6]The solution remains viscous but does not form a self-supporting gel. It may appear slightly opaque.1. Confirm DA: Determine the Degree of Acetylation using the HPLC or FTIR methods outlined in the Experimental Protocols section. 2. Enzymatic Deacetylation: Treat the this compound with this compound acetylesterase (PAE) to remove acetyl groups. Refer to the deacetylation protocol below.[6]
Precipitation or Grainy Texture Excess calcium in the presence of high DA this compound. The acetyl groups prevent ordered gel network formation, leading to uncontrolled aggregation and precipitation.[3]Upon adding calcium, the solution becomes cloudy, and small particles or a grainy precipitate form. The resulting mixture is not a smooth, continuous gel.1. Reduce Calcium Concentration: While this may not form a strong gel, it can prevent precipitation. 2. Deacetylate First: The most effective solution is to first deacetylate the this compound before inducing gelation with calcium.[6]
Inconsistent Gel Strength The this compound source has a naturally high and variable DA. Pectins from sources like sugar beet can have a high DA.[1]Batches of experiments yield gels with significantly different firmness and texture despite identical conditions.1. Characterize Each this compound Batch: Determine the DA for each new batch of this compound before use. 2. Standardize by Deacetylation: Perform a controlled deacetylation on each batch to achieve a consistent, low DA.
Gel Syneresis (Water Expulsion) An imbalanced network, potentially caused by some localized junction zone formation in the presence of inhibitory acetyl groups. Excessive calcium can also contribute.[1]The gel forms but then shrinks over time, expelling water.1. Optimize Calcium Level: Systematically test a range of calcium concentrations to find the optimal level that minimizes syneresis. 2. Partial Deacetylation: A partial and controlled removal of acetyl groups might lead to a more uniform and stable gel network.

Data Presentation

Table 1: Influence of Degree of Acetylation (DA) on this compound-Calcium Gel Properties (Qualitative Summary)

This table summarizes the general effects of increasing the degree of acetylation on key gelation parameters, as established in the literature. Quantitative data is highly dependent on the specific this compound source, DM, pH, and experimental conditions.

Parameter Effect of Increasing Degree of Acetylation (DA) Reference
Gel Strength (Storage Modulus, G') Decreases significantly[6]
Minimum Calcium for Gelation Increases / Gelation may be fully inhibited[8]
Gelation Temperature Generally decreases or is inhibited[2]
Tendency for Precipitation Increases, especially at higher calcium concentrations[3]

Experimental Protocols

Protocol 1: Determination of Degree of Acetylation (DA) by HPLC

This method is based on the saponification of this compound followed by the quantification of released acetic acid.

Materials:

  • This compound sample (approx. 5 mg)

  • 0.2 M Sodium Hydroxide (NaOH)

  • 0.2 M Sulfuric Acid (H₂SO₄)

  • Deionized water

  • Acetic acid standards (for calibration curve)

  • HPLC system with a C18 column and a Refractive Index (RI) detector[9]

Procedure:

  • Weigh approximately 5 mg of the this compound sample into a microcentrifuge tube.

  • Add 0.5 mL of 0.2 M NaOH to the tube.

  • Stir the suspension for 2 hours at 4°C to ensure complete saponification (release of acetyl and methyl groups).

  • Neutralize the reaction by adding 0.5 mL of 0.2 M H₂SO₄.

  • Filter the solution through a 0.45 µm syringe filter.

  • Inject a 20 µL aliquot into the HPLC system.

  • The elution is performed with 4 mM H₂SO₄ at a flow rate of approximately 0.7 mL/min.[9]

  • Detect the acetic acid peak using the RI detector. The typical elution time for acetic acid is around 9.2 minutes under these conditions.[9]

  • Quantify the amount of acetic acid by comparing the peak area to a standard calibration curve prepared with known concentrations of acetic acid.

  • Calculate the Degree of Acetylation (DA) based on the amount of acetic acid released and the initial mass of the this compound sample (corrected for galacturonic acid content).

Protocol 2: Rheological Measurement of this compound-Calcium Gel Strength

This protocol describes how to measure the viscoelastic properties of a this compound gel, specifically the storage modulus (G'), which represents gel strength.

Materials:

  • This compound solution (e.g., 1-2% w/v in deionized water)

  • Calcium chloride (CaCl₂) solution of known concentration

  • Rheometer with a parallel plate or cone-and-plate geometry

  • Silicone oil to prevent evaporation

Procedure:

  • Sample Preparation: Prepare the this compound solution, ensuring it is fully hydrated. This may require heating and stirring. Cool the solution to the desired experimental temperature.

  • Loading the Rheometer: Transfer the required volume of the this compound solution onto the pre-heated rheometer plate. Lower the geometry to the correct gap size.

  • Initiating Gelation: Add the precise volume of CaCl₂ solution to the this compound solution on the rheometer plate to achieve the target final calcium concentration. Gently mix if necessary, or rely on diffusion for in-situ gelling. A controlled release system using CaCO₃ and glucono-δ-lactone (GDL) can also be used for more uniform gelation.[10]

  • Time Sweep: Immediately start a time sweep experiment at a fixed frequency (e.g., 1 Hz) and a small strain within the linear viscoelastic region (e.g., 0.5-1%). This will monitor the evolution of the storage modulus (G') and loss modulus (G'') over time as the gel forms. The point where G' crosses over G'' is often defined as the gel point.

  • Frequency Sweep: Once the gel has matured (i.e., G' has reached a plateau in the time sweep), perform a frequency sweep at a constant small strain. For a true gel, G' will be significantly higher than G'' and relatively independent of frequency.

  • Data Analysis: The plateau value of G' from the time sweep or the G' value at 1 Hz from the frequency sweep is typically reported as the gel strength.

Protocol 3: Enzymatic Deacetylation of this compound

This protocol uses a this compound acetylesterase (PAE) to improve the gelling capability of acetylated this compound.

Materials:

  • Highly acetylated this compound solution

  • This compound Acetylesterase (PAE) from a fungal or plant source[11]

  • Appropriate buffer solution for the enzyme (check manufacturer's specifications, often a sodium acetate (B1210297) or phosphate (B84403) buffer at a pH between 5.0 and 7.0)

Procedure:

  • Prepare a solution of the acetylated this compound in the appropriate buffer.

  • Add the this compound acetylesterase to the this compound solution. The required enzyme concentration will depend on the activity of the enzyme preparation and should be optimized.

  • Incubate the mixture at the optimal temperature for the enzyme (e.g., 30-40°C) for a specific period. The incubation time can be varied to control the extent of deacetylation.

  • Monitor the deacetylation process by taking samples at different time points and measuring the DA using the HPLC method described above.

  • Once the desired DA is reached, the enzyme can be denatured by heating the solution (e.g., to 80-90°C for 10-15 minutes) to stop the reaction.

  • The resulting deacetylated this compound solution can then be used for calcium-induced gelation experiments.

Visualizations

PectinGelation cluster_0 Low Acetylation Scenario cluster_1 High Acetylation Scenario Pectin1 This compound Chains (Low DA) Junction Egg-Box Junction Zone Pectin1->Junction Ca Calcium Ions (Ca²⁺) Ca->Junction Gel Strong Gel Network Junction->Gel Pectin2 This compound Chains (High DA) Acetyl Acetyl Groups (Steric Hindrance) Pectin2->Acetyl NoGel Inhibited Gelation (Weak or No Gel) Acetyl->NoGel Prevents Junctions

Caption: Mechanism of calcium-induced this compound gelation and its inhibition by acetyl groups.

TroubleshootingFlowchart Start Experiment Issue: Poor this compound-Calcium Gelation CheckAppearance What is the visual appearance? Start->CheckAppearance WeakGel Weak but Homogeneous Gel CheckAppearance->WeakGel Weak Gel Precipitate Cloudy / Grainy Precipitate CheckAppearance->Precipitate Precipitate CheckDA Is DA high? WeakGel->CheckDA HighDA_Precipitate Likely Cause: High DA and excessive Ca²⁺ concentration. Precipitate->HighDA_Precipitate Deacetylate Solution: Deacetylate this compound using this compound Acetylesterase (PAE) CheckDA->Deacetylate Yes OptimizeCa Possible Cause: Sub-optimal Ca²⁺ or pH. Action: Optimize concentration. CheckDA->OptimizeCa No ReduceCa_Deacetylate Solution: Reduce Ca²⁺ AND/OR Deacetylate this compound (PAE) HighDA_Precipitate->ReduceCa_Deacetylate

Caption: Troubleshooting decision tree for poor this compound-calcium gelation.

ExperimentalWorkflow cluster_this compound This compound Characterization cluster_Gel Gel Formation & Analysis PectinSample This compound Sample Saponification Saponification (NaOH) PectinSample->Saponification HPLC HPLC Analysis Saponification->HPLC DA_Value Determine DA HPLC->DA_Value PectinSol This compound Solution DA_Value->PectinSol Inform Experiment AddCa Add Ca²⁺ PectinSol->AddCa Rheometer Rheological Measurement (Time/Frequency Sweep) AddCa->Rheometer GelStrength Determine Gel Strength (G') Rheometer->GelStrength

Caption: Experimental workflow for this compound characterization and gel analysis.

References

overcoming common issues in the characterization of pectin's molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the molecular weight (MW) characterization of pectin.

Troubleshooting Guides

This section addresses common issues encountered during this compound analysis using prevalent techniques.

Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

SEC is a powerful tool for determining the molecular weight distribution of this compound. However, its complex and heterogeneous nature can lead to several analytical challenges.[1][2]

Issue 1: Poor Chromatographic Peak Shape (Tailing, Fronting, or Broadening)
Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions (ionic or hydrophobic) between this compound's carboxyl/ester groups and the column stationary phase.[3]Increase the ionic strength of the mobile phase (e.g., 0.2 M NaNO₃ + 0.01 M NaH₂PO₄ at pH 7) to suppress ionic interactions.[3][4]
Peak Fronting Sample overload or this compound aggregation.Decrease the sample concentration (a typical starting point is 2 mg/mL) or injection volume.[3][4] Filter the sample through a 0.45 µm membrane to remove aggregates before injection.[3][4]
Peak Broadening Poor column efficiency, excessive system dead volume, or channeling in the column.[5]Check the column's theoretical plates and repack or replace if performance has degraded. Minimize the length and diameter of tubing between the column and detector.[5]
Issue 2: High System Backpressure
Potential Cause Recommended Solution
Column or Frit Blockage Particulate matter from the sample or mobile phase has clogged the column inlet frit or packing material.
This compound Precipitation The mobile phase is a poor solvent for the this compound sample, causing it to precipitate in the system.
Tubing Blockage A blockage has occurred somewhere in the system tubing, often at a connection point.
Issue 3: Inaccurate or Irreproducible Molecular Weight Results
Potential Cause Recommended Solution
Inappropriate Column Calibration The calibration standards (e.g., pullulan, dextran) have a different hydrodynamic volume-to-MW relationship than this compound.[3][4]
Sample Degradation This compound can undergo depolymerization under harsh conditions (e.g., high temperature, extreme pH).[6]
Sample-to-Sample Variability This compound is a natural, heterogeneous polymer; its MW can vary significantly based on the source (e.g., citrus, apple) and extraction method.[1][7]
Viscometry

Viscometry is a classical method to estimate the viscosity-average molecular weight (Mv) using the Mark-Houwink-Sakurada equation.[7]

Issue: Inaccurate Intrinsic Viscosity [η] Measurement
Potential Cause Recommended Solution
Incorrect Concentration Range Measurements are performed outside the dilute regime, leading to intermolecular interactions and polymer entanglement that distort viscosity readings.[6]
This compound Aggregation Aggregates in the solution lead to erroneously high viscosity measurements.
Inaccurate Mark-Houwink Parameters (K and a) The K and a values used in the Mark-Houwink equation are specific to a given polymer-solvent-temperature system and may not be appropriate for your this compound.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right technique for this compound molecular weight analysis?

A1: The choice depends on your specific needs:

  • For routine QC or relative comparison: Conventional Size-Exclusion Chromatography (SEC) with Refractive Index (RI) detection and pullulan calibration can be sufficient.[3][4]

  • For accurate, absolute molecular weight determination: SEC coupled with a Multi-Angle Light Scattering (MALS) detector is the recommended method.[8][9] It measures MW directly from the scattered light intensity, eliminating the need for column calibration with standards of a different polymer type.

  • For an estimate based on hydrodynamic properties: Capillary viscometry can provide the viscosity-average molecular weight (Mv) and is a more cost-effective technique.[10]

Q2: What is the best way to prepare a this compound sample for analysis?

A2: Proper sample preparation is critical for accurate results.

  • Dissolution: Dissolve this compound in the mobile phase at a low concentration (e.g., 2 mg/mL).[3][4]

  • Time: Allow the sample to dissolve completely, often requiring gentle agitation overnight.[3][4]

  • Filtration: Before injection, filter the sample through a 0.45 µm syringe filter to remove any dust or undissolved aggregates that could block the column and interfere with light scattering detectors.[3][4]

Q3: My chromatogram shows a strong peak at the total permeation volume. What does this mean?

A3: A peak at the total permeation volume typically corresponds to low molecular weight components that have fully permeated the pores of the SEC column packing. In this compound samples, this can be due to buffer salts, free sugars, or other small molecules added during the this compound manufacturing process to control its properties.[3][4]

Q4: How does the Degree of Esterification (DE) affect my analysis?

A4: The Degree of Esterification (DE)—the percentage of carboxyl groups esterified with methanol—significantly impacts this compound's properties.[1]

  • Solubility: High-methoxyl (HM) pectins (DE > 50%) and low-methoxyl (LM) pectins (DE < 50%) have different solubility profiles and gelling mechanisms.[1] This affects the choice of mobile phase and dissolution conditions.

  • Conformation: The charge density along the polymer backbone changes with DE, affecting its conformation in solution (how coiled or extended it is). This, in turn, influences its hydrodynamic volume and its elution profile in SEC.[11]

Q5: Why is the Polydispersity Index (PDI) of my this compound sample so high?

A5: this compound is a naturally occurring polysaccharide and is inherently polydisperse, meaning it consists of a wide range of different chain lengths.[8] A high PDI (Mw/Mn) is therefore expected. PDI values can vary depending on the this compound's source and the extraction and processing methods used, as these can cause depolymerization.[3][6]

Quantitative Data Summary

Table 1: Comparison of Common this compound MW Characterization Techniques
Technique Principle Type of MW Measured Advantages Limitations
SEC-MALS Separation by hydrodynamic volume followed by direct mass measurement via light scattering intensity.[9]Absolute Weight-Average (Mw)Gold standard; no column calibration needed; provides information on size (radius of gyration) and conformation.[8][12]Higher equipment cost; sensitive to sample impurities (dust).
Conventional SEC-RI Separation by hydrodynamic volume; MW is estimated relative to calibration standards.[12]Relative Mw, Mn, PDIWidely available; good for routine analysis and comparing samples.Accuracy depends heavily on the similarity between standards (e.g., pullulan) and this compound.[4] Can be inaccurate for complex polymers.
Viscometry Measures the increase in solution viscosity imparted by the polymer; related to MW via Mark-Houwink equation.[7]Viscosity-Average (Mv)Low cost; provides information on molecular conformation and interactions in solution.Requires accurate Mark-Houwink constants (K and a); sensitive to temperature and concentration.[6]
Table 2: Typical Molecular Weights of Pectins from Various Sources
This compound Source Typical Molecular Weight Range (kDa) Key Characteristics
Citrus Peel 50 - 200[8][13]Often high-methoxyl (HM); forms gels at low pH with high sugar content.[1]
Apple Pomace 70 - 150[14]Properties can vary widely with extraction; used in jams and jellies.
Sugar Beet Pulp 35 - 70[14]Contains acetyl groups and ferulic acid, giving it good emulsifying properties.[15]
Orange Peel 160 - 250[7]Extraction conditions (acid type, temperature) significantly influence the final molecular weight.[6][7]
Sunflower Head ~12Low molecular weight, low-methoxyl this compound.[8]

Experimental Protocols

Key Experiment: this compound MW Determination by SEC-MALS

This protocol outlines the steps for determining the absolute molecular weight of this compound using Size-Exclusion Chromatography (SEC) coupled with Multi-Angle Light Scattering (MALS) and Refractive Index (RI) detectors.

1. Mobile Phase Preparation

  • Prepare an aqueous mobile phase designed to suppress non-ideal interactions. A common choice is a buffer solution containing salt.

  • Example: 0.2 M Sodium Nitrate (NaNO₃) + 0.01 M Sodium Phosphate Monobasic (NaH₂PO₄), adjusted to pH 7.[3][4]

  • Filter the mobile phase through a 0.22 µm membrane and thoroughly degas it before use to prevent bubbles in the system.

2. Sample Preparation

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 2 mg/mL.[3][4]

  • Allow the solution to dissolve with gentle stirring overnight to ensure complete hydration and avoid chain degradation from aggressive mixing.[3][4]

  • Just before analysis, filter the dissolved sample through a 0.45 µm syringe filter into an appropriate autosampler vial.[3][4][9]

3. System Setup and Equilibration

  • Columns: Use aqueous SEC columns suitable for separating high molecular weight polysaccharides (e.g., Agilent PL aquagel-OH MIXED-H).[4]

  • Flow Rate: Set a flow rate of 1.0 mL/min.[3][4]

  • Detectors: The system should include a UV detector (optional), a MALS detector (e.g., Wyatt DAWN), and an RI detector (e.g., Wyatt Optilab) connected in series after the column.

  • Equilibration: Purge the system and allow the mobile phase to circulate until the baselines of all detectors are stable. This may take several hours.

4. Data Acquisition

  • Injection: Inject a suitable volume (e.g., 100 µL) of the filtered this compound solution.[9]

  • Software: Use the appropriate software (e.g., Wyatt ASTRA) to collect data simultaneously from the MALS and RI detectors as the sample elutes from the column.

  • Required Parameters: Before analysis, the refractive index increment (dn/dc) value for this compound in the specific mobile phase must be known. This value is crucial for calculating concentration from the RI signal and is essential for accurate MW determination.

5. Data Analysis

  • In the analysis software, define the baseline and select the peak(s) corresponding to the eluting this compound.

  • The software uses the light scattering intensity from the MALS detector and the concentration determined by the RI detector (using the known dn/dc value) at each data slice across the peak to calculate the absolute molar mass distribution.

  • The analysis will yield the number-average (Mn), weight-average (Mw), and z-average (Mz) molecular weights, as well as the Polydispersity Index (PDI = Mw/Mn).

Visualizations

Experimental and Logical Workflows

Pectin_MW_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Analysis cluster_data 3. Data Processing start_node Start: this compound Sample process_node process_node decision_node decision_node output_node output_node A This compound Powder B Dissolve in Mobile Phase (e.g., 2 mg/mL, overnight) A->B Weigh & Add Solvent C Filter Sample (0.45 µm) B->C Ensure Complete Dissolution D Goal of Analysis? C->D Inject into System E Run SEC-MALS-RI (Absolute MW) D->E  High Accuracy / Absolute Data   F Run Conventional SEC-RI (Relative MW) D->F Routine QC / Relative Data G Perform Viscometry (Viscosity-Average MW) D->G  Cost-Effective / Hydrodynamic Data   H Report: Mw, Mn, PDI, Radius of Gyration E->H I Report: Relative MW, PDI (vs. Standards) F->I J Report: Intrinsic Viscosity [η], Viscosity-Average MW (Mv) G->J

Caption: General workflow for this compound molecular weight characterization.

SEC_MALS_Workflow start_node Start: Filtered this compound Solution process_node process_node detector_node detector_node output_node output_node A Filtered this compound Solution B Inject Sample into Equilibrated SEC System A->B C Separation by Size on SEC Column(s) B->C D UV Detector (Optional) C->D Eluent Flow E MALS Detector D->E Eluent Flow F RI Detector E->F Eluent Flow G Data Acquisition Software (e.g., ASTRA) E->G Light Scattering Signal F->G Concentration Signal H Calculate MW, Mn, PDI, and Radius G->H Process Data

Caption: Detailed experimental workflow for SEC-MALS analysis.

SEC_Troubleshooting start_node Problem: Poor Peak Shape decision_node decision_node solution_node solution_node A Problem: Poor Peak Shape B Peak Tailing? A->B C Peak Fronting? B->C No E Increase Mobile Phase Ionic Strength B->E Yes D Broad Peaks? C->D No F Reduce Sample Concentration / Volume C->F Yes H Check Column Efficiency (May need replacement) D->H Yes G Check for Aggregates (Re-filter Sample) F->G I Check for System Dead Volume H->I

Caption: Troubleshooting logic for poor SEC peak shape.

References

Validation & Comparative

comparative analysis of pectin extracted from different botanical sources

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Pectin from Diverse Botanical Origins

This compound, a complex structural heteropolysaccharide found in the primary cell walls of terrestrial plants, is a substance of significant interest in the pharmaceutical, food, and biotechnology sectors.[1] Its utility as a gelling agent, stabilizer, and a source of dietary fiber is well-established.[2][3] However, the structural and functional properties of this compound are not uniform; they vary considerably depending on the botanical source and the extraction method employed.[4][5] This guide provides a comparative analysis of this compound derived from various plant sources, offering experimental data and protocols to aid researchers, scientists, and drug development professionals in selecting the appropriate this compound for their specific applications.

Comparative Analysis of Physicochemical Properties

The functionality of this compound is intrinsically linked to its physicochemical characteristics, such as yield, galacturonic acid (GalA) content, molecular weight (Mw), and degree of esterification (DE). The DE, which is the percentage of carboxyl groups esterified with methanol, is a critical parameter, classifying pectins into high-methoxyl (HM) this compound (DE > 50%) and low-methoxyl (LM) this compound (DE < 50%).[6] This classification dictates their gelling mechanisms and subsequent applications.[6]

The following table summarizes key quantitative data for this compound extracted from several common and emerging botanical sources.

Botanical SourceThis compound Yield (%)Galacturonic Acid (GalA) Content (%)Degree of Esterification (DE) (%)Molecular Weight (Mw) ( g/mol )Key Characteristics
Citrus Peels 15.0 - 35.0[1]> 65.0[7]51.3 - 84.7[8][9]150,000 - 250,000[10][11]Industry standard; strong gel formation (HM this compound).[2]
Apple Pomace 10.0 - 15.0[1]~65.068.8[8]~190,000Traditional source; good gelling properties.[2]
Sugar Beet Pulp 10.0 - 25.0[1][12]Variable45.2 - 50.1[13]Relatively LowPoor gelling but good emulsifying properties due to protein and ferulic acid content.[13]
Sunflower Heads 15.0 - 25.0[1]80.4 - 81.8[14]33.2 - 35.1[14]HighGood gelling properties (LM this compound) and high viscosity.[14][15]
Banana Peels 10.9 - 24.1[16]VariableVariable (often LM)VariablePotential alternative source; properties vary significantly with banana variety and ripeness.[16]
Dragon Fruit Peels 10.9 - 20.2[17]77.2 - 83.1[17]46.8 - 51.8[17]840,000 - 1,210,000High GalA content; can be HM or LM depending on extraction method.[17]

Experimental Protocols & Methodologies

The yield and characteristics of this compound are highly dependent on the extraction methodology.[4] Various techniques, including conventional acid extraction, microwave-assisted extraction (MAE), and ultrasound-assisted extraction (UAE), are employed.[2][4]

Protocol 1: Conventional Acid Extraction

This method is the most common for commercial this compound production.[2]

  • Pre-treatment: The raw plant material (e.g., citrus peels, apple pomace) is washed, dried, and powdered to increase the surface area for efficient extraction.

  • Acid Extraction: The powdered material is heated in an acidified aqueous medium (e.g., with hydrochloric, nitric, or citric acid) at a controlled pH (typically 1.5-3.0) and temperature (80-90°C) for a defined period (e.g., 1-4 hours).[8][18] This process solubilizes the protothis compound into soluble this compound.

  • Separation: The solid plant residues are removed from the liquid extract through filtration or centrifugation.

  • Precipitation: this compound is recovered from the clear solution by adding an organic solvent, typically ethanol (B145695) or isopropanol. This compound is insoluble in the alcohol and precipitates out.

  • Drying and Milling: The precipitated this compound is collected, washed with the solvent to remove impurities, and then dried to obtain a fine powder.[2]

Protocol 2: Determination of Degree of Esterification (DE)

The DE is a crucial quality parameter and is typically determined by a titrimetric method.[19]

  • Sample Preparation: A known weight of dried this compound (e.g., 500 mg) is moistened with ethanol and dissolved in a specific volume of deionized water.

  • Free Acid Titration: The solution is titrated with a standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M) in the presence of an indicator (e.g., phenolphthalein). The volume of NaOH used corresponds to the free carboxyl groups (V1).

  • Saponification: A known excess volume of the standardized NaOH solution is added to the neutralized solution from the previous step. This mixture is left for a period (e.g., 30 minutes) to allow for the complete de-esterification (saponification) of the methyl-esterified carboxyl groups.

  • Back Titration: The excess NaOH is then titrated with a standardized hydrochloric acid (HCl) solution (e.g., 0.1 M). The volume of HCl used allows for the calculation of the NaOH consumed during saponification (V2).

  • Calculation: The Degree of Esterification is calculated using the following formula: DE (%) = [V2 / (V1 + V2)] x 100

Visualizing Workflows and Relationships

Understanding the experimental process and the interplay between this compound's structural and functional properties is critical for research and development.

G cluster_input Input & Preparation cluster_extraction Extraction & Purification cluster_output Analysis raw_material Botanical Raw Material (e.g., Citrus Peels) pretreatment Pre-treatment (Drying, Milling) raw_material->pretreatment extraction Acid Extraction (Hot Acidified Water) pretreatment->extraction filtration Filtration / Centrifugation extraction->filtration precipitation Alcohol Precipitation filtration->precipitation drying Washing & Drying precipitation->drying pectin_powder Purified this compound Powder drying->pectin_powder characterization Physicochemical Characterization (DE, Mw, GalA) pectin_powder->characterization

This compound Extraction and Characterization Workflow.

The properties of this compound derived from a specific botanical source directly influence its behavior and potential applications. This relationship is a key consideration for product development.

G cluster_structural Structural Properties cluster_functional Functional Properties cluster_bioactivity Bioactivity source Botanical Source (e.g., Citrus, Apple, Beet) de Degree of Esterification (DE) source->de mw Molecular Weight (Mw) source->mw gala GalA Content source->gala structural Structural Properties functional Functional Properties bioactivity Bioactivity applications Potential Applications gelling Gelling Capacity de->gelling viscosity Viscosity de->viscosity emulsifying Emulsifying Activity de->emulsifying antioxidant Antioxidant de->antioxidant anti_inflammatory Anti-inflammatory de->anti_inflammatory mw->gelling mw->viscosity mw->emulsifying mw->antioxidant mw->anti_inflammatory gala->gelling gala->viscosity gala->emulsifying gala->antioxidant gala->anti_inflammatory gelling->applications viscosity->applications emulsifying->applications antioxidant->applications anti_inflammatory->applications

Source-Structure-Function Relationship of this compound.

Functional Properties and Biomedical Applications

The structural diversity of this compound from different plants enables a wide range of applications.[5]

  • Citrus and Apple this compound: As typical high-methoxyl (HM) pectins, they are excellent gelling agents in high-sugar, low-pH environments, making them ideal for jams, jellies, and confectionery.[2][6]

  • Sunflower this compound: This is typically a low-methoxyl (LM) this compound, which forms gels in the presence of divalent cations like calcium, independent of sugar content.[14] This makes it suitable for low-calorie foods and dairy products.[14] Its high viscosity is also beneficial for use as a thickener.[15]

  • Sugar Beet this compound: While a poor gelling agent, its structure, which includes acetyl groups and feruloylated side chains, confers excellent emulsifying and stabilizing properties.[13] This makes it valuable for applications like stabilizing oil-in-water emulsions in dressings and beverages.[13]

In the biomedical field, pectins exhibit various bioactive properties, including immunoregulatory, anti-inflammatory, anti-tumor, and antioxidant activities.[5][20] These properties, combined with this compound's biocompatibility and biodegradability, make it a promising biopolymer for drug delivery systems, wound healing applications, and tissue engineering.[5] The specific source of this compound can influence these bioactivities; for example, this compound with a lower molecular weight has been shown to exhibit enhanced antioxidant activities.[17]

Conclusion

The selection of a botanical source for this compound extraction is a critical decision that profoundly impacts the resulting polymer's physicochemical properties, functionality, and suitability for a given application. While citrus and apple pectins remain the commercial standard for gelling, alternative sources like sunflower heads and sugar beet pulp offer unique functional properties such as calcium-reactive gelling and emulsification, respectively. Emerging sources like banana and dragon fruit peels also show promise as valuable raw materials.[16][17] For researchers and drug development professionals, understanding the comparative differences outlined in this guide is essential for innovating and optimizing products in the food, pharmaceutical, and biomedical fields.

References

a comparative study of pectin and alginate for microencapsulation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of two leading biopolymers for the efficient encapsulation of active compounds, supported by experimental data and protocols.

In the realm of drug delivery, functional foods, and biotechnology, the effective encapsulation of sensitive bioactive compounds is paramount to ensure their stability, bioavailability, and controlled release. Among the plethora of natural polymers employed for microencapsulation, pectin and alginate have emerged as frontrunners due to their biocompatibility, biodegradability, and unique gelling properties. This guide provides an objective, data-driven comparison of this compound and alginate for microencapsulation efficiency, tailored for researchers, scientists, and drug development professionals.

Performance Comparison: this compound vs. Alginate

The choice between this compound and alginate for microencapsulation hinges on the specific application, the nature of the core material to be encapsulated, and the desired release profile. Experimental evidence highlights distinct advantages and disadvantages for each polymer.

Generally, this compound-based microbeads have demonstrated superior performance in terms of encapsulation efficiency, particularly for water-soluble compounds with a relatively low molecular weight.[1] This is attributed to the greater extent of interactions between the bioactive compounds and the amidated polysaccharide structure of this compound.[1] In contrast, the high porosity of alginate beads can lead to a significant loss of small compounds during the encapsulation process, resulting in lower encapsulation efficiency.[1]

However, alginate often exhibits greater gel strength compared to this compound, which can be advantageous for achieving a more controlled and sustained release of the encapsulated material.[2] The composition of alginate-pectin blends can be fine-tuned to modulate drug release characteristics, with an increasing proportion of this compound generally leading to a faster release, especially in acidic conditions.[2][3]

The physical characteristics of the resulting microcapsules also differ. Alginate typically produces smaller and more spherical microparticles compared to this compound under similar conditions.[4][5] The particle size of this compound-based microcapsules tends to increase with higher this compound concentrations.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from comparative studies on this compound and alginate microencapsulation.

Table 1: Encapsulation Efficiency

Encapsulating PolymerCore MaterialEncapsulation Efficiency (%)Reference
Amidated this compoundTannin ExtractsSignificantly higher than alginate[1]
AlginateTannin Extracts< 16[1]
This compound-GelatinMetronidazole Hydrochloride4 - 7[4]
Alginate-GelatinMetronidazole Hydrochloride4 - 7[4]
This compound-GelatinDiclofenac Sodium49 - 53[4]
Alginate-GelatinDiclofenac Sodium49 - 53[4]
This compound-GelatinIndomethacin62 - 66[4]
Alginate-GelatinIndomethacin62 - 66[4]
Sodium Alginate (1.5% w/v) + this compound (2.0% w/v)α-Tocopherol52.91 (syringe) / 55.97 (encapsulator)[6][7]
Citrus this compoundLactobacillus acidophilus72.82[8]
Sodium AlginateLactobacillus acidophilus90.21[8]
Alginate:this compound (100:0)Folic Acid~55[9]
Alginate:this compound (60:40)Folic Acid~89[9]

Table 2: Particle Size

Encapsulating Polymer/BlendAverage Particle SizeReference
Alginate MicrobeadsSignificantly smaller than this compound microbeads[1]
Alginate-Pectin Microcapsules90 µm (average)[2][3]
Alginate:this compound (100:0)59 µm[2]
Alginate:this compound (0:100)135 µm[2]
This compound/Alginate Microcapsules0.46 - 0.62 mm[6]
Alginate BeadsSmaller and more regular shape than this compound[5]
This compound Particles (Ionic Gelation)267 nm[10]

Table 3: Drug Release Characteristics

Polymer CompositionpHDrug Release (%)TimeReference
Alginate:this compound (20:80)1.275.6Not Specified[2][3]
Alginate1.2, 7.4, 8.2Slower release than this compoundNot Specified[2]
This compound1.2, 7.4, 8.2Faster release than alginateNot Specified[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are generalized protocols for common microencapsulation techniques using this compound and alginate.

Ionic Gelation Method

This technique is based on the ability of both this compound and alginate to form hydrogel beads in the presence of divalent cations, most commonly calcium ions (Ca²⁺).

1. Preparation of Polymer Solution:

  • Prepare a homogenous aqueous solution of sodium alginate or this compound (e.g., 1-3% w/v) by dissolving the polymer in deionized water with gentle stirring.

  • The active compound to be encapsulated is then dispersed or dissolved in the polymer solution.

2. Droplet Formation:

  • The polymer-active compound mixture is extruded dropwise into a calcium chloride (CaCl₂) solution (e.g., 1-5% w/v) using a syringe with a specific gauge needle or a specialized encapsulator device.

  • The distance between the needle tip and the surface of the CaCl₂ solution, as well as the flow rate, can be adjusted to control the size and shape of the microcapsules.

3. Gelation/Hardening:

  • As the droplets come into contact with the CaCl₂ solution, cross-linking of the polymer chains occurs, leading to the formation of insoluble hydrogel beads.

  • The beads are typically left in the CaCl₂ solution for a specific duration (e.g., 30 minutes) to ensure complete gelation.

4. Collection and Drying:

  • The formed microcapsules are collected by filtration or centrifugation, washed with deionized water to remove excess calcium chloride, and then dried using methods such as air-drying, oven-drying, or freeze-drying.

Emulsification/Internal Gelation Method

This method is particularly suitable for the encapsulation of hydrophobic substances.

1. Formation of Oil-in-Water (O/W) Emulsion:

  • The hydrophobic core material (e.g., an oil-soluble drug or essential oil) is dissolved in an organic solvent to form the oil phase.

  • The oil phase is then emulsified in the aqueous polymer solution (this compound or alginate) containing a suitable surfactant (e.g., Tween 80) with the aid of a homogenizer to create a stable O/W emulsion.

2. Gelation:

  • A calcium chloride solution is slowly added to the emulsion under continuous stirring.

  • The Ca²⁺ ions diffuse into the aqueous phase and cross-link the polymer chains at the oil-water interface, leading to the formation of microcapsules.

3. Washing and Drying:

  • The resulting microcapsules are collected, washed to remove unreacted reagents, and dried.

Visualization of Experimental Workflows

To further elucidate the microencapsulation processes, the following diagrams illustrate the experimental workflows for the ionic gelation and emulsification/internal gelation methods.

IonicGelationWorkflow cluster_prep Solution Preparation cluster_encap Encapsulation cluster_post Post-Processing Polymer This compound or Alginate Powder PolymerSol Polymer Solution Polymer->PolymerSol Water Deionized Water Water->PolymerSol Active Active Compound Mix Polymer-Active Mix Active->Mix PolymerSol->Mix Extrusion Extrusion (Syringe/Nozzle) Mix->Extrusion CaCl2 CaCl2 Solution Extrusion->CaCl2 Droplets Beads Wet Microbeads CaCl2->Beads Gelation Washing Washing Beads->Washing Drying Drying Washing->Drying Final Dried Microcapsules Drying->Final

Caption: Workflow for the Ionic Gelation microencapsulation method.

EmulsificationWorkflow cluster_emulsion Emulsion Formation cluster_gelation Gelation cluster_purification Purification Core Hydrophobic Core Oil Oil Phase Core->Oil Emulsion O/W Emulsion Oil->Emulsion PolymerSol Aqueous Polymer Solution (this compound/Alginate) + Surfactant PolymerSol->Emulsion Homogenization AddCaCl2 Add CaCl2 Solution Emulsion->AddCaCl2 Microcapsules Wet Microcapsules AddCaCl2->Microcapsules Cross-linking Washing Washing Microcapsules->Washing Drying Drying Washing->Drying FinalProduct Dried Microcapsules Drying->FinalProduct

Caption: Workflow for the Emulsification/Internal Gelation method.

Conclusion

Both this compound and alginate are highly effective biopolymers for microencapsulation, each with a distinct set of properties that make them suitable for different applications. This compound often provides higher encapsulation efficiency, especially for smaller, water-soluble molecules. Alginate, on the other hand, can offer superior gel strength and a more controlled release profile. The use of this compound-alginate blends allows for the creation of microcapsules with tailored properties, combining the advantages of both polymers. The choice of the most appropriate encapsulating agent will ultimately depend on the specific requirements of the active compound and the desired performance of the final product. This guide provides a foundation for making an informed decision, supported by comparative data and established experimental protocols.

References

A Comparative Guide to Analytical Methods for Pectin Quantification in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pectin in plant tissues is crucial for various applications, ranging from food science to pharmaceuticals. This guide provides a comprehensive comparison of the most common analytical methods used for this purpose, complete with experimental data, detailed protocols, and workflow visualizations to aid in method selection and implementation.

Comparison of Analytical Methods

The choice of an analytical method for this compound quantification depends on several factors, including the required sensitivity, specificity, accuracy, precision, sample throughput, and available resources. The following table summarizes the key performance characteristics of four widely used methods: Gravimetric, Colorimetric (m-hydroxydiphenyl), Titration, and High-Performance Liquid Chromatography (HPLC).

Parameter Gravimetric Method Colorimetric (m-hydroxydiphenyl) Method Titration Method High-Performance Liquid Chromatography (HPLC)
Principle This compound is precipitated as calcium pectate, which is then dried and weighed.This compound is hydrolyzed to galacturonic acid, which reacts with m-hydroxydiphenyl to form a colored compound that is measured spectrophotometrically.Free and esterified carboxyl groups of this compound are titrated with a standardized base.This compound is hydrolyzed to its constituent monosaccharides (primarily galacturonic acid), which are then separated and quantified by HPLC.
Limit of Detection (LOD) Not typically reported; less sensitive for low concentrations.~0.04 mg/mL[1]Dependent on titrant concentration and sample purity.As low as 0.01 ppm has been reported for detecting this compound added to samples.[1]
Limit of Quantification (LOQ) Not typically reported. A related spectrophotometric method based on copper chelation has an LOQ of 0.385 g/L.[2]Data not readily available.Data not readily available.Data not readily available in compiled format.
Linearity Range Not applicable.Dependent on spectrophotometer and specific protocol.Dependent on the concentration of the titrant and the burette's volume.Wide linear range, specific to the detector and column used.
Accuracy (Recovery) Generally considered accurate if performed carefully.~85-108%[3]Generally high when performed correctly.[4]~99%[5]
Precision (CV% or RSD%) Can be variable, especially with low this compound content.0.9% - 6.4%[3][6]High precision is achievable with careful technique.[4]~1-2.3%[1][5]
Throughput Low; time-consuming due to multiple precipitation and drying steps.Moderate; can be adapted for microplate format.Moderate; can be automated.High; autosamplers allow for the analysis of many samples.
Cost Low; requires basic laboratory equipment.Moderate; requires a spectrophotometer and specific reagents.Low; requires standard titration equipment.High; requires an HPLC system, columns, and high-purity solvents.
Specificity Low; co-precipitation of other substances can occur.High for uronic acids, but can have interference from other sugars if not corrected for.[6]Moderate; can be affected by other acidic or basic compounds in the sample.High; provides separation of different monosaccharides.

Experimental Protocols

General Sample Preparation: Extraction of this compound

Prior to quantification by any of the described methods, this compound must be extracted from the plant tissue. A general procedure involves:

  • Homogenization: Homogenize fresh or frozen plant tissue in 80% ethanol (B145695) to remove low-molecular-weight sugars and pigments.

  • Centrifugation: Centrifuge the homogenate and discard the supernatant.

  • Washing: Wash the pellet repeatedly with ethanol until the supernatant is clear.

  • Drying: Dry the alcohol-insoluble residue (AIR), which contains the this compound and other cell wall polysaccharides.

Gravimetric Method (as Calcium Pectate)

This method relies on the precipitation of this compound as calcium pectate, which is then isolated and weighed.

Principle: this compound is de-esterified with an alkali to form pectic acid, which is then precipitated with calcium chloride in an acidic solution.

Protocol:

  • Disperse a known weight of the dried alcohol-insoluble residue (AIR) in distilled water.

  • Add a sodium hydroxide (B78521) solution to de-esterify the this compound, and allow the reaction to proceed for at least one hour.

  • Neutralize the solution with acetic acid.

  • Add an excess of calcium chloride solution with stirring to precipitate the this compound as calcium pectate.

  • Allow the precipitate to settle, then filter it through a pre-weighed filter paper.

  • Wash the precipitate with hot distilled water until it is free of chloride ions (test the filtrate with silver nitrate).

  • Dry the filter paper with the calcium pectate precipitate in an oven at 105°C to a constant weight.

  • The weight of the calcium pectate is used to calculate the amount of this compound in the original sample.

Colorimetric Method (m-hydroxydiphenyl)

This is a widely used spectrophotometric method based on the reaction of uronic acids with m-hydroxydiphenyl.

Principle: this compound is hydrolyzed to galacturonic acid in concentrated sulfuric acid at an elevated temperature. The galacturonic acid is then dehydrated to furfural (B47365) derivatives, which react with m-hydroxydiphenyl to produce a colored product with an absorbance maximum at 520 nm.

Protocol:

  • Accurately weigh a small amount of the AIR and hydrolyze it in concentrated sulfuric acid.

  • Cool the hydrolysate in an ice bath.

  • Add a solution of sodium tetraborate (B1243019) in sulfuric acid to the cooled hydrolysate.

  • Heat the mixture in a boiling water bath for a precise amount of time (e.g., 6 minutes).

  • Cool the mixture again in an ice bath.

  • Add the m-hydroxydiphenyl reagent and allow the color to develop at room temperature for 15-20 minutes.

  • Measure the absorbance at 520 nm against a reagent blank.

  • Quantify the this compound content by comparing the absorbance to a standard curve prepared with known concentrations of galacturonic acid.

Titration Method

This method determines the amount of free and esterified carboxyl groups in a this compound sample.

Principle: The free carboxyl groups are first titrated with a standard solution of sodium hydroxide. Then, the esterified carboxyl groups are saponified with an excess of sodium hydroxide, and the excess alkali is back-titrated with a standard acid.

Protocol:

  • Suspend a known amount of AIR in deionized water.

  • Add a few drops of an indicator (e.g., phenolphthalein) and titrate the free carboxyl groups with standardized sodium hydroxide to the endpoint.

  • To the neutralized solution, add a known excess of standardized sodium hydroxide to saponify the methyl esters.

  • After a set time (e.g., 30 minutes), add a known excess of standardized hydrochloric acid to neutralize the remaining sodium hydroxide.

  • Back-titrate the excess hydrochloric acid with the standardized sodium hydroxide to the endpoint.

  • The amount of this compound is calculated based on the volumes of sodium hydroxide used for the initial titration and the saponification.

High-Performance Liquid Chromatography (HPLC) Method

HPLC offers a highly specific and sensitive method for this compound quantification by analyzing its constituent monosaccharides after hydrolysis.

Principle: The this compound in the AIR is hydrolyzed to its monosaccharide components, primarily galacturonic acid. These monosaccharides are then separated by HPLC on a suitable column (e.g., an anion exchange or a specific carbohydrate column) and detected by a refractive index (RI) or pulsed amperometric detector (PAD).

Protocol:

  • Hydrolyze a known amount of AIR using an acid (e.g., trifluoroacetic acid or sulfuric acid) or enzymatic digestion.

  • Neutralize the hydrolysate and filter it through a 0.22 µm syringe filter.

  • Inject a known volume of the filtered hydrolysate into the HPLC system.

  • Separate the monosaccharides using an appropriate mobile phase and column.

  • Detect the eluted monosaccharides using an RI or PAD detector.

  • Identify and quantify the galacturonic acid peak by comparing its retention time and peak area to those of a galacturonic acid standard. The this compound content is then calculated from the amount of galacturonic acid.

Visualizations

Pectin_Quantification_Workflow plant_tissue Plant Tissue homogenization Homogenization (e.g., 80% Ethanol) plant_tissue->homogenization Extraction air Alcohol-Insoluble Residue (AIR) homogenization->air Isolation quantification Quantification Method air->quantification gravimetric Gravimetric quantification->gravimetric colorimetric Colorimetric quantification->colorimetric titration Titration quantification->titration hplc HPLC quantification->hplc

Caption: General workflow for the quantification of this compound from plant tissues.

Method_Comparison cluster_cost_throughput Cost & Throughput cluster_performance Performance High Cost\nHigh Throughput High Cost High Throughput Low Cost\nLow Throughput Low Cost Low Throughput High Specificity\nHigh Precision High Specificity High Precision Low Specificity\nVariable Precision Low Specificity Variable Precision HPLC HPLC HPLC->High Cost\nHigh Throughput HPLC->High Specificity\nHigh Precision Gravimetric Gravimetric Gravimetric->Low Cost\nLow Throughput Gravimetric->Low Specificity\nVariable Precision Colorimetric Colorimetric Colorimetric->Low Cost\nLow Throughput Colorimetric->High Specificity\nHigh Precision Titration Titration Titration->Low Cost\nLow Throughput Titration->Low Specificity\nVariable Precision

Caption: Comparison of this compound quantification methods based on performance and cost.

References

A Comparative Guide to Rheological Measurement Techniques for Pectin Gels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Small Amplitude Oscillatory Shear (SAOS), Large Amplitude Oscillatory Shear (LAOS), and Creep-Recovery Tests for the Characterization of Pectin Gel Networks.

This guide provides a comparative analysis of three prevalent rheological measurement techniques used to characterize the viscoelastic properties of this compound gels: Small Amplitude Oscillatory Shear (SAOS), Large Amplitude Oscillatory Shear (LAOS), and Creep-Recovery tests. Understanding the nuances, strengths, and limitations of each technique is crucial for obtaining a comprehensive rheological profile of this compound-based hydrogels, which are widely utilized in the food, pharmaceutical, and biomedical industries.[1][2] This document outlines the experimental protocols for each method, presents a comparative summary of key quantitative data, and illustrates the experimental workflow for a cross-validation study.

Key Rheological Techniques for this compound Gel Analysis

This compound gels exhibit complex viscoelastic behaviors that are dependent on various factors such as this compound type (high-methoxyl vs. low-methoxyl), concentration, pH, temperature, and the presence of ions like calcium.[3][4] The choice of rheological technique dictates the type of information obtained about the gel's structure and mechanical properties.

  • Small Amplitude Oscillatory Shear (SAOS): This is the most common technique for probing the linear viscoelastic region (LVER) of a material.[5] By applying a small, sinusoidal strain, SAOS provides information on the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component of the gel.[5][6][7] These parameters are crucial for understanding the gel's strength and stability under minimal deformation.[8]

  • Large Amplitude Oscillatory Shear (LAOS): LAOS extends beyond the LVER by applying a large sinusoidal strain to investigate the non-linear viscoelastic behavior of the gel.[1][9] This technique provides insights into the structural changes, such as strain stiffening or softening, that occur within the gel network under large deformations, which is relevant for processes like mastication or industrial processing.[1]

  • Creep-Recovery Test: This transient test measures the deformation of a material under a constant stress (creep phase) and its subsequent relaxation after the stress is removed (recovery phase).[10] This method is particularly useful for assessing the long-term stability, elasticity, and viscous flow of a gel, providing information on its ability to recover from an applied stress.[10][11]

Comparative Quantitative Data

The following table summarizes representative quantitative data obtained from SAOS, LAOS, and Creep-Recovery tests on a hypothetical low-methoxyl (LM) this compound gel. This data is synthesized from multiple sources to provide a comparative overview.

ParameterSmall Amplitude Oscillatory Shear (SAOS)Large Amplitude Oscillatory Shear (LAOS)Creep-Recovery
Storage Modulus (G') 1000 Pa (in LVER)Varies with strain (e.g., may increase with strain stiffening)-
Loss Modulus (G'') 100 Pa (in LVER)Varies with strain (e.g., may show an overshoot)-
Tan δ (G''/G') 0.1 (in LVER)Varies with strain-
Yield Stress -Can be determined from the onset of non-linearity-
Creep Compliance (J) --1.5 x 10⁻³ Pa⁻¹
Zero Shear Viscosity (η₀) --Can be estimated from the creep phase
Percent Recovery --75%

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below. These protocols are synthesized from established methods in the literature.[1][10][12]

Small Amplitude Oscillatory Shear (SAOS) Protocol

Objective: To determine the linear viscoelastic properties (G' and G'') of the this compound gel.

Instrumentation: A controlled-stress or controlled-strain rheometer with a parallel plate or cone-plate geometry.

Procedure:

  • Sample Preparation: A 2% (w/v) low-methoxyl this compound solution is prepared in deionized water. Calcium chloride (CaCl₂) is added to a final concentration of 20 mM to induce gelation. The solution is stirred gently and allowed to set at room temperature for 2 hours to form a gel.

  • Sample Loading: The this compound gel is carefully loaded onto the rheometer plate. The geometry is lowered to the desired gap setting (e.g., 1 mm), and any excess sample is trimmed. The sample is then allowed to rest for 5 minutes to allow for temperature and mechanical equilibration.

  • Strain Sweep: To determine the linear viscoelastic region (LVER), a strain amplitude sweep is performed at a constant frequency (e.g., 1 Hz) over a range of strain amplitudes (e.g., 0.01% to 100%). The LVER is the range of strain where G' and G'' are independent of the applied strain.

  • Frequency Sweep: A frequency sweep is then performed at a constant strain amplitude within the LVER (e.g., 0.5%) over a range of frequencies (e.g., 0.1 to 100 rad/s). This provides information on the frequency-dependent viscoelastic behavior of the gel.

  • Data Analysis: G', G'', and tan δ are plotted as a function of frequency.

Large Amplitude Oscillatory Shear (LAOS) Protocol

Objective: To investigate the non-linear viscoelastic response of the this compound gel under large deformations.[1]

Instrumentation: A controlled-strain rheometer capable of performing LAOS tests with a parallel plate or cone-plate geometry.

Procedure:

  • Sample Preparation and Loading: The this compound gel is prepared and loaded onto the rheometer as described in the SAOS protocol.

  • Amplitude Sweep: A strain amplitude sweep is performed at a constant frequency (e.g., 1 Hz) over a wide range of strain amplitudes, extending beyond the LVER into the non-linear region (e.g., 0.1% to 500%).

  • Data Analysis: The resulting stress-strain curves (Lissajous-Bowditch plots) are analyzed to understand the non-linear behavior.[9] Fourier Transform (FT) rheology can be used to decompose the stress response into higher harmonics, providing quantitative measures of non-linearity such as the intensity of the third harmonic relative to the first (I₃/I₁).

Creep-Recovery Protocol

Objective: To evaluate the time-dependent deformation and recovery behavior of the this compound gel.[10]

Instrumentation: A controlled-stress rheometer with a parallel plate or cone-plate geometry.

Procedure:

  • Sample Preparation and Loading: The this compound gel is prepared and loaded onto the rheometer as described in the SAOS protocol.

  • Creep Phase: A constant, low shear stress (within the LVER determined from SAOS) is applied to the sample for a specified duration (e.g., 300 seconds). The resulting strain is measured as a function of time.

  • Recovery Phase: The applied stress is removed, and the sample is allowed to recover for a longer duration (e.g., 600 seconds). The strain recovery is measured as a function of time.

  • Data Analysis: The creep compliance (J(t) = strain(t) / stress) is plotted against time for the creep phase. The percent recovery is calculated as [(maximum strain - final strain) / maximum strain] * 100.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of a comprehensive cross-validation study for the rheological measurement of this compound gels.

experimental_workflow cluster_prep This compound Gel Preparation cluster_rheology Rheological Measurements cluster_analysis Data Analysis and Comparison prep Prepare this compound Solution (e.g., 2% LM this compound) gelation Induce Gelation (e.g., add 20 mM CaCl2) prep->gelation equilibration Allow Gel to Equilibrate (e.g., 2 hours at RT) gelation->equilibration load Load Sample onto Rheometer equilibration->load saos SAOS (Strain & Frequency Sweeps) load->saos laos LAOS (Amplitude Sweep) load->laos creep Creep-Recovery Test load->creep analyze_saos Determine LVER, G', G'' saos->analyze_saos analyze_laos Analyze Lissajous Plots, I3/I1 laos->analyze_laos analyze_creep Calculate Compliance & % Recovery creep->analyze_creep compare Cross-Validate Results analyze_saos->compare analyze_laos->compare analyze_creep->compare

Caption: Workflow for cross-validation of rheological techniques for this compound gels.

Conclusion

The selection of a rheological technique for this compound gel analysis should be guided by the specific research question. SAOS is fundamental for determining the basic viscoelastic properties in the linear regime. LAOS provides critical information on the behavior of the gel under large deformations, which is essential for many processing and application scenarios. Creep-recovery tests offer valuable insights into the long-term stability and elasticity of the gel network. By employing a combination of these techniques, researchers can achieve a comprehensive and robust characterization of this compound gels, enabling better formulation design and prediction of performance in various applications.

References

comparative functional analysis of pectin and chitosan in hydrogel scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Functional Analysis of Pectin and Chitosan (B1678972) in Hydrogel Scaffolds

In the realm of tissue engineering and drug delivery, the choice of biomaterial is paramount to the success of the scaffold. Hydrogels, with their high water content and structural resemblance to the native extracellular matrix (ECM), have emerged as leading candidates. Among the natural polymers used for hydrogel fabrication, this compound and chitosan are frequently employed due to their biocompatibility, biodegradability, and unique physicochemical properties.[1][2] This guide provides an objective comparison of this compound and chitosan as components of hydrogel scaffolds, supported by experimental data, detailed methodologies, and illustrative diagrams to aid researchers, scientists, and drug development professionals in their material selection process.

This compound, an anionic polysaccharide derived from plant cell walls, and chitosan, a cationic polysaccharide obtained from chitin, can form polyelectrolyte complexes through electrostatic interactions.[2][3] This interaction is the basis for creating stable, physically crosslinked hydrogels without the need for potentially toxic chemical crosslinking agents.[4] The functional properties of the resulting hydrogels can be finely tuned by varying the ratio of this compound to chitosan, offering a versatile platform for various biomedical applications.

Data Presentation: Quantitative Comparison

The performance of this compound, chitosan, and their composite hydrogels is summarized below. The data highlights how the addition of chitosan to a this compound-based hydrogel modifies its key functional properties. The hydrogels are denoted as PEC-ChiX or P-ChX, where X represents the weight percentage of chitosan in the formulation.

Table 1: Mechanical Properties of this compound-Chitosan Hydrogels

The mechanical integrity of a scaffold is crucial for supporting tissue regeneration and withstanding physiological loads. The inclusion of chitosan generally enhances the mechanical properties of this compound hydrogels, although the effect is dependent on the concentration.

Hydrogel FormulationHardness (kPa)Young's Modulus (kPa)Elasticity (mm)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)Source
P-Ch0 (100% this compound)13.710.71.1~150~15[5][6]
P-Ch1 (75% this compound, 25% Chitosan)39.216.51.9~750~60[5][6]
P-Ch2 (50% this compound, 50% Chitosan)17.012.51.4~300~30[5][6]
P-Ch3 (25% this compound, 75% Chitosan)7.96.50.8~100~15[5][6]
PEC-Chi0 (100% this compound)~1.4 (N)----[7]
PEC-Chi25 (75% this compound, 25% Chitosan)~2.55 (N)----[7]
PEC-Chi50 (50% this compound, 50% Chitosan)~1.09 (N)----[7]

Note: Hardness values from[7] were converted from Newtons assuming a constant probe area for relative comparison.

Table 2: Swelling Behavior

The swelling ratio indicates a hydrogel's capacity to absorb and retain fluids, which is vital for nutrient transport and drug delivery. This compound-chitosan hydrogels exhibit pH-sensitive swelling, a desirable trait for controlled release applications.

Hydrogel FormulationSwelling Degree (%) at pH 5.0Swelling Degree (%) at pH 7.4Source
PEC-Chi0 (100% this compound)500-600500-600[7]
PEC-Chi25 (75% this compound, 25% Chitosan)~180~420 (increases over time)[7]
CPB (Chitosan/Pectin)~2083~256[8]

Note: Swelling degree is calculated as ((Wet Weight - Dry Weight) / Dry Weight) * 100. Values are approximate based on graphical data.

Table 3: Adhesion and Biodegradation

Bioadhesion is critical for scaffold integration with host tissue, while a controlled degradation rate is necessary to match the pace of tissue regeneration.

Hydrogel FormulationAdhesion Strength (mN)Degradation (Mass Loss %) after 21 daysSource
P-Ch0 (100% this compound)~14-[5][6]
P-Ch1 (75% this compound, 25% Chitosan)~17.5-[5][6]
P-Ch2 (50% this compound, 50% Chitosan)~24-[5][6]
P-Ch3 (25% this compound, 75% Chitosan)~14-[5][6]
CHI2PEC2 (50% this compound, 50% Chitosan)-~43%[9]
Table 4: Biocompatibility

Biocompatibility is a fundamental requirement for any material intended for in vivo applications. This compound-chitosan composites have been shown to support cell growth and exhibit favorable interactions with biological components.

Hydrogel FormulationKey Biocompatibility FindingSource
PEC-Chi75 (25% this compound, 75% Chitosan)Lower peritoneal leukocyte adherence compared to other ratios, indicating improved biocompatibility.[7]
PEC-Chi75 (25% this compound, 75% Chitosan)2.6 times higher protein adsorption at pH 7.4 compared to pure this compound hydrogel.[7]
CS/Pec/AuNPs Fostered proliferation and growth of mouse preosteoblastic cells (MC3T3-E1).[10]
PT/CS Membranes Promoted anchorage, adhesion, and growth of human adipose-derived stem cells.[11]

Experimental Protocols

Detailed and standardized methodologies are essential for the reproducibility of scientific findings. Below are protocols for key experiments cited in this guide.

This compound-Chitosan Hydrogel Preparation

This protocol is based on the ionic gelation method.[7][12]

  • Materials: 4% (w/v) this compound solution, 4% (w/v) chitosan solution in a dilute acid (e.g., acetic acid), 1.0 M Calcium Chloride (CaCl₂) solution.

  • Procedure:

    • Prepare the desired this compound-chitosan mixture by combining the 4% solutions in the required ratios (e.g., 3:1 for PEC-Chi25, 1:1 for PEC-Chi50).

    • Continuously stir the mixture to ensure homogeneity.

    • Drop the this compound-chitosan solution into the 1.0 M CaCl₂ solution.

    • Ionic crosslinking will occur, forming the hydrogel.

    • Allow the hydrogel to cure in the CaCl₂ solution for a specified time (e.g., 24 hours).

    • Wash the resulting hydrogel with deionized water to remove excess calcium ions.

Rheological Characterization

This standardized protocol ensures accurate determination of viscoelastic properties.[13][14]

  • Equipment: Rheometer with parallel plate geometry.

  • Procedure:

    • Time Sweep: Place the hydrogel solution onto the rheometer plate at a set temperature. Monitor the storage modulus (G') and loss modulus (G'') over time to determine the gelation point, where G' exceeds G''.

    • Strain Sweep: After gelation, apply a range of strain amplitudes at a constant frequency to identify the linear viscoelastic (LVE) region, where G' and G'' are independent of strain.

    • Frequency Sweep: Perform a frequency sweep at a constant strain within the LVE region. This determines the frequency-dependent behavior of the hydrogel and the equilibrium modulus plateau.

    • Final Time Sweep: Conduct a final time sweep using the determined strain and frequency values from the previous steps to accurately report the equilibrium moduli and gelation time.

Swelling Kinetics Assay

This method quantifies the hydrogel's ability to absorb fluid.[4][7]

  • Materials: Dried hydrogel samples, buffer solutions of desired pH (e.g., Hanks' solution at pH 5.0 and 7.4).

  • Procedure:

    • Lyophilize (freeze-dry) hydrogel samples to obtain their dry weight (W_d).

    • Immerse the dried samples in the buffer solution at a constant temperature (e.g., 37°C).

    • At predetermined time intervals, remove the hydrogels, gently blot the surface to remove excess water, and record the wet weight (W_w).

    • Calculate the swelling degree using the formula: Swelling Degree (%) = [(W_w - W_d) / W_d] * 100.

    • Continue until the weight becomes constant, indicating equilibrium swelling.

Cell Viability (MTT) Assay

This assay assesses the cytocompatibility of the hydrogel scaffolds.[10]

  • Materials: Hydrogel scaffolds, desired cell line (e.g., MC3T3-E1 preosteoblasts), cell culture medium, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solvent (e.g., DMSO).

  • Procedure:

    • Sterilize hydrogel scaffolds (e.g., using UV irradiation or ethanol (B145695) washes).

    • Place scaffolds in a multi-well culture plate and seed with cells at a specific density.

    • Culture the cells for various time points (e.g., 1, 3, 7 days).

    • At each time point, add MTT reagent to the wells and incubate, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

    • Dissolve the formazan crystals using a suitable solvent.

    • Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to this compound-chitosan hydrogels.

G cluster_prep Hydrogel Preparation cluster_char Characterization cluster_app Application This compound This compound Solution Mix Mix Polymers This compound->Mix Chitosan Chitosan Solution Chitosan->Mix Crosslink Ionic Crosslinking (e.g., CaCl2) Mix->Crosslink Rheology Rheological Analysis (G', G'') Crosslink->Rheology Swell Swelling Test (pH-dependency) Crosslink->Swell Mech Mechanical Testing (Hardness, Modulus) Crosslink->Mech Bio Biocompatibility (Cell Viability) Crosslink->Bio Degrade Degradation Study Crosslink->Degrade TE Tissue Engineering Rheology->TE DD Drug Delivery Swell->DD Mech->TE Bio->TE Degrade->TE Degrade->DD G This compound This compound Chain (Anionic) Pectin_group Carboxyl Group (-COO⁻) This compound->Pectin_group Interaction Electrostatic Interaction Pectin_group->Interaction Chitosan Chitosan Chain (Cationic) Chitosan_group Amino Group (-NH₃⁺) Chitosan->Chitosan_group Chitosan_group->Interaction Hydrogel Polyelectrolyte Complex (Hydrogel Network) Interaction->Hydrogel G cluster_scaffold Scaffold Properties cluster_cell Cellular Response Stiffness Mechanical Stiffness Adhesion Cell Adhesion Stiffness->Adhesion Differentiation Differentiation Stiffness->Differentiation Porosity Porosity & Pore Size Proliferation Proliferation Porosity->Proliferation Migration Migration Porosity->Migration Ligands Bioactive Ligands Ligands->Adhesion Adhesion->Proliferation Proliferation->Differentiation

References

A Comparative Guide to the Gelling Properties of Amidated and Non-Amidated Low Methoxyl Pectin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the gelling properties of amidated low methoxyl (LMA) pectin and non-amidated low methoxyl (LM) this compound. The information presented is supported by experimental data to assist in the selection of the appropriate gelling agent for various applications in the food and pharmaceutical industries.

Introduction

Low methoxyl (LM) pectins, with a degree of esterification (DE) below 50%, form gels in the presence of divalent cations, typically calcium ions, over a wide pH range.[1] This gelling mechanism is attributed to the formation of "egg-box" junction zones where calcium ions cross-link the un-esterified galacturonic acid units of different this compound chains.[2] A subset of LM pectins, known as amidated low methoxyl (LMA) pectins, have some of their carboxyl groups converted to carboxylic acid amides. This chemical modification significantly influences their gelling behavior, offering distinct advantages in certain applications.[3] Amidation enhances the gelling power of low-methoxyl pectins, requiring less calcium to form a gel and making them less susceptible to precipitation at high calcium concentrations.[2]

Quantitative Comparison of Gelling Properties

The following table summarizes the key differences in the gelling properties of LMA and non-amidated LM pectins based on experimental findings.

PropertyAmidated Low Methoxyl (LMA) this compoundNon-Amidated Low Methoxyl (LM) this compoundReferences
Calcium Requirement LowerHigher[2]
Tolerance to High Calcium High (less prone to precipitation)Low (can precipitate at high concentrations)[2][4]
Gel Strength at Low pH (<3) StrengthenedWeakened[2]
Gel Texture Tougher, more elasticMore brittle[2]
Thermo-reversibility Generally thermo-reversibleCan form thermostable gels[2]
Storage Modulus (G') Varies with pH; can be higher at low pHVaries with pH; generally lower at low pH[5][6]
Setting Temperature Can be controlled by calcium concentration and pHDependent on calcium concentration and DE[7]

Gelling Mechanisms

The gelling of both LMA and non-amidated LM pectins is primarily induced by calcium ions. However, the presence of amide groups in LMA this compound introduces additional hydrogen bonding opportunities, which contributes to the differences in their gelling behavior.

Non-Amidated Low Methoxyl this compound Gelling Mechanism

The primary gelling mechanism for non-amidated LM this compound is the formation of the "egg-box" model. In this model, calcium ions form ionic bridges between the negatively charged carboxyl groups of different this compound chains, creating junction zones.

G cluster_non_amidated Non-Amidated LM this compound Gelation P1 This compound Chain 1 Ca1 Ca²⁺ P1->Ca1 -COO⁻ Ca2 Ca²⁺ P1->Ca2 -COO⁻ P2 This compound Chain 2 P2->Ca1 -COO⁻ P2->Ca2 -COO⁻ J1 Junction Zone (Egg-Box) G cluster_amidated Amidated LM this compound Gelation P3 This compound Chain 3 Ca3 Ca²⁺ P3->Ca3 -COO⁻ H1 Hydrogen Bond P3->H1 -CONH₂ P4 This compound Chain 4 P4->Ca3 -COO⁻ P4->H1 -OH G prep This compound Solution Preparation load Load Sample onto Rheometer prep->load temp_sweep Temperature Sweep (e.g., cool from 90°C to 20°C) load->temp_sweep freq_sweep Frequency Sweep (at a constant strain) temp_sweep->freq_sweep analysis Data Analysis (Determine G', G'', tan δ) freq_sweep->analysis

References

A Comparative Analysis of the Prebiotic Effects of Pectin, Inulin, and Fructooligosaccharides on Gut Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The modulation of the gut microbiota through prebiotic intervention is a rapidly advancing field with significant therapeutic potential. Among the most studied prebiotics are pectin, inulin (B196767), and fructooligosaccharides (FOS). Understanding their differential effects on the composition and metabolic output of the gut microbiota is crucial for the targeted development of functional foods and therapeutics. This guide provides an objective comparison of the prebiotic effects of this compound, inulin, and FOS, supported by experimental data from in vitro fermentation studies.

Executive Summary

This compound, inulin, and FOS are all effective prebiotics that stimulate the growth of beneficial gut bacteria and lead to the production of health-promoting short-chain fatty acids (SCFAs). However, their distinct structural properties result in different fermentation profiles. FOS, being the shortest chain fructan, is rapidly fermented in the proximal colon, leading to a significant increase in Bifidobacterium and the production of acetate (B1210297) and lactate.[1] Inulin, with a longer chain length, is fermented more slowly and throughout the colon, also promoting Bifidobacterium growth but with a notable increase in butyrate (B1204436) production.[1] this compound, a more structurally complex polysaccharide, undergoes slower fermentation and has been shown to increase the abundance of various beneficial bacteria, including Lachnospira, Dorea, and Faecalibacterium prausnitzii, with acetate being a primary SCFA product.[2] The choice of prebiotic can therefore be tailored to achieve specific modulatory effects on the gut microbiota and its metabolic output.

Comparative Analysis of Prebiotic Effects

The following tables summarize quantitative data from in vitro fermentation studies comparing the effects of this compound, inulin, and FOS on gut microbiota composition and SCFA production. It is important to note that results can vary depending on the specific type of this compound, the degree of polymerization of inulin and FOS, the composition of the fecal microbiota inoculum, and the in vitro model used.

Table 1: Impact on Gut Microbiota Composition (Relative Abundance % or Log Change)

Bacterial GroupThis compoundInulinFOSKey Findings & Citations
Bifidobacterium Moderate IncreaseSignificant IncreaseSignificant IncreaseInulin and FOS are well-established as potent bifidogenic fibers.[1][3] this compound also supports the growth of Bifidobacterium.[2]
Lactobacillus Moderate IncreaseModerate IncreaseModerate IncreaseAll three prebiotics have been shown to stimulate the growth of various Lactobacillus species.[4]
Faecalibacterium prausnitzii Significant IncreaseVariable IncreaseVariable IncreaseThis compound has been specifically noted for its ability to promote the growth of this key butyrate producer.[5]
Lachnospiraceae Significant IncreaseVariable IncreaseVariable IncreaseThis compound fermentation often leads to an increase in members of the Lachnospiraceae family.[2]
Bacteroides IncreaseVariableVariableThis compound fermentation can lead to an increase in Bacteroides species.[5]

Table 2: Short-Chain Fatty Acid (SCFA) Production (mM or µmol/g)

SCFAThis compoundInulinFOSKey Findings & Citations
Acetate High ProductionModerate ProductionHigh ProductionAcetate is a major product of this compound and FOS fermentation.[2]
Propionate Moderate ProductionModerate ProductionLow to Moderate ProductionPropionate production is generally observed with all three prebiotics.
Butyrate Moderate to High ProductionHigh ProductionLow to Moderate ProductionInulin is particularly effective at increasing butyrate levels. This compound also contributes significantly to butyrate production.[1][2]
Total SCFAs HighHighHighAll three prebiotics lead to a significant increase in total SCFA production.[6]

Experimental Protocols

The following is a generalized methodology for in vitro batch fermentation experiments used to assess the prebiotic potential of dietary fibers.

Fecal Inoculum Preparation

Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least 3-6 months. The samples are immediately placed in an anaerobic chamber. A fecal slurry is prepared by homogenizing the feces in a pre-reduced anaerobic buffer (e.g., phosphate-buffered saline with reducing agents like L-cysteine HCl).[7][8] The slurry is then filtered to remove large particulate matter.[7]

In Vitro Fermentation

The fermentation is carried out in anaerobic conditions at 37°C. A basal medium containing nutrients for bacterial growth is prepared and dispensed into fermentation vessels.[8] The prebiotic substrates (this compound, inulin, or FOS) are added to the vessels at a specified concentration (e.g., 1% w/v). A control with no added substrate is also included. The fecal inoculum is then added to each vessel. The fermentation is typically run for 24 to 48 hours, with samples collected at various time points (e.g., 0, 6, 12, 24, 48 hours) for analysis.[2]

Analysis of Gut Microbiota Composition

Bacterial DNA is extracted from the collected fermentation samples. The composition of the microbiota is determined by sequencing the 16S rRNA gene. The resulting sequences are then classified into different bacterial taxa to determine their relative abundances.[9]

Analysis of Short-Chain Fatty Acid Production

SCFA concentrations (acetate, propionate, butyrate) in the fermentation samples are measured using gas chromatography (GC) or high-performance liquid chromatography (HPLC).[6]

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro batch fermentation experiment to compare the prebiotic effects of different fibers.

experimental_workflow cluster_prep Preparation cluster_fermentation In Vitro Fermentation cluster_analysis Analysis fecal_sample Fecal Sample Collection slurry_prep Fecal Slurry Preparation fecal_sample->slurry_prep inoculation Inoculation of Media slurry_prep->inoculation media_prep Basal Media Preparation media_prep->inoculation prebiotic_prep Prebiotic Substrate Preparation prebiotic_prep->inoculation incubation Anaerobic Incubation (37°C) inoculation->incubation sampling Time-course Sampling incubation->sampling dna_extraction DNA Extraction sampling->dna_extraction scfa_analysis SCFA Analysis (GC/HPLC) sampling->scfa_analysis sequencing 16S rRNA Sequencing dna_extraction->sequencing microbiota_analysis Microbiota Composition Analysis sequencing->microbiota_analysis

In Vitro Fermentation Workflow
Signaling Pathways of Short-Chain Fatty Acids

The SCFAs produced from prebiotic fermentation exert their beneficial effects through various signaling pathways. The diagram below illustrates the primary mechanisms of action for acetate, propionate, and butyrate.

scfa_signaling cluster_prebiotics Prebiotics cluster_bacteria Gut Microbiota Fermentation cluster_scfa Short-Chain Fatty Acids cluster_effects Cellular Effects This compound This compound Fermentation Fermentation This compound->Fermentation Inulin Inulin Inulin->Fermentation FOS FOS FOS->Fermentation Acetate Acetate Fermentation->Acetate Propionate Propionate Fermentation->Propionate Butyrate Butyrate Fermentation->Butyrate Immune_Modulation Immune Modulation Acetate->Immune_Modulation GPR43/GPR41 Energy_Metabolism Energy Metabolism Acetate->Energy_Metabolism Propionate->Immune_Modulation Propionate->Energy_Metabolism Gut_Brain_Axis Gut-Brain Axis Modulation Propionate->Gut_Brain_Axis FFAR2/FFAR3 Butyrate->Immune_Modulation Gut_Barrier Gut Barrier Integrity Butyrate->Gut_Barrier Energy for Colonocytes Anti_Inflammatory Anti-inflammatory Effects Butyrate->Anti_Inflammatory HDAC Inhibition Gene_Expression Gene Expression Regulation Butyrate->Gene_Expression HDAC Inhibition

SCFA Signaling Pathways

Conclusion

This compound, inulin, and FOS each offer unique prebiotic properties that can be harnessed for targeted modulation of the gut microbiota. While all three effectively promote the growth of beneficial bacteria and the production of SCFAs, their distinct fermentation kinetics and metabolic end-products allow for a more nuanced approach to prebiotic supplementation. For applications requiring rapid bifidogenic effects in the proximal colon, FOS may be the preferred choice. For a more sustained, whole-colon fermentation with enhanced butyrate production, inulin is a strong candidate. This compound, with its complex structure, offers a broader modulation of the microbiota, including the promotion of key butyrate producers beyond bifidobacteria. Further research, including well-controlled human clinical trials, is essential to fully elucidate the health benefits of these prebiotics and to inform their application in personalized nutrition and medicine.

References

Investigating Synergistic Gelling Effects in Mixed High Methoxyl/Low Methoxyl Pectin Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique gelling properties of pectins have positioned them as invaluable excipients in the food and pharmaceutical industries. High methoxyl (HM) and low methoxyl (LM) pectins, in particular, exhibit distinct gelling mechanisms that can be harnessed to create novel gel systems with tailored functionalities. This guide provides a comparative analysis of mixed HM/LM pectin gel systems, highlighting the synergistic effects that arise from their combination. Experimental data on rheological properties and texture are presented, along with detailed protocols for their characterization.

Gelling Mechanisms: A Tale of Two Pectins

High methoxyl (HM) pectins, with a degree of esterification (DE) greater than 50%, form gels in acidic conditions (pH 2.5-3.5) and in the presence of high concentrations of soluble solids like sucrose (B13894) (55-75%).[1][2][3][4][5] The gel network in HM pectins is primarily stabilized by hydrogen bonds and hydrophobic interactions between the methoxyl groups.[3]

In contrast, low methoxyl (LM) pectins, with a DE below 50%, form gels through ionic interactions with divalent cations, most commonly calcium (Ca²⁺).[6][7] This interaction is described by the "egg-box" model, where calcium ions form cross-links between the un-esterified carboxyl groups of adjacent this compound chains.[3] LM this compound gelation can occur over a wider pH range (2-6) and does not require high sugar concentrations.[1][3][7]

When HM and LM pectins are combined, they can exhibit synergistic gelling behavior, leading to gels with enhanced mechanical properties compared to the individual this compound systems.[1][8][9][10] This synergy is particularly pronounced in the presence of both sucrose and calcium ions.[1][8][9][10]

Comparative Performance Data

The synergistic interaction between HM and LM pectins results in a significant increase in the storage modulus (G'), a measure of the elastic character of the gel. This indicates the formation of a stronger and more structured gel network.

This compound System Sucrose (%) CaCl₂·2H₂O (%) Storage Modulus (G') (Pa) Observations
0.8% HM this compound600.1~1000Forms a conventional HM this compound gel.
0.4% LM this compound600.1~100Forms a very weak gel or microgels.[1]
0.8% HM / 0.4% LM this compound600.1> 4000Strong synergistic effect observed, with a G' significantly higher than the sum of the individual components.[1]
0.4% LM this compound300.1~200Forms a coherent LM this compound gel.
0.8% HM / 0.4% LM this compound300.1~400-1000The addition of HM this compound increases the storage modulus by two to five times compared to the pure LM this compound gel.[1]

Note: The values presented are approximate and intended for comparative purposes, as extracted from graphical representations in the cited literature. Actual values can vary depending on the specific this compound characteristics and experimental conditions.

Experimental Protocols

This protocol outlines the methodology for characterizing the viscoelastic properties of this compound gels using oscillatory rheometry.

Equipment:

  • Controlled stress or controlled strain rheometer with a parallel plate or cone-plate geometry.

  • Temperature control unit.

Procedure:

  • Sample Preparation:

    • Disperse the this compound powders (HM, LM, or a mixture) in deionized water with constant stirring to avoid clumping.

    • Add sucrose and/or calcium chloride solution as required by the specific formulation.

    • Adjust the pH of the solution to the desired value (e.g., pH 3.5) using an appropriate acid (e.g., citric acid).

    • Heat the solution to a specific temperature (e.g., 80-90°C) to ensure complete dissolution of all components.

  • Rheometer Setup:

    • Set the geometry gap according to the manufacturer's recommendations (e.g., 1 mm).

    • Pre-heat the rheometer plates to the initial temperature of the experiment (e.g., 80°C).

  • Measurement:

    • Load the hot this compound solution onto the lower plate of the rheometer.

    • Lower the upper geometry to the set gap and trim any excess sample.

    • Apply a thin layer of low-viscosity silicone oil to the exposed sample edge to prevent evaporation.

    • Perform a time sweep at a constant temperature to monitor the gelation process, measuring the storage modulus (G') and loss modulus (G'') over time.

    • Alternatively, perform a temperature sweep by cooling the sample at a controlled rate (e.g., 1-2°C/min) to determine the gelling temperature.[11]

    • Once the gel is formed, conduct a frequency sweep at a constant strain within the linear viscoelastic region to characterize the mechanical spectrum of the gel.[12]

TPA is a compression test that mimics the chewing process and provides information on various textural properties of the gel.[13]

Equipment:

  • Texture analyzer equipped with a cylindrical probe.

  • Beakers or molds for gel preparation.

Procedure:

  • Gel Preparation:

    • Prepare the this compound solutions as described in the rheological analysis protocol.

    • Pour the hot solutions into standardized beakers or molds and allow them to cool and set at a controlled temperature for a specific duration (e.g., 18-24 hours).[13][14]

  • TPA Measurement:

    • Place the gel sample centrally under the probe of the texture analyzer.

    • Perform a two-cycle compression test at a constant speed (e.g., 1 mm/s) to a defined distance or percentage of the original height.[13]

    • From the resulting force-time or force-distance curve, calculate textural parameters such as hardness, cohesiveness, springiness, and adhesiveness.[15]

Visualizing the Process and Interactions

The following diagram illustrates the typical workflow for investigating the synergistic gelling effects in mixed this compound systems.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Pectin_Dispersion This compound Dispersion (HM, LM, HM/LM) Ingredient_Addition Addition of Ingredients (Sucrose, CaCl2) Pectin_Dispersion->Ingredient_Addition pH_Adjustment pH Adjustment Ingredient_Addition->pH_Adjustment Heating Heating & Dissolution pH_Adjustment->Heating Rheological_Analysis Rheological Analysis (G', G'', Gelling Temp) Heating->Rheological_Analysis TPA Texture Profile Analysis (Hardness, Cohesiveness) Heating->TPA Microscopy Microstructural Analysis (TEM, SEM) Heating->Microscopy Synergy_Assessment Assessment of Synergistic Effects Rheological_Analysis->Synergy_Assessment TPA->Synergy_Assessment Structure_Property Structure-Property Relationship Microscopy->Structure_Property Synergy_Assessment->Structure_Property

Caption: Experimental workflow for this compound gel characterization.

This diagram illustrates the proposed mechanism for the synergistic gelation of mixed HM/LM this compound systems in the presence of sucrose and calcium ions.

G cluster_interactions Interactions & Gel Formation HM HM this compound HM_Junction HM Junction Zones (Hydrophobic & H-bonds) HM->HM_Junction LM LM this compound LM_Junction LM 'Egg-box' Junctions LM->LM_Junction Sucrose Sucrose Sucrose->HM_Junction promotes Calcium Ca²⁺ Calcium->LM_Junction cross-links Mixed_Network Synergistic Mixed Gel Network (Inhomogeneous Structure) HM_Junction->Mixed_Network LM_Junction->Mixed_Network

Caption: Synergistic gelling mechanism of mixed this compound systems.

Conclusion

The combination of high methoxyl and low methoxyl pectins offers a powerful tool for creating novel gel structures with enhanced properties. The synergistic effects, particularly the significant increase in gel strength, allow for the development of products with reduced sugar content while maintaining desirable textural attributes.[1][10] Understanding the underlying gelling mechanisms and employing robust characterization techniques are crucial for harnessing the full potential of these mixed this compound systems in various applications, from low-sugar food products to controlled-release drug delivery systems. The inhomogeneous microstructure of mixed gels, as observed through microscopy, is thought to be a key factor contributing to the observed synergistic rheological properties.[1][8][9]

References

A Comparative Guide to the In Vitro Immunomodulatory Effects of Pectin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pectin, a complex polysaccharide found in the cell walls of terrestrial plants, has garnered significant attention for its diverse biological activities, including its ability to modulate the immune system. In vitro studies have demonstrated that this compound can exert both immunostimulatory and anti-inflammatory effects, influencing the behavior of key immune cells such as macrophages, dendritic cells, and lymphocytes. The immunomodulatory capacity of this compound is intricately linked to its structural characteristics, primarily its degree of methyl-esterification (DM), molecular weight, and the composition of its neutral sugar side chains. This guide provides an objective comparison of the in vitro immunomodulatory performance of various pectins, supported by experimental data, to aid researchers in selecting appropriate candidates for further investigation and therapeutic development.

Comparative Analysis of this compound's Immunomodulatory Activity

The following tables summarize quantitative data from in vitro studies, highlighting the differential effects of various pectins on key immunological parameters.

Table 1: Effect of this compound on Macrophage Activation (RAW 264.7 Murine Macrophage Cell Line)

Macrophages are critical players in both innate and adaptive immunity. Their activation by this compound can lead to the production of various signaling molecules and effector functions.

This compound TypeConcentration (µg/mL)Nitric Oxide (NO) Production (µM)TNF-α Production (pg/mL)IL-6 Production (pg/mL)Reference
Apple this compound (Low Esterification, AP-E3) 100034.74 ± 0.93972.69 ± 28.1528.3 ± 1.33[1]
Crude Polysaccharide from Citrus Peels (CPP) 100Not specified~1500~1200[2]
Modified Citrus this compound (MCP) 500Not specifiedNo significant inhibition of LPS-induced TNF-αNot specified[3]
Orange this compound (High Side Chain Content) 250Not specifiedNot specifiedSignificant suppression of LPS-induced IL-6[4]
Citrus this compound (Low Side Chain Content) 250Not specifiedNot specifiedNo significant suppression of LPS-induced IL-6[4]

Note: Direct comparison between studies should be made with caution due to variations in experimental conditions, this compound purification, and analytical methods.

Table 2: Influence of this compound on Cytokine Production by Human Peripheral Blood Mononuclear Cells (PBMCs)

PBMCs represent a diverse population of immune cells, and their response to this compound provides insights into systemic immunomodulation.

This compound Type (Citrus)Concentration (µg/mL)IL-1β SecretionTNF-α SecretionIL-6 SecretionIL-1ra SecretionIL-10 SecretionReference
DE30 (30% Esterified) Not specifiedNo effectNo alterationNo alterationNo effectDecreased[5]
DE60 (60% Esterified) Not specifiedDose-dependent inhibitionNo alterationNo alterationDose-dependent increaseDose-dependent increase[5]
DE90 (90% Esterified) Not specifiedDose-dependent inhibitionNo alterationNo alterationDose-dependent increaseDose-dependent increase[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the in vitro immunomodulatory effects of this compound.

Macrophage Activation Assay
  • Cell Culture: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • This compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing various concentrations of the test this compound. A negative control (medium alone) and a positive control (e.g., lipopolysaccharide, LPS) are included.

  • Cytokine Measurement:

    • Nitric Oxide (NO) Assay (Griess Assay): After 24-48 hours of incubation, the cell culture supernatant is collected. An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant. The absorbance at 540 nm is measured, and the concentration of nitrite (B80452) (a stable product of NO) is determined from a sodium nitrite standard curve.

    • TNF-α and IL-6 Measurement (ELISA): The concentrations of TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Cell Viability Assay (MTT Assay): To ensure that the observed effects are not due to cytotoxicity, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed. MTT is added to the cells, and after incubation, the resulting formazan (B1609692) crystals are dissolved in a solvent (e.g., DMSO). The absorbance is read at a specific wavelength (e.g., 570 nm), which is proportional to the number of viable cells.

Dendritic Cell (DC) Maturation Assay
  • DC Generation: Bone marrow-derived dendritic cells (BMDCs) are generated by culturing bone marrow cells from mice in the presence of granulocyte-macrophage colony-stimulating factor (GM-CSF) and interleukin-4 (IL-4) for several days.

  • This compound Stimulation: Immature BMDCs are treated with different types of this compound for 24-48 hours.

  • Flow Cytometry Analysis: The expression of DC maturation markers (e.g., CD80, CD86, and MHC class II) is assessed by flow cytometry. Cells are stained with fluorescently labeled antibodies specific for these markers and analyzed to determine the percentage of positive cells and the mean fluorescence intensity (MFI).

Lymphocyte Proliferation Assay (CFSE Assay)
  • Cell Labeling: Lymphocytes (e.g., from spleen or lymph nodes) are labeled with carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that covalently binds to intracellular proteins.

  • Stimulation: The CFSE-labeled lymphocytes are cultured in the presence or absence of a mitogen (e.g., Concanavalin A or phytohemagglutinin) and the test this compound for several days.

  • Flow Cytometry Analysis: As the cells divide, the CFSE fluorescence is equally distributed between daughter cells, resulting in a halving of fluorescence intensity with each cell division. Flow cytometry is used to analyze the CFSE fluorescence profile of the cell population, allowing for the quantification of cell proliferation by determining the percentage of divided cells and the proliferation index.

Signaling Pathways and Experimental Workflow

The immunomodulatory effects of this compound are mediated through its interaction with pattern recognition receptors (PRRs) on the surface of immune cells, leading to the activation of downstream signaling cascades.

Pectin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus This compound This compound TLR4 TLR4 This compound->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_cascade MAPK Cascade (ERK, JNK, p38) TAK1->MAPK_cascade IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates AP1 AP-1 MAPK_cascade->AP1 activates AP1_nuc AP-1 AP1->AP1_nuc translocates Gene_expression Gene Expression (TNF-α, IL-6, iNOS) NFkB_nuc->Gene_expression AP1_nuc->Gene_expression

Caption: this compound-induced TLR4 signaling pathway in macrophages.

The diagram above illustrates a key signaling pathway initiated by this compound in macrophages. This compound can be recognized by Toll-like receptor 4 (TLR4), leading to the recruitment of the adaptor protein MyD88. This triggers a downstream cascade involving TRAF6 and TAK1, which in turn activates two major pathways: the IKK complex leading to the activation and nuclear translocation of NF-κB, and the MAPK cascade resulting in the activation of AP-1. Both NF-κB and AP-1 are transcription factors that regulate the expression of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).

Experimental_Workflow cluster_assays Immunomodulatory Assays start Immune Cell Culture (Macrophages, DCs, Lymphocytes) pectin_treatment This compound Treatment (Varying Types & Concentrations) start->pectin_treatment incubation Incubation (24-72 hours) pectin_treatment->incubation cytokine_assay Cytokine Quantification (ELISA, Griess Assay) incubation->cytokine_assay maturation_assay DC Maturation Analysis (Flow Cytometry for CD80, CD86, MHC-II) incubation->maturation_assay proliferation_assay Lymphocyte Proliferation (CFSE Assay) incubation->proliferation_assay data_analysis Data Analysis and Comparison cytokine_assay->data_analysis maturation_assay->data_analysis proliferation_assay->data_analysis

Caption: General experimental workflow for in vitro this compound immunomodulation studies.

This workflow outlines the key steps in assessing the immunomodulatory effects of this compound in vitro. It begins with the culture of primary immune cells or cell lines, followed by treatment with different pectins. After an incubation period, a battery of assays is performed to quantify various immunological parameters, and the data is then analyzed and compared.

References

Pectin's Biodegradability for Biomedical Applications: A Comparative Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pectin, a naturally occurring polysaccharide, is emerging as a versatile biomaterial for a range of biomedical applications, including drug delivery, tissue engineering, and wound healing.[1] Its biocompatibility, biodegradability, and low toxicity make it an attractive alternative to other natural polymers.[2] This guide provides a comparative evaluation of this compound's biodegradability against other commonly used biopolymers—chitosan, alginate, and gelatin—supported by experimental data and detailed methodologies.

Comparative Biodegradability of Biopolymers

The degradation rate of a biomaterial is a critical factor in biomedical applications, influencing the release kinetics of encapsulated drugs and the timing of scaffold resorption in tissue engineering. The following tables summarize quantitative data on the in vitro degradation of this compound, chitosan, alginate, and gelatin from various studies. It is important to note that direct comparative studies under identical conditions are limited, and thus, these values should be interpreted with consideration of the varying experimental setups.

BiopolymerCrosslinker/MethodDegradation MediumTimeWeight Loss (%)Citation(s)
This compound-Chitosan Polyelectrolyte ComplexDistilled Water (pH ~7)14 days~10[3]
Alkaline Buffer (pH 8.0)< 24 hours>90 (dissolution)[3]
Chitosan Freeze-dryingPBS with Lysozyme (B549824)15 days47.68[4]
Chitosan-Gelatin Freeze-drying/GlutaraldehydePBS with Lysozyme15 days79.40[4]
Chitosan-Alginate-Gelatin Freeze-dryingPBS5 days36[5]
Gelatin-Alginate CaCl2/GlutaraldehydePBS15 days~25-40[6]

Table 1: Comparative In Vitro Degradation of this compound and Other Biopolymers. This table highlights the weight loss of different biopolymer scaffolds and hydrogels over time in various aqueous media. The degradation of this compound-based materials is highly dependent on the formulation and the pH of the surrounding environment.

BiopolymerEnzyme(s)Degradation ProductsKey FindingsCitation(s)
This compound Pectinases (Polygalacturonase, this compound Lyase), Gut MicrobiotaOligogalacturonides, Galacturonic AcidDegradation is primarily enzymatic and is significant in environments with pectinolytic enzymes, such as the colon.[7]
Chitosan Lysozyme, N-acetyl-β-D-glucosaminidaseChito-oligosaccharides, GlucosamineDegradation is dependent on the degree of deacetylation; higher acetylation leads to faster degradation by lysozyme.[1]
Alginate Alginate Lyase, Gradual dissolution in alkaline conditionsOligo-guluronate, Oligo-mannuronateStable in acidic conditions (stomach) and gradually dissolves in the alkaline environment of the small intestine.[7]
Gelatin Collagenase, Proteases (e.g., Trypsin)Amino Acids, PeptidesSusceptible to enzymatic degradation by a wide range of proteases present in the body.[1]

Table 2: Enzymatic Degradation and Byproducts of Common Biopolymers. This table outlines the primary enzymes involved in the breakdown of each biopolymer and their resulting degradation products.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of biomaterial biodegradability. Below are methodologies for key experiments.

In Vitro Enzymatic Degradation Assay

This protocol provides a framework for comparing the enzymatic degradation of this compound, chitosan, alginate, and gelatin scaffolds.

Objective: To quantify the weight loss of biopolymer scaffolds over time in the presence of specific enzymes.

Materials:

  • Pre-weighed, sterile, freeze-dried scaffolds of this compound, chitosan, alginate, and gelatin.

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Pectinase solution (from Aspergillus niger) in PBS.

  • Lysozyme solution (from chicken egg white) in PBS.

  • Alginate lyase solution in PBS.

  • Collagenase solution (from Clostridium histolyticum) in PBS.

  • Control solution: sterile PBS without enzymes.

  • Sterile 24-well plates.

  • Incubator at 37°C.

  • Microbalance.

  • Deionized water.

  • Freeze-dryer.

Procedure:

  • Place one scaffold of each biopolymer type into the wells of a 24-well plate.

  • Add 1 mL of the corresponding enzyme solution to the wells containing the respective scaffolds (pectinase for this compound, lysozyme for chitosan, alginate lyase for alginate, and collagenase for gelatin).

  • For control groups, add 1 mL of sterile PBS to separate wells containing one of each scaffold type.

  • Incubate the plates at 37°C.

  • At predetermined time points (e.g., 1, 3, 7, 14, and 21 days), carefully remove the scaffolds from the solutions.

  • Gently rinse the scaffolds with deionized water to remove any residual enzyme and salts.

  • Freeze the scaffolds and then lyophilize them until completely dry.

  • Weigh the dried scaffolds and record the final weight.

  • Calculate the percentage of weight loss using the following formula: Weight Loss (%) = [(Initial Dry Weight - Final Dry Weight) / Initial Dry Weight] x 100

In Vivo Subcutaneous Implantation Model

This protocol outlines a general procedure for evaluating the in vivo biodegradability of biopolymer scaffolds in a rodent model. All animal experiments should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Objective: To assess the degradation and host tissue response to subcutaneously implanted biopolymer scaffolds.

Materials:

  • Sterile, disc-shaped scaffolds of this compound, chitosan, alginate, and gelatin.

  • Rodent model (e.g., Sprague-Dawley rats).

  • General anesthetic.

  • Surgical tools.

  • Sutures.

  • Histological processing reagents (formalin, paraffin, etc.).

  • Microscope.

Procedure:

  • Anesthetize the animal.

  • Shave and sterilize the dorsal skin.

  • Make small subcutaneous pockets through skin incisions.

  • Implant one scaffold into each subcutaneous pocket.

  • Suture the incisions.

  • Monitor the animals for any signs of inflammation or adverse reactions.

  • At specified time points (e.g., 1, 4, and 8 weeks), euthanize a subset of the animals.

  • Excise the scaffolds along with the surrounding tissue.

  • Fix the explants in 10% neutral buffered formalin.

  • Process the samples for histological analysis (e.g., Hematoxylin and Eosin staining, Masson's trichrome staining) to evaluate scaffold degradation, cellular infiltration, and tissue integration.

Signaling Pathways and Cellular Responses to this compound Degradation

The degradation products of this compound, primarily oligogalacturonides, are not merely inert byproducts but can actively modulate cellular responses, which is a significant advantage for biomedical applications.

Immunomodulatory Effects

This compound and its fragments can interact with immune cells, such as macrophages, to modulate inflammatory responses. This interaction is often mediated through pattern recognition receptors like Toll-like receptors (TLRs).

immunomodulatory_pathway Pectin_Fragments This compound Degradation Products TLR4 TLR4 Pectin_Fragments->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates NF_kB NF-κB MyD88->NF_kB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Cytokines Induces Transcription

This compound fragments can modulate immune responses via TLR4 signaling.
Tissue Regeneration and Angiogenesis

The byproducts of this compound degradation may also play a role in tissue regeneration by influencing the behavior of fibroblasts and endothelial cells. While direct evidence for specific pathways is still an active area of research, it is hypothesized that this compound fragments could influence key regenerative processes.

Fibroblast Activation and Matrix Deposition: this compound fragments may influence fibroblast activity, cells critical for synthesizing the extracellular matrix (ECM) during tissue repair. One of the central signaling pathways in fibrosis and tissue remodeling is the Transforming Growth Factor-beta (TGF-β) pathway.

fibroblast_activation Pectin_Fragments This compound Degradation Products Fibroblast Fibroblast Pectin_Fragments->Fibroblast Influences TGF_beta_R TGF-β Receptor SMAD SMAD Complex TGF_beta_R->SMAD Phosphorylates Collagen Collagen & ECM Production SMAD->Collagen Promotes Transcription Fibroblast->TGF_beta_R Activates

Hypothesized influence of this compound byproducts on fibroblast activity.

Angiogenesis: The formation of new blood vessels, or angiogenesis, is essential for tissue repair. Vascular Endothelial Growth Factor (VEGF) is a key signaling protein in this process. It is plausible that this compound degradation products could create a favorable microenvironment for angiogenesis.

angiogenesis_pathway Pectin_Fragments This compound Degradation Products Endothelial_Cell Endothelial Cell Pectin_Fragments->Endothelial_Cell Creates favorable microenvironment VEGFR VEGF Receptor Endothelial_Cell->VEGFR Activates Angiogenesis Angiogenesis (Proliferation, Migration) VEGFR->Angiogenesis Promotes

Potential role of this compound degradation in promoting angiogenesis.

Conclusion

This compound demonstrates significant potential as a biodegradable biomaterial for a variety of biomedical applications. Its degradation is highly tunable and can be influenced by its chemical properties and the surrounding biological environment. While direct quantitative comparisons with other biopolymers are still emerging, the available data suggests that this compound's biodegradability, coupled with the bioactive nature of its degradation products, offers unique advantages. Further research focusing on direct comparative studies and elucidating the specific signaling pathways modulated by this compound fragments will be crucial for its successful clinical translation.

References

Safety Operating Guide

Proper Pectin Disposal Procedures for Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Pectin, a naturally derived polysaccharide, is a common reagent in various research and development applications. While pure this compound is considered non-hazardous, its disposal from a laboratory setting requires careful consideration to ensure safety and regulatory compliance. The primary determining factor for the correct disposal procedure is whether the this compound has come into contact with any hazardous materials during experimental use. This guide provides a step-by-step operational plan for the proper disposal of this compound waste.

Step 1: Waste Characterization

The initial and most critical step is to determine if the this compound waste is contaminated with any hazardous substances.

  • Uncontaminated this compound: Pure, unused this compound, or this compound solutions that have only been mixed with non-hazardous substances (e.g., water, sugars, buffers not classified as hazardous).

  • Contaminated this compound: this compound that has been used in experiments involving or has been cross-contaminated with:

    • Hazardous chemicals (e.g., strong acids/bases, organic solvents, toxic compounds).

    • Biological materials (e.g., bacteria, viruses, cell cultures).

    • Radioactive isotopes.

Step 2: Segregation of Waste

Proper segregation at the source is crucial for safe and compliant waste management.

  • Non-Hazardous this compound Waste: Collect in a designated, clearly labeled container for non-hazardous solid or liquid waste.

  • Hazardous this compound Waste: Collect in a separate, appropriate hazardous waste container that is compatible with all chemical constituents. The container must be clearly labeled with the words "Hazardous Waste" and a description of its contents.

Step 3: Disposal Procedures

The disposal route is dictated by the waste characterization.

Uncontaminated this compound Disposal
Waste FormDisposal Procedure
Solid this compound May be disposed of in the regular solid waste stream.[1][2]
Aqueous this compound Solution May be poured down the sanitary sewer with copious amounts of water, provided it is fully dissolved and local regulations permit.[1][3][4]
Contaminated this compound Disposal

Contaminated this compound waste must be treated as hazardous waste, following institutional and local regulations.

Contaminant TypeDisposal Procedure
Chemical Contamination The disposal method is determined by the nature of the chemical contaminant. For instance, this compound mixed with flammable solvents must be collected in a designated solvent waste container.[5][6] this compound contaminated with corrosive substances should be collected in a corrosion-resistant container.[5]
Biological Contamination Must be decontaminated prior to disposal, typically by autoclaving.[5] Following decontamination, it can often be disposed of as regular waste, but institutional policies should be verified.
Radioactive Contamination Must be disposed of following the institution's radiation safety protocols for radioactive waste.

Experimental Protocols for Decontamination

Neutralization of Acidic or Basic this compound Solutions

For this compound waste that is hazardous due to its pH, neutralization can render it non-hazardous.

Caution: This procedure should be performed in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction can generate heat and fumes.

  • Dilution: If the solution is concentrated, dilute it by slowly adding it to a large volume of cold water.

  • Neutralization:

    • For acidic solutions, slowly add a weak base (e.g., sodium bicarbonate) while stirring until the pH is between 6.0 and 8.0.

    • For basic solutions, slowly add a weak acid (e.g., citric acid) while stirring until the pH is between 6.0 and 8.0.

  • Verification: Check the pH using a calibrated pH meter or pH strips.

  • Disposal: Once neutralized, the solution can typically be disposed of down the sanitary sewer with plenty of water, subject to local regulations.

Decontamination of Biologically Contaminated this compound
  • Preparation: Place the this compound waste in an autoclavable bag or container.

  • Autoclaving: Autoclave at 121°C for a minimum of 30 minutes. The exact time may vary based on the volume and nature of the waste.

  • Disposal: After autoclaving and cooling, the decontaminated waste can usually be disposed of in the regular solid waste.

This compound Disposal Decision Workflow

PectinDisposalWorkflow start This compound Waste Generated is_contaminated Is the this compound waste contaminated with hazardous substances? start->is_contaminated uncontaminated Uncontaminated This compound Waste is_contaminated->uncontaminated No contaminated Contaminated This compound Waste is_contaminated->contaminated Yes solid_uncontaminated Solid Form uncontaminated->solid_uncontaminated liquid_uncontaminated Aqueous Solution uncontaminated->liquid_uncontaminated segregate_hazardous Segregate and Collect in Labeled Hazardous Waste Container contaminated->segregate_hazardous dispose_solid Dispose in Regular Trash solid_uncontaminated->dispose_solid dispose_liquid Dispose Down Drain with Copious Water (Check Local Regulations) liquid_uncontaminated->dispose_liquid determine_hazard Determine Primary Hazard (Chemical, Biological, Radioactive) segregate_hazardous->determine_hazard chemical_disposal Follow Chemical-Specific Disposal Protocol determine_hazard->chemical_disposal Chemical biological_disposal Decontaminate (e.g., Autoclave) then Dispose determine_hazard->biological_disposal Biological radioactive_disposal Follow Radiation Safety Disposal Protocol determine_hazard->radioactive_disposal Radioactive

Caption: this compound Disposal Decision Workflow for Laboratory Settings.

References

Essential Safety and Logistical Information for Handling Pectin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of all laboratory materials is paramount. This document provides essential, step-by-step guidance for the safe handling and disposal of pectin, a complex polysaccharide widely used in the pharmaceutical and food industries. Adherence to these procedures will minimize risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) for this compound Handling

While this compound is generally not classified as a hazardous substance, observing standard laboratory safety protocols is crucial to prevent potential irritation and contamination.[1][2][3] The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye Protection Safety glasses with side shields or goggles.To protect eyes from this compound dust, which may cause mechanical irritation.[2][4]
Hand Protection Disposable nitrile gloves.To prevent skin contact and maintain cleanliness. Gloves should be inspected for integrity before use and disposed of properly after handling.[2][5]
Respiratory Protection A dust mask (e.g., N95 or P1) is recommended if handling procedures generate significant dust.[2]To avoid inhalation of airborne this compound particles, which may cause respiratory tract irritation.[2][6]
Body Protection A standard laboratory coat, long-sleeved shirt, and long pants.To protect skin from accidental spills and to maintain a clean work environment.

Operational Plan for this compound Handling and Disposal

This section outlines a standard operating procedure for the safe handling and disposal of this compound in a laboratory setting.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store this compound in a cool, dry, well-ventilated area away from strong oxidizing agents and strong alkalis.[3]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[2]

  • Recommended storage temperature is typically between 15–25 °C.[1]

2. Handling and Use:

  • Handle this compound in a well-ventilated area to minimize dust accumulation.[2]

  • Avoid actions that generate dust, such as vigorous shaking or scooping.

  • When weighing or transferring this compound powder, do so carefully to prevent it from becoming airborne.

  • Keep this compound away from food, drink, and animal feedingstuffs.[1][3]

  • After handling, wash hands thoroughly with soap and water.

3. Spill Management:

  • In case of a spill, avoid creating dust clouds.

  • For small spills, gently sweep up the material and place it in a suitable, closed container for disposal.[2]

  • For larger spills, it may be necessary to wet the material with water to prevent dust from spreading before collecting it.[4]

  • Ensure the spill area is thoroughly cleaned and ventilated.

4. Disposal Plan:

  • Dispose of unused this compound and contaminated materials (e.g., gloves, weighing paper) in accordance with local, state, and federal regulations.[4][7]

  • Place waste this compound in a clearly labeled, sealed container.

  • Do not dispose of this compound down the drain.[2]

  • Empty containers should be rinsed and disposed of as non-hazardous waste or recycled according to institutional guidelines.[4]

Experimental Workflow for Safe this compound Handling

The following diagram illustrates the logical flow of operations for safely handling this compound from receipt to disposal.

PectinHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Retrieve this compound Retrieve this compound Prepare Workspace->Retrieve this compound Weigh/Transfer Weigh/Transfer Retrieve this compound->Weigh/Transfer Use in Experiment Use in Experiment Weigh/Transfer->Use in Experiment Clean Workspace Clean Workspace Use in Experiment->Clean Workspace Dispose of Waste Dispose of Waste Clean Workspace->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE End End Doff PPE->End Start Start Start->Don PPE

This compound Handling Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pectin
Reactant of Route 2
Pectin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.